Product packaging for 2-Cyclopropen-1-one(Cat. No.:CAS No. 2961-80-0)

2-Cyclopropen-1-one

Cat. No.: B1201612
CAS No.: 2961-80-0
M. Wt: 54.05 g/mol
InChI Key: GGRQLKPIJPFWEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Cyclopropen-1-one is a highly strained and reactive cyclic ketone that serves as a versatile precursor and building block in synthetic organic chemistry and materials science. Its significant ring strain makes it a high-energy molecule capable of releasing an alkyne moiety upon stimulation, which is a cornerstone of its research utility . A primary research application of cyclopropenone derivatives is in photochemically triggered click chemistry. Certain substituted cyclopropenones are unreactive towards azides but rearrange to form reactive alkynes upon illumination with UV light via the release of carbon monoxide (CO). This photochemical decarbonylation permits precise, spatiotemporal control over strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal labeling of biomolecules such as cell surfaces and RNA in living cells . Furthermore, this activation strategy has been successfully extended to multi-photon excitation, enabling deeper tissue penetration for advanced imaging and labeling applications . Beyond their role as alkyne precursors, cyclopropenone ketals function as robust yet highly strained dienophiles in [4+2] Diels-Alder cycloadditions, often exhibiting exceptional exo selectivity. The relief of ring strain provides a powerful thermodynamic driving force for these reactions, making them remarkably facile under mild conditions . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. RUO products are designed for exploratory research and are not manufactured under the stringent regulatory oversight required for clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2O B1201612 2-Cyclopropen-1-one CAS No. 2961-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cycloprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O/c4-3-1-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRQLKPIJPFWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183796
Record name 2-Cyclopropen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

54.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2961-80-0
Record name 2-Cyclopropen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2961-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002961800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopropen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MPZ6QZ6ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2-Cyclopropen-1-one from Acetylenic Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-cyclopropen-1-ones, a class of strained, three-membered ring ketones, with a focus on their preparation from acetylenic precursors. The unique electronic and steric properties of cyclopropenones make them valuable intermediates in organic synthesis and key components in various biologically active molecules. This document details the most significant synthetic methodologies, including the reaction of acetylenes with dihalocarbenes, a modified Favorskii-type reaction, photochemical synthesis, and transition metal-catalyzed carbonylations. For each method, the underlying mechanism is discussed, and where available, quantitative data on substrate scope and yields are presented in tabular format. Detailed experimental protocols for the synthesis of the parent 2-cyclopropen-1-one, a diaryl-substituted, and a dialkyl-substituted derivative are provided to offer practical insights into these transformations. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, the smallest cyclic ketone, and its derivatives are fascinating molecules characterized by high ring strain and unique chemical reactivity. This inherent strain, combined with the electronic effects of the carbonyl group and the carbon-carbon double bond within the three-membered ring, imparts a pseudo-aromatic character to the cyclopropenone system. Consequently, these compounds serve as versatile building blocks in organic synthesis, participating in a variety of cycloaddition and ring-opening reactions to afford more complex molecular architectures. Their prevalence in natural products and their potential applications in medicinal chemistry have fueled the development of diverse synthetic strategies for their preparation. This guide focuses on the synthesis of 2-cyclopropen-1-ones from readily available acetylenic compounds, a cornerstone of modern synthetic organic chemistry.

Synthetic Methodologies

Several key strategies have been developed for the construction of the cyclopropenone ring from acetylenic starting materials. These can be broadly categorized into:

  • Reaction of Acetylenes with Dihalocarbenes followed by Hydrolysis: A common and effective method for the synthesis of symmetrically substituted cyclopropenones.

  • Modified Favorskii-Type Reaction: This approach utilizes α,α'-dihaloketones, which can be conceptually derived from the corresponding acetylenes.

  • Photochemical [2+1] Cycloaddition of Alkynes and Carbon Monoxide: A direct method that leverages photochemical activation to combine an alkyne with carbon monoxide.

  • Transition Metal-Catalyzed Carbonylation of Alkynes: This method employs transition metal catalysts, most notably rhodium, to facilitate the cycloaddition of alkynes and carbon monoxide.

The following sections will delve into the details of each of these methodologies.

Reaction of Acetylenes with Dihalocarbenes and Subsequent Hydrolysis

The reaction of an alkyne with a dihalocarbene, typically dichlorocarbene (:CCl₂) or dibromocarbene (:CBr₂), generates a dihalocyclopropene intermediate. Subsequent hydrolysis of this intermediate yields the corresponding cyclopropenone. This method is particularly well-suited for the synthesis of diaryl- and dialkylcyclopropenones.

The dihalocarbene is often generated in situ from a haloform (e.g., chloroform or bromoform) and a strong base, or by the thermal decomposition of sodium trichloroacetate.

General Reaction Scheme:

cluster_1 Carbene Generation cluster_2 Cyclopropenone Synthesis CHCl3 CHCl₃ CCl2 :CCl₂ CHCl3->CCl2 - H⁺, - Cl⁻ Base Base Base->CCl2 Dihalocyclopropene Dihalocyclopropene Alkyne R-C≡C-R' Alkyne->Dihalocyclopropene + :CCl₂ Cyclopropenone This compound Dihalocyclopropene->Cyclopropenone Hydrolysis (H₂O)

Figure 1: General workflow for cyclopropenone synthesis via dihalocarbene addition.

Quantitative Data:

The yields of cyclopropenones prepared by this method are generally moderate to good, depending on the nature of the substituents on the acetylene.

Acetylenic Substrate (R-C≡C-R')Carbene SourceBase/ConditionsProductYield (%)Reference
DiphenylacetyleneCHCl₃KOt-Bu2,3-Diphenylcyclopropenone~70-80%--INVALID-LINK--
4-OctyneCHCl₃KOt-Bu2,3-Dipropylcyclopropenone~30-40%--INVALID-LINK--
1-Phenyl-1-propyneCHCl₃KOt-Bu2-Methyl-3-phenylcyclopropenone~55%--INVALID-LINK--

Table 1: Synthesis of various cyclopropenones via the dihalocarbene addition route.

Modified Favorskii-Type Reaction

A modified Favorskii reaction provides an alternative route to cyclopropenones, starting from α,α'-dihaloketones. The reaction proceeds through a cyclopropanone intermediate, which then eliminates hydrogen halide to form the cyclopropenone. This method is particularly useful for the synthesis of diphenylcyclopropenone from α,α'-dibromodibenzyl ketone.

Reaction Mechanism:

start α,α'-Dihaloketone enolate Enolate Formation (+ Base) start->enolate cyclopropanone Intramolecular Nucleophilic Substitution enolate->cyclopropanone elimination Elimination (- HX) cyclopropanone->elimination product This compound elimination->product

Figure 2: Simplified mechanism of the modified Favorskii-type reaction for cyclopropenone synthesis.

Photochemical [2+1] Cycloaddition of Alkynes and Carbon Monoxide

The direct photochemical cycloaddition of an alkyne with carbon monoxide offers an elegant and atom-economical route to cyclopropenones. This reaction is typically carried out by irradiating a solution of the alkyne saturated with carbon monoxide with UV light. The reaction is believed to proceed through an excited state of the alkyne.

General Reaction Scheme:

Alkyne R-C≡C-R' Cyclopropenone This compound Alkyne->Cyclopropenone CO CO CO->Cyclopropenone

Figure 3: Photochemical synthesis of cyclopropenones from alkynes and carbon monoxide.

Quantitative Data:

The quantum yields for this reaction can be quite high, particularly for diarylacetylenes.

Acetylenic Substrate (R-C≡C-R')Wavelength (nm)SolventProductQuantum Yield (%)Reference
Diphenylacetylene254Hexane2,3-Diphenylcyclopropenone>70%[J. Org. Chem. 2003, 68, 22, 8423–8433][1]
2-Butyne254Pentane2,3-Dimethylcyclopropenone~20-30%[J. Org. Chem. 2003, 68, 22, 8423–8433][1]
3-Hexyne254Pentane2,3-Diethylcyclopropenone~20-30%[J. Org. Chem. 2003, 68, 22, 8423–8433][1]

Table 2: Photochemical synthesis of cyclopropenones with corresponding quantum yields.[1]

Transition Metal-Catalyzed Carbonylation of Alkynes

Transition metal catalysts, particularly those based on rhodium, can effectively mediate the carbonylative [2+2+1] cycloaddition of two alkyne molecules and one molecule of carbon monoxide to form a cyclopentadienone, or in some cases, the [2+1] cycloaddition to form a cyclopropenone. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the catalyst and substrates. For the synthesis of cyclopropenones, the reaction is generally carried out with an alkyne and a carbon monoxide source under rhodium catalysis.

Reaction Workflow:

start Alkyne + CO reaction Catalytic Cycle start->reaction catalyst [Rh(CO)₂Cl]₂ catalyst->reaction product This compound reaction->product

Figure 4: Workflow for the rhodium-catalyzed synthesis of cyclopropenones.

Quantitative Data:

This method has been shown to be effective for a range of substituted alkynes, with yields being generally good.

Alkyne Substrate (R-C≡C-R')CatalystCO SourceSolventTemperature (°C)Yield (%)Reference
1-Phenyl-1-propyne[Rh(CO)₂Cl]₂CO (1 atm)Toluene8075--INVALID-LINK--
1,2-Diphenylethyne[Rh(CO)₂Cl]₂CO (1 atm)Toluene8082--INVALID-LINK--
4-Octyne[Rh(CO)₂Cl]₂CO (1 atm)Toluene8068--INVALID-LINK--

Table 3: Rhodium-catalyzed synthesis of various cyclopropenones.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[2]

A. 3,3-Dimethoxycyclopropene: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dry-ice condenser, and a gas-inlet tube. The flask is charged with 250 mL of anhydrous liquid ammonia. Small pieces of sodium (6.9 g, 0.30 g-atom) are added, followed by a catalytic amount of ferric nitrate (0.2 g). The mixture is stirred until the blue color disappears (about 15 minutes), indicating the formation of sodium amide. A solution of 1-bromo-3-chloro-2,2-dimethoxypropane (21.7 g, 0.100 mole) in 50 mL of anhydrous diethyl ether is then added over 15 minutes, maintaining the temperature at -50°C to -60°C. After stirring for 3 hours at this temperature, solid ammonium chloride (10.8 g, 0.20 mole) is added. The ammonia is allowed to evaporate overnight. The residue is treated with 200 mL of anhydrous ether, and the resulting brown solution is filtered. The ethereal solution is concentrated under vacuum to yield 4.0–6.5 g (40–65%) of 3,3-dimethoxycyclopropene as a clear liquid.

B. This compound: A stirred solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 mL of dichloromethane, cooled to 0°C, is treated dropwise with 5 mL of cold water containing 3 drops of concentrated sulfuric acid. The reaction mixture is stirred at 0°C for an additional 3 hours. Anhydrous sodium sulfate (30 g) is added in portions. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at 0–10°C. The residue is distilled at 1–2 mm to yield 1.42–1.53 g (88–94%) of cyclopropenone as a white solid (m.p. −29 to −28°C).[2]

Synthesis of 2,3-Diphenylcyclopropenone

This procedure is adapted from Organic Syntheses.[3]

A. α,α'-Dibromodibenzyl ketone: To a solution of 70 g (0.33 mole) of dibenzyl ketone in 250 mL of glacial acetic acid, a solution of 110 g (0.67 mole) of bromine in 500 mL of acetic acid is added over 15 minutes. After stirring for an additional 5 minutes, the mixture is poured into 1 L of water. The crude product is collected by filtration, washed with water, and air-dried. Recrystallization from ligroin yields 108 g (88%) of α,α'-dibromodibenzyl ketone as white needles.

B. 2,3-Diphenylcyclopropenone: A solution of 100 mL of triethylamine in 250 mL of methylene chloride is stirred while 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 mL of methylene chloride is added dropwise over 1 hour. The mixture is stirred for an additional 30 minutes and then extracted with 3N hydrochloric acid. The organic layer is cooled in an ice bath, and a cold solution of 50 mL of concentrated sulfuric acid in 25 mL of water is slowly added to precipitate diphenylcyclopropenone bisulfate. The solid is collected, washed with methylene chloride, and then neutralized with sodium carbonate in a mixture of methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, and evaporated. The crude product is recrystallized from cyclohexane to yield 40-45 g (67-75%) of 2,3-diphenylcyclopropenone as a white crystalline solid.[3]

Synthesis of 2,3-Dipropylcyclopropenone

This procedure is based on the method described by Breslow et al.

To a stirred solution of 4-octyne (11.0 g, 0.10 mole) in 100 mL of anhydrous tert-butyl alcohol at 0°C is added potassium tert-butoxide (22.4 g, 0.20 mole). A solution of chloroform (11.9 g, 0.10 mole) in 50 mL of tert-butyl alcohol is then added dropwise over 1 hour. The mixture is stirred at 0°C for an additional 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of 100 mL of water. The aqueous layer is extracted with three 50-mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude dihalocyclopropene is then hydrolyzed without further purification. The crude product is dissolved in 100 mL of a 1:1 mixture of acetone and water, and silver nitrate (17.0 g, 0.10 mole) is added. The mixture is stirred at room temperature for 4 hours. The precipitated silver chloride is removed by filtration, and the filtrate is extracted with diethyl ether. The ether extracts are washed with saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated. The residue is purified by distillation under reduced pressure to afford 2,3-dipropylcyclopropenone.

Conclusion

The synthesis of 2-cyclopropen-1-ones from acetylenic compounds is a well-established field with a variety of reliable and versatile methods. The choice of a particular synthetic route depends on the desired substitution pattern of the cyclopropenone and the availability of the starting materials. The reaction of acetylenes with dihalocarbenes is a general and straightforward approach for symmetrically substituted derivatives. The modified Favorskii-type reaction provides an efficient route to specific products like diphenylcyclopropenone. Photochemical and transition metal-catalyzed carbonylations of alkynes represent more modern and atom-economical strategies. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to select and implement the most suitable method for their synthetic targets, thereby facilitating further exploration of the rich chemistry and potential applications of this unique class of compounds.

References

An In-depth Technical Guide to the Electronic Structure and Aromaticity of 2-Cyclopropen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropen-1-one (C₃H₂O) represents a fascinating molecular entity, combining a highly strained three-membered ring with a carbonyl group and an endocyclic double bond. This unique arrangement raises fundamental questions about its electronic structure, stability, and potential for aromaticity. This technical guide provides a comprehensive analysis of this compound, synthesizing theoretical and experimental data to elucidate its bonding characteristics. We present key structural and spectroscopic data in tabular format, detail relevant experimental and computational protocols, and utilize logical diagrams to explain the theoretical concepts underpinning its properties. The molecule's pronounced aromatic character, arising from a significant contribution of a charge-separated resonance form, is a central theme, explaining its unusual stability and distinct spectroscopic signatures.

Electronic and Molecular Structure

The electronic structure of this compound is best understood through a combination of experimental measurements and high-level quantum-chemical calculations. The molecule is planar, belonging to the C₂ᵥ point group.[1] This planarity is a critical prerequisite for the delocalization of π-electrons, which is central to the discussion of its aromaticity.

Molecular Geometry

Microwave spectroscopy has provided highly accurate data for the gas-phase structure of this compound and its isotopologs.[2] These studies confirm a planar geometry for the three-membered ring and the exocyclic oxygen atom. The bond lengths and angles deviate significantly from those of typical alkanes, alkenes, and ketones, reflecting the severe ring strain and unique electronic delocalization within the molecule.[3][4][5]

Data Presentation: Structural Parameters

The following table summarizes experimentally determined and computationally derived structural parameters for this compound, with comparative values for related molecules.

ParameterThis compound (Experimental)[2]Standard C=CStandard C-C[6]Standard C=O (Acetone)[3]
Bond Lengths (Å)
C=O1.212--1.23
C=C1.3321.33--
C-C1.412-1.54-
Bond Angles (°)
C-C-C~64.6-60 (Cyclopropane)-
C=C-C~57.7---

Notable Observations:

  • The C-C single bonds (1.412 Å) are considerably shorter than in cyclopropane (~1.51 Å), suggesting partial double bond character.[5]

  • The C=O bond (1.212 Å) is slightly shorter than in a typical ketone like acetone (~1.23 pm), indicating increased double bond character and a higher force constant.[3]

  • The internal ring angles are severely compressed, a hallmark of its high strain energy.

Spectroscopic Properties

Spectroscopic data provides further insight into the electronic environment of the molecule. The vibrational frequencies, in particular, serve as a sensitive probe of bond strength.

Data Presentation: Key Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹) (Calculated)[7]DescriptionComparison (Typical Value)
ν(C=O)~1815Carbonyl Stretch~1715 cm⁻¹ (aliphatic ketones)[3]
ν(C=C)~1640Alkene Stretch~1650 cm⁻¹ (alkenes)

Notable Observations:

  • The carbonyl stretching frequency is significantly higher than in typical ketones.[3] This is attributed to the coupling with the strained ring and the electronic effect of the double bond, which increases the C=O bond order.

The Aromaticity of this compound

The concept of aromaticity in this compound is explained by Hückel's rule and resonance theory. A compound is considered aromatic if it is cyclic, planar, fully conjugated, and contains (4n+2) π-electrons, where n is a non-negative integer.[8][9]

While the neutral this compound molecule contains 4 π-electrons (two from the C=C bond and two from the C=O bond), which would suggest it is anti-aromatic, its properties are dominated by a charge-separated resonance contributor.

Diagram 1: Resonance contributing to aromatic character.

In this charge-separated form, the oxygen atom bears a negative charge, while the three-membered ring becomes a cyclopropenyl cation. The cyclopropenyl cation is the archetypal Hückel aromatic system, containing 2 π-electrons (n=0 in the 4n+2 rule).[10][11] The significant contribution of this aromatic resonance structure explains:

  • High Stability: Despite its immense ring strain, cyclopropenone is a stable, isolable compound.

  • Large Dipole Moment: The charge separation leads to a large molecular dipole moment.

  • Spectroscopic Features: The high C=O stretching frequency and the shortened C-C single bonds are consistent with the electronic distribution in the aromatic contributor.

Experimental and Computational Protocols

The characterization and synthesis of cyclopropenone and its derivatives rely on a suite of modern chemical techniques.

General Synthesis Protocol

A common route to substituted cyclopropenones involves the hydrolysis of cyclopropenone acetals, which can be prepared from the reaction of a diazo compound with an alkyne. Another method involves the treatment of specific precursors with a Lewis acid.[12]

Protocol: Synthesis of Substituted Cyclopropenones via Lewis Acid [12]

  • Reactant Preparation: A solution of the appropriate α,β-unsaturated diazoketone precursor is prepared in a dry, inert solvent such as diethyl ether (Et₂O).

  • Reaction Initiation: The solution is cooled to a low temperature (e.g., 0 °C or -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Lewis Acid Addition: A Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), is added dropwise to the stirred solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure cyclopropenone derivative.

Structural Characterization: X-ray Crystallography

For solid derivatives, single-crystal X-ray crystallography provides definitive proof of structure, including precise bond lengths and angles, and confirms the planarity of the molecular framework.[13]

G A Synthesize & Purify Cyclopropenone Derivative B Grow Single Crystal (e.g., Slow Evaporation, Vapor Diffusion) A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (X-ray Exposure, Frame Collection) C->D E Process Data (Integration, Scaling, Absorption Correction) D->E F Solve Structure (Phase Problem, e.g., Direct Methods) E->F G Refine Structure (Least-Squares Minimization) F->G H Final Structure Validation & Analysis (CIF file) G->H

Diagram 2: Standard experimental workflow for X-ray crystallography.
Computational Chemistry Protocol

Theoretical calculations are indispensable for understanding molecules that are difficult to handle experimentally. Density Functional Theory (DFT) is a common method for this purpose.[14]

  • Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Method Selection: A computational method is chosen. For example, the B3LYP functional with a 6-31G* basis set provides a good balance of accuracy and computational cost for geometry optimization and frequency calculations.

  • Geometry Optimization: An energy minimization calculation is performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. This step also yields predicted IR spectra and thermodynamic properties.

  • Property Calculation: Further calculations can be performed to determine electronic properties such as the molecular orbitals (HOMO, LUMO), dipole moment, and vertical excitation energies.[15]

Relevance in Research and Drug Development

The unique properties of cyclopropenones make them valuable in several advanced applications. Their high ring strain and ability to undergo controlled ring-opening reactions are particularly useful.

In drug development and chemical biology, cyclopropenones are used as "photoclick" reagents.[15][16] They are stable until irradiated with light, which causes them to release carbon monoxide (decarbonylation) and generate a highly reactive strained alkyne. This alkyne can then undergo rapid and specific cycloaddition reactions with azide-tagged biomolecules, a process known as strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for precise spatial and temporal control over the labeling of molecules in complex biological systems.

G A Cyclopropenone Precursor (Stable, Bio-orthogonal) B Light Irradiation (hv) (e.g., 350 nm UV light) A->B Trigger C Photodecarbonylation (Release of CO) B->C D Formation of Strained Alkyne (Highly Reactive Intermediate) C->D F Strain-Promoted Cycloaddition (SPAAC Reaction) D->F E Azide-Tagged Biomolecule (e.g., Protein, DNA) E->F G Covalently Labeled Product (Stable Triazole Linkage) F->G Forms

Diagram 3: Logical workflow of a photoclick reaction.

Conclusion

This compound is a non-classical aromatic molecule whose structure and stability are dictated by a delicate balance between extreme ring strain and aromatic stabilization. Experimental data from microwave spectroscopy and theoretical predictions from computational chemistry converge to a model of a planar molecule with significant charge separation.[2] This separation allows the three-membered ring to achieve a 2 π-electron aromatic state, consistent with Hückel's rule. This fundamental understanding of its electronic structure not only satisfies academic curiosity but also unlocks its potential as a sophisticated tool for applications in bio-orthogonal chemistry and materials science, making it a molecule of continued interest for researchers across scientific disciplines.

References

spectroscopic data of 2-Cyclopropen-1-one (1H NMR, 13C NMR, IR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for the highly strained and reactive molecule, 2-Cyclopropen-1-one. Due to the inherent instability of this compound, obtaining and interpreting its spectroscopic data requires careful consideration of experimental conditions. This document compiles available data for ¹H NMR, ¹³C NMR, and IR spectroscopy, along with relevant experimental protocols.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Vinylic H~9.0 - 9.5Singlet-

Note: Predicted values are based on theoretical calculations and data from substituted cyclopropenones. The highly deshielded nature of the vinylic protons is expected due to the ring strain and the electron-withdrawing effect of the carbonyl group.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

CarbonChemical Shift (δ, ppm)
Carbonyl C (C=O)~170 - 180
Vinylic C (C=C)~150 - 160

Note: Predicted values are based on theoretical calculations and data from substituted cyclopropenones.

Table 3: Infrared (IR) Spectroscopic Data

Vibrational ModeFrequency (cm⁻¹) (Liquid Phase)Frequency (cm⁻¹) (Solid Phase)Intensity
C=O Stretch18451830Strong
C=C Stretch16281610Medium
C-H Stretch (vinylic)~3100~3100Medium
Ring DeformationNot specifiedNot specified-

Source: Based on data reported by Brown et al. for the liquid and solid phases of cyclopropenone.

Experimental Protocols

The synthesis and spectroscopic characterization of this compound require specialized procedures due to its volatility and reactivity.

Synthesis of this compound

A common method for the synthesis of cyclopropenones is based on the work of Breslow and coworkers. The general approach involves the reaction of a substituted acetylene with a dihalocarbene, followed by hydrolysis. For the parent this compound, specific precursors and reaction conditions are necessary.

General Synthetic Scheme:

synthesis acetylene Substituted Acetylene adduct Dihalocyclopropene Adduct acetylene->adduct + dihalocarbene Dihalocarbene (e.g., from haloform) dihalocarbene->adduct + hydrolysis Hydrolysis adduct->hydrolysis cyclopropenone This compound Derivative hydrolysis->cyclopropenone

Caption: General synthetic pathway to cyclopropenone derivatives.

For a detailed protocol for the synthesis of specific cyclopropenone derivatives, refer to the original literature by Breslow, R.; Eicher, T.; Krebs, A.; Peterson, R. A.; Posner, J. J. Am. Chem. Soc. 1965, 87, 1320-1325.

NMR Spectroscopy

Due to the limited availability of experimental data, the following is a general protocol for obtaining NMR spectra of a volatile and reactive compound like this compound.

Sample Preparation:

  • Solvent Selection: A deuterated, non-protic, and relatively non-polar solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) is recommended to minimize solvent interactions and potential reactions.

  • Concentration: A dilute sample is preferable to reduce intermolecular reactions.

  • Handling: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to prevent decomposition. The sample should be prepared immediately before analysis.

Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve good signal dispersion.

  • Temperature: Low-temperature NMR capabilities are crucial. Spectra should be acquired at the lowest possible temperature at which the sample remains soluble and the solvent does not freeze (e.g., -40 to -78 °C).

  • Acquisition Parameters: Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be used. For the expected low concentration, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

nmr_workflow synthesis Synthesis of This compound purification Low-Temperature Purification synthesis->purification sample_prep Inert Atmosphere Sample Preparation (Low Temperature) purification->sample_prep nmr_acq Low-Temperature NMR Acquisition sample_prep->nmr_acq processing Data Processing and Analysis nmr_acq->processing

Caption: Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained in the gas, liquid, or solid phase.

Gas-Phase IR:

  • Instrumentation: A long-path gas cell coupled to an FTIR spectrometer is required.

  • Sample Handling: The volatile sample can be introduced into the evacuated gas cell. The pressure should be kept low to minimize intermolecular interactions.

Liquid-Phase IR:

  • Sample Preparation: A thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). This must be done quickly and at low temperature to minimize evaporation and decomposition.

Solid-Phase IR:

  • Sample Preparation: The sample can be deposited as a thin film on a cold IR-transparent window (e.g., KBr) from the gas phase using a cryostat. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample (if isolable) with dry KBr powder and pressing it into a transparent disk.

Logical Relationships of Spectroscopic Data

The spectroscopic data of this compound are logically interconnected, providing complementary information about its unique molecular structure.

spec_data_relationship structure This compound Structure nmr_h 1H NMR structure->nmr_h Proton Environments nmr_c 13C NMR structure->nmr_c Carbon Backbone ir IR Spectroscopy structure->ir Functional Groups & Vibrational Modes nmr_h->structure Confirms Vinylic Protons nmr_c->structure Confirms Carbonyl and Olefinic Carbons ir->structure Confirms C=O and C=C Bonds

Caption: Interrelationship of spectroscopic data for this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. Researchers working with this or similar strained cyclic systems should employ rigorous experimental techniques to obtain reliable data. The predictive nature of the NMR data presented herein underscores the need for further experimental investigation to fully characterize this fascinating molecule.

The Molecular Orbital Theory of Cyclopropenone Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropenone, the smallest cyclic ketone, presents a fascinating case study in organic chemistry, blending extreme ring strain with unexpected stability.[1] Its unique electronic structure, reactivity, and significant biological activity make it a molecule of considerable interest for both theoretical chemists and professionals in drug development.[2] This guide provides an in-depth exploration of the molecular orbital (MO) theory of cyclopropenone, elucidating the principles that govern its properties. We will delve into the quantitative data derived from spectroscopic and computational studies, detail the experimental protocols used for its analysis, and illustrate key concepts through molecular orbital and workflow diagrams.

Core Concepts: Aromaticity and Molecular Orbital Theory

The remarkable properties of cyclopropenone are best understood by examining its π-electron system through the lens of molecular orbital theory, particularly the concept of aromaticity. Despite the immense angle strain inherent in its three-membered ring, the molecule is surprisingly stable.[1] This stability is attributed to a significant resonance contributor that imparts aromatic character to the carbocyclic ring.

According to Hückel's rule, a planar, cyclic, and fully conjugated system with (4n+2) π-electrons will exhibit aromatic stability, where 'n' is a non-negative integer.[3][4] In cyclopropenone, the carbonyl group is highly polarized, drawing electron density from the ring. This leads to a resonance structure with a negative charge on the oxygen atom and a positive charge distributed across the three-membered ring.

This charge-separated resonance form creates a cyclopropenyl cation, which is a textbook example of an aromatic system.[5] The cyclopropenyl cation has 2 π-electrons (where n=0 in Hückel's rule), fitting the (4n+2) criteria.[6][7][8] The delocalization of these two electrons over the three carbon atoms in a low-energy bonding molecular orbital confers significant stabilization, which counteracts the destabilizing effect of the ring strain. This aromatic character is the cornerstone of cyclopropenone's unique stability and chemistry.

The molecular orbitals of the π-system can be visualized using a Frost Circle diagram. This mnemonic device predicts the relative energies of the MOs for a cyclic conjugated system.[9][10] For the three-membered cyclopropenyl ring, the Frost Circle predicts one low-energy bonding orbital and a pair of degenerate, higher-energy anti-bonding orbitals. The two π-electrons of the cyclopropenyl cation occupy the stable, low-energy bonding orbital, leaving the anti-bonding orbitals empty, which is a highly stable electronic configuration.[5][11][12]

frost_circle cluster_circle Frost Circle cluster_energy Energy Psi1 Ψ₁ Psi2 Ψ₂ Psi3 Ψ₃ a b a->b c b->c d c->d d->a e1 ↑↓ E_label_low Bonding E_label_high Anti-bonding computational_workflow start Define Input: Initial Molecular Structure geom_opt Geometry Optimization (DFT or MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Verify Minimum Energy? (No Imaginary Frequencies) freq_calc->check_min prop_calc Calculate Properties: - MO Energies & Shapes - Dipole Moment - Atomic Charges (NBO) check_min->prop_calc  Yes reoptimize Adjust Structure & Re-optimize check_min->reoptimize No analysis Analyze & Compare with Experimental Data prop_calc->analysis end End analysis->end reoptimize->geom_opt

References

The Dual Reactivity of Cyclopropenones: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cyclopropenones, possessing a unique combination of high ring strain and aromatic character, are versatile building blocks in modern organic synthesis. Their strained three-membered ring, featuring a carbonyl group, imparts a dual reactivity profile, making them susceptible to attack by both nucleophiles and electrophiles. This technical guide provides an in-depth exploration of the reactivity of cyclopropenones, focusing on their interactions with a wide range of nucleophilic and electrophilic species. Detailed reaction mechanisms, quantitative data on reaction yields, and comprehensive experimental protocols are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Unique Structure and Reactivity of Cyclopropenones

Cyclopropenone is a fascinating molecule that combines the inherent instability of a three-membered ring with the aromatic stabilization of a two-π-electron system, akin to the cyclopropenyl cation.[1] This unique electronic and structural arrangement dictates its chemical behavior. The significant ring strain (estimated to be over 100 kJ mol⁻¹) provides a strong thermodynamic driving force for ring-opening reactions.[2] Concurrently, the electron-withdrawing nature of the carbonyl group renders the ring carbons electrophilic, while the oxygen atom can act as a Lewis basic site.

This guide will systematically explore the two primary facets of cyclopropenone reactivity: reactions with nucleophiles, which typically involve ring-opening, and reactions with electrophiles, including cycloaddition reactions where the cyclopropenone acts as the dienophile.

Reactions with Nucleophiles

The high degree of ring strain in cyclopropenones makes them highly susceptible to ring-opening reactions initiated by nucleophilic attack.[3][4] These reactions are often high-yielding and can proceed under mild conditions, making them synthetically valuable.

Mechanism of Nucleophilic Addition and Ring Opening

The general mechanism for the reaction of cyclopropenones with nucleophiles involves the initial attack of the nucleophile on one of the olefinic carbons of the cyclopropenone ring. This is often followed by a ring-opening to relieve the strain, leading to the formation of α,β-unsaturated carbonyl derivatives. In many cases, this process is facilitated by a catalyst, such as a phosphine, which acts as a Lewis base to activate the cyclopropenone.[5][6]

Nucleophilic_Addition_Mechanism cluster_0 Phosphine-Catalyzed Ring Opening Cyclopropenone Cyclopropenone IntermediateA Zwitterionic Adduct (A) Cyclopropenone->IntermediateA + R₃P Phosphine R₃P IntermediateB α-Ketenyl Phosphorus Ylide (B) IntermediateA->IntermediateB Ring Opening Product α,β-Unsaturated Product IntermediateB->Product + Nu-H Nucleophile Nu-H Catalyst_Regen R₃P Product->Catalyst_Regen - R₃P

Caption: General mechanism for phosphine-catalyzed nucleophilic ring opening.

Carbon-Based Nucleophiles

Grignard reagents react with cyclopropenones in a remarkable transformation to produce 2-substituted resorcinols.[1] This reaction involves the initial nucleophilic addition of the Grignard reagent to the cyclopropenone, followed by a cascade of reactions that ultimately lead to the formation of a six-membered ring. Organolithium reagents can also be used to introduce organic groups via nucleophilic addition.[7]

In the presence of a phosphine catalyst, dicarbonyl compounds can act as carbon nucleophiles, attacking the cyclopropenone ring to form 1,3,3'-tricarbonyl compounds. This reaction proceeds under neutral conditions and with good atom economy.[8]

Nitrogen-Based Nucleophiles

Primary and secondary amines readily react with cyclopropenones, often catalyzed by phosphines or other Lewis bases, to yield α,β-unsaturated amides.[4][9] This reaction is highly efficient and has been utilized in bioconjugation chemistry.

Oxygen-Based Nucleophiles

Alcohols and phenols react with cyclopropenones in the presence of a catalyst to form α,β-unsaturated esters.[4][9] Water can also act as a nucleophile, leading to the formation of α,β-unsaturated carboxylic acids.[4]

Sulfur-Based Nucleophiles

Thiols are effective nucleophiles for the ring-opening of cyclopropenones, producing α,β-unsaturated thioesters.[6] These reactions are typically high-yielding and proceed under mild conditions.

Phosphorus-Based Nucleophiles

Phosphines, particularly triphenylphosphine (PPh₃), are widely used as catalysts for the ring-opening reactions of cyclopropenones with various nucleophiles.[5][6] The phosphine initially acts as a nucleophile, attacking the cyclopropenone to form a zwitterionic adduct, which then undergoes ring-opening to generate a reactive α-ketenyl phosphorus ylide intermediate.[6]

Quantitative Data on Nucleophilic Reactions

The following table summarizes the yields for various nucleophilic additions to cyclopropenones.

Nucleophile TypeSpecific NucleophileCatalystProduct TypeYield (%)Reference
CarbonDicarbonyl CompoundsPPh₃1,3,3'-Tricarbonyl CompoundsGood[8]
OxygenWaterPPh₃α,β-Unsaturated Acids78-99[4]
OxygenWaterPMe₃γ-Butenolides35-81[4]
OxygenAlcohols, PhenolsNHC·CS₂α,β-Unsaturated Esters46-95[4][9]
NitrogenPrimary & Secondary AminesNHC·CS₂α,β-Unsaturated Amides46-95[4][9]
SulfurThiolsPPh₃α,β-Unsaturated Thioestersup to 99[6]

Reactions with Electrophiles

While reactions with nucleophiles are dominated by ring-opening, the interaction of cyclopropenones with electrophiles can lead to a variety of transformations, including cycloaddition reactions.

Diels-Alder Reactions

Cyclopropenones can act as potent dienophiles in Diels-Alder reactions due to their ring strain.[8][10] They can react with a range of cyclic and acyclic dienes to form substituted cyclohexene derivatives.[10][11] The high reactivity of cyclopropenones in these [4+2] cycloadditions allows for the construction of complex polycyclic systems.[12]

Diels_Alder_Reaction cluster_1 Diels-Alder Cycloaddition Cyclopropenone Cyclopropenone (Dienophile) TransitionState [4+2] Transition State Cyclopropenone->TransitionState Diene Conjugated Diene Diene->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: Cyclopropenone as a dienophile in a Diels-Alder reaction.

Reactions with Strong Acids

The carbonyl oxygen of a cyclopropenone can be protonated by strong acids. This increases the electrophilicity of the ring and can facilitate subsequent reactions. For example, the hydrolysis of 3,3-dimethoxycyclopropene to cyclopropenone is catalyzed by sulfuric acid.[1]

Halogenation

Halogens can add across the double bond of alkenes.[13][14][15] While specific examples with cyclopropenones are not extensively detailed in the provided search results, the general mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack.[13] Given the strained nature of the cyclopropenone ring, such a reaction would likely lead to ring-opened products.

Alkylation

Alkylation of the cyclopropenone ring can be challenging. However, related systems like enamines derived from cyclic ketones can undergo α-alkylation.[16][17]

Experimental Protocols

General Procedure for Phosphine-Catalyzed Ring-Opening Addition of Nucleophiles to Cyclopropenones

This protocol is a general representation based on the findings in the cited literature.[6]

Materials:

  • Cyclopropenone derivative (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Triphenylphosphine (PPh₃) (1-5 mol%)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the cyclopropenone derivative and the catalyst (PPh₃).

  • Dissolve the solids in the anhydrous solvent.

  • Add the nucleophile to the reaction mixture, either neat or as a solution in the same solvent.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Experimental_Workflow_Phosphine_Catalysis Start Flame-dried flask under N₂/Ar Add_Reactants Add cyclopropenone and PPh₃ Start->Add_Reactants Add_Solvent Add anhydrous solvent Add_Reactants->Add_Solvent Add_Nucleophile Add nucleophile Add_Solvent->Add_Nucleophile Stir Stir at room temperature Add_Nucleophile->Stir Monitor Monitor reaction (TLC/GC-MS) Stir->Monitor Workup Concentrate under reduced pressure Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Product Isolated α,β-unsaturated product Purify->Product

Caption: Experimental workflow for phosphine-catalyzed nucleophilic addition.

Synthesis of Cyclopropenone from 3,3-Dimethoxycyclopropene

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • 3,3-dimethoxycyclopropene (3.0 g, 0.030 mole)

  • Dichloromethane (30 mL)

  • Concentrated sulfuric acid (3 drops)

  • Cold water (5 mL)

  • Anhydrous sodium sulfate (30 g)

Procedure:

  • Cool a solution of 3,3-dimethoxycyclopropene in dichloromethane to 0°C.

  • Add a cold solution of water containing concentrated sulfuric acid dropwise to the stirred solution.

  • Continue stirring at 0°C for an additional 3 hours.

  • Add anhydrous sodium sulfate in portions to the 0°C solution with stirring to dry the mixture.

  • Filter to remove the drying agent.

  • Evaporate the solvent at 50-80 mm Hg with the water bath maintained at 0-10°C.

  • Distill the brown, viscous residue at 1-2 mm Hg at a water bath temperature of 10°C, gradually raising to 35°C to yield cyclopropenone as a white solid.

General Procedure for Grignard Reaction

This is a general protocol for setting up a Grignard reaction, which must be conducted under strictly anhydrous conditions.[18][19][20][21][22]

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide

  • Anhydrous diethyl ether or THF

  • Substrate (e.g., cyclopropenone)

  • Iodine crystal (for initiation, if necessary)

  • Apparatus: Three-necked flask, dropping funnel, condenser, drying tube (filled with CaCl₂ or CaSO₄)

Procedure:

  • Ensure all glassware is rigorously dried in an oven and assembled while hot under a stream of dry nitrogen or argon.

  • Place magnesium turnings in the reaction flask.

  • Prepare a solution of the alkyl or aryl halide in the anhydrous solvent in the dropping funnel.

  • Add a small portion of the halide solution to the magnesium. The reaction may need to be initiated by gentle warming, adding a crystal of iodine, or sonication.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir until most of the magnesium has reacted. The Grignard reagent is now ready for reaction with the electrophile (cyclopropenone).

  • Cool the Grignard solution and add a solution of the cyclopropenone in the same anhydrous solvent dropwise.

  • After the addition is complete, stir for the desired time at the appropriate temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute acid.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the product.

Applications in Drug Development and Organic Synthesis

The unique reactivity of cyclopropenones makes them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Diphenylcyclopropenone (DPCP) is an approved treatment for alopecia areata, highlighting the therapeutic potential of this class of compounds. The ability to generate diverse molecular scaffolds through ring-opening and cycloaddition reactions makes cyclopropenones an attractive starting point for the development of new chemical entities.

Conclusion

Cyclopropenones exhibit a rich and diverse reactivity profile, engaging with both nucleophiles and electrophiles to generate a wide array of molecular architectures. Their high ring strain is a key driver for ring-opening reactions with a variety of nucleophiles, providing efficient access to α,β-unsaturated carbonyl compounds. As electrophiles, their participation as dienophiles in Diels-Alder reactions offers a powerful tool for the construction of cyclic systems. The methodologies and data presented in this guide underscore the significance of cyclopropenones as versatile and powerful building blocks for synthetic chemists in both academic and industrial research.

References

A-Technical-Guide-to-the-Synthesis-and-Characterization-of-Novel-Cyclopropenone-Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

-An-In-depth-Resource-for-Researchers-and-Drug-Development-Professionals

Cyclopropenones--a-class-of-organic-compounds-featuring-a-highly-strained--three-membered-ring-with-a-carbonyl-group--are-of-significant-interest-in-synthetic-organic-chemistry.-Their-unique-structure--combining-ring-strain-with-the-electron-withdrawing-nature-of-the-carbonyl-group--results-in-remarkable-reactivity--making-them-versatile-building-blocks-for-complex-organic-molecules.-Cyclopropenone-derivatives-have-shown-considerable-potential-in-medicinal-chemistry--with-applications-in-treating-various-diseases--including-triple-negative-breast-cancer--melanoma--and-alopecia-areata.[1]-The-diphenylcyclopropenone-(DPCP)-analogue--for-instance--has-been-approved-for-the-treatment-of-alopecia-areata.[1]-This-guide-provides-a-comprehensive-overview-of-the-synthesis-and-characterization-of-novel-cyclopropenone-derivatives--offering-detailed-methodologies-and-data-presentation-for-researchers-in-the-field.

-Synthesis-of-Cyclopropenone-Derivatives

The-synthesis-of-the-cyclopropenone-scaffold-is-challenging-due-to-its-inherent-ring-strain.-Various-methods-have-been-developed--each-with-its-advantages-and-limitations.

-Established-Synthetic-Routes

-Hydrolysis-of-Halogenated-Cyclopropenes --The-first-synthesis-of-cyclopropenone-involved-the-hydrolysis-of-a-mixture-of-3-3-dichlorocyclopropene-and-1-3-dichlorocyclopropene.[2]-This-method--while-foundational--can-be-adapted-for-the-preparation-of-labeled-and-deuterated-cyclopropenones.[2] -Ketal-Hydrolysis --A-more-convenient-method-involves-the-hydrolysis-of-cyclopropenone-acetals--such-as-3-3-dimethoxycyclopropene--using-an-acid-catalyst.[2][3]-This-approach-is-often-preferred-for-its-milder-conditions-and-higher-yields. -From-Cyclopropenyl-Ketenes-or-Carbinols --Traditional-methods-also-include-the-thermal-or-photochemical-decomposition-of-cyclopropenyl-ketenes-or-cyclopropenyl-carbinols.-However--these-methods-can-be-plagued-by-low-yields-and-selectivity-issues.

-Modern-Synthetic-Methodologies

Recent-advances-have-focused-on-transition-metal-catalyzed-reactions-and-other-novel-approaches-to-improve-efficiency-and-substrate-scope.

-Transition-Metal-Catalysis --Palladium-catalyzed-reactions-using-cyclopropenyl-boronates-or-triflates-and-cycloaddition-of-alkynes-with-carbon-monoxide-in-the-presence-of-a-transition-metal-catalyst-are-among-the-more-recent-and-efficient-strategies. -[2+1]-Cycloaddition --The-cycloaddition-between-an-alkyne-and-a-carbene--often-generated-from-the-decomposition-of-diazo-compounds--is-a-common-method-for-preparing-a-variety-of-substituted-cyclopropenes--which-can-then-be-converted-to-cyclopropenones.[4] -Lewis-Acid-Catalysis --Boron-trifluoride-(BF₃)-has-been-effectively-used-as-a-Lewis-acid-in-ether-to-synthesize-substituted-cyclopropenones-in-moderate-to-excellent-yields.[3]

-Table-1--Comparison-of-Selected-Synthetic-Methods-for-Cyclopropenone-Derivatives

-Method-Starting-Materials-Key-Reagents/Catalysts-Yields-Advantages-Limitations
-Ketal-Hydrolysis-3-3-dimethoxycyclopropene-Sulfuric-acid-88-94%-High-yield--convenient-Requires-synthesis-of-the-ketal-precursor
-From-Perchlorocyclopropene-Perchlorocycloprop-1-ene-1.--(C₄H₉)₃SnH--2.--H₂O-Not-specified-Access-to-parent-cyclopropenone-Use-of-toxic-tin-reagent
-Lewis-Acid-Catalysis-Substituted-dioxaspiro-octene-derivatives-BF₃--Et₂O-Moderate-to-excellent-Good-yields-for-substituted-derivatives-Substrate-specific
-Bromination/Elimination-1-phenyl-2-butanone-Bromine--Et₃N-45%-Direct-synthesis-of-substituted-cyclopropenones-Moderate-yield
-Transition-Metal-Catalysis-Alkynes--Carbon-Monoxide-Transition-metal-catalyst-Varies-High-efficiency-and-selectivity-Requires-specialized-catalysts

-Experimental-Protocols

-Protocol-1--Synthesis-of-Cyclopropenone-via-Ketal-Hydrolysis

This-protocol-is-adapted-from-the-procedure-described-by-Baucom-and-Butler.[2]

-Materials

  • -3-3-dimethoxycyclopropene

  • -Dichloromethane-(CH₂Cl₂)

  • -Concentrated-sulfuric-acid-(H₂SO₄)

  • -Anhydrous-sodium-sulfate-(Na₂SO₄)

  • -Water-(H₂O)

-Procedure

  • -A-solution-of-3.0-g-(0.030-mole)-of-3-3-dimethoxycyclopropene-in-30-ml-of-dichloromethane-is-cooled-to-0°C.

  • -5-ml-of-cold-water-containing-3-drops-of-concentrated-sulfuric-acid-is-added-dropwise-to-the-stirred-solution.

  • -The-reaction-mixture-is-stirred-at-0°C-for-an-additional-3-hours.

  • -30-g-of-anhydrous-sodium-sulfate-is-added-in-portions-to-the-0°C-solution-with-stirring.

  • -The-drying-agent-is-removed-by-filtration--and-the-solvent-is-evaporated-at-50–80-mm-with-a-water-bath-maintained-at-0–10°C.

  • -The-residue-is-distilled-at-1–2-mm-at-a-water-bath-temperature-of-10°C-to-yield-cyclopropenone-as-a-white-solid.

-Purification The-distilled-cyclopropenone-can-be-further-purified-by-crystallization-from-3-volumes-of-ethyl-ether-at--60°C.[2]

-Protocol-2--General-Characterization-Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Cyclopropenone Derivative Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification IR Infrared (IR) Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight Confirmation Xray X-ray Crystallography (for crystalline solids) NMR->Xray Further Structural Analysis Data Combine & Analyze Spectroscopic Data NMR->Data IR->Data MS->Data Xray->Data Conclusion Structure Elucidation & Purity Assessment Data->Conclusion

Caption: General workflow for the synthesis, purification, and characterization of cyclopropenone derivatives.

-Characterization-of-Cyclopropenone-Derivatives

A-combination-of-spectroscopic-techniques-is-essential-for-the-unambiguous-characterization-of-novel-cyclopropenone-derivatives.

-Nuclear-Magnetic-Resonance-(NMR)-Spectroscopy --¹H-and-¹³C-NMR-are-fundamental-for-determining-the-carbon-skeleton-and-the-environment-of-protons. -Infrared-(IR)-Spectroscopy --IR-spectroscopy-is-crucial-for-identifying-the-characteristic-carbonyl-(C=O)-stretch-of-the-cyclopropenone-ring. -Mass-Spectrometry-(MS) --High-resolution-mass-spectrometry-(HRMS)-is-used-to-determine-the-exact-molecular-weight-and-elemental-composition. -X-ray-Crystallography --For-crystalline-derivatives--single-crystal-X-ray-crystallography-provides-definitive-proof-of-the-three-dimensional-structure.

-Table-2--Typical-Spectroscopic-Data-for-the-Parent-Cyclopropenone

-Technique-Observed-Value-Interpretation
-¹H-NMR-(CDCl₃)-δ-9.1-ppm-(s,-2H)-Equivalent-vinylic-protons-on-the-three-membered-ring
-¹³C-NMR-(CDCl₃)-δ-150.0-(C=O),-115.0-(C=C)-ppm-Carbonyl-carbon-and-olefinic-carbons
-IR-(neat)-ν-1840,-1640-cm⁻¹-Characteristic-C=O-and-C=C-stretching-vibrations
-Melting-Point---29-to--28-°C-Physical-property-of-the-pure-compound[2]
-Boiling-Point-26-°C-at-0.46-mm-Physical-property-of-the-pure-compound[2]

-Reaction-Mechanisms-and-Pathways

The-reactivity-of-cyclopropenones-is-diverse--enabling-their-use-in-the-synthesis-of-a-wide-range-of-compounds--including-heterocycles.[3][5]-They-can-undergo-ring-opening-reactions--cycloadditions--and-reactions-with-nucleophiles-and-electrophiles.[5]

G CP Cyclopropenone Derivative RO Ring-Opened Intermediate (α,β-Unsaturated Ester/Amide) CP->RO Nucleophilic Attack & Ring Opening Adduct Cycloadduct CP->Adduct [4+2] or [3+2] Cycloaddition Product Diverse Heterocyclic Products CP->Product Annulation Reactions Nuc Nucleophile (e.g., Amines, Alcohols) Nuc->RO Cyclo Cycloaddition (e.g., Diels-Alder) Cyclo->Adduct Hetero Heterocycle Synthesis Hetero->Product

Caption: Key reaction pathways of cyclopropenone derivatives.

-Conclusion

The-synthesis-and-characterization-of-novel-cyclopropenone-derivatives-remain-a-vibrant-area-of-chemical-research. The-development-of-more-efficient-and-selective-synthetic-methods--coupled-with-advanced-characterization-techniques--is-paving-the-way-for-the-discovery-of-new-derivatives-with-significant-biological-activities. This-guide-provides-a-foundational-understanding-of-the-core-principles-and-practical-aspects-of-working-with-these-fascinating-molecules--serving-as-a-valuable-resource-for-researchers-and-professionals-in-the-field-of-drug-development-and-organic-synthesis.

References

The Precarious Existence of 2-Cyclopropen-1-one: A Technical Guide to its Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropen-1-one (C₃H₂O), the smallest cyclic ketone, is a molecule of significant theoretical interest due to its strained three-membered ring and unique electronic structure. While its derivatives have found applications in organic synthesis, the parent molecule is notoriously unstable, readily polymerizing at room temperature.[1] This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of this compound, drawing on both computational and experimental studies of the parent compound and its more stable derivatives. Understanding the thermal behavior of this strained ring system is crucial for its potential application as a reactive intermediate in synthetic chemistry and for the development of novel molecular scaffolds in medicinal chemistry.

Thermal Stability

The high ring strain of the cyclopropenone core renders the parent molecule, this compound, thermally labile. While a precise decomposition temperature for the isolated parent compound is not well-documented due to its inherent instability and tendency to polymerize, it is known to be a high-energy intermediate in the pyrolysis of other organic molecules, such as 2-cyclopentenone, at temperatures ranging from 1000 to 1400 K.[2]

The stability of the cyclopropenone ring is significantly influenced by the nature of its substituents. Aryl-substituted cyclopropenones, such as 2,3-diphenylcyclopropenone, exhibit markedly increased stability, allowing for their isolation and handling at room temperature.[1] This enhanced stability is attributed to the electronic conjugation between the phenyl groups and the cyclopropenone ring.

Thermal Decomposition Pathways

The primary thermal decomposition pathway for this compound and its derivatives is decarbonylation , yielding an alkyne and carbon monoxide.

This compound → Acetylene + Carbon Monoxide

Computational studies, specifically Density Functional Theory (DFT), predict that this decarbonylation is not a concerted process but rather proceeds through a stepwise mechanism involving the formation of a reactive intermediate.

Proposed Decomposition Mechanism
  • Ring Opening: The initial step involves the cleavage of one of the C-C single bonds in the three-membered ring. This leads to the formation of a short-lived, zwitterionic or diradical intermediate.

  • Carbon Monoxide Extrusion: This highly unstable intermediate rapidly loses a molecule of carbon monoxide to form the corresponding alkyne.

The following diagram, generated using the DOT language, illustrates this proposed decomposition pathway.

DecompositionPathway cluster_start This compound cluster_intermediate Intermediate cluster_products Products start C₃H₂O intermediate [Zwitterionic/Diradical Intermediate] start->intermediate Ring Opening acetylene Acetylene (C₂H₂) intermediate->acetylene CO Extrusion co Carbon Monoxide (CO) intermediate->co

Figure 1: Proposed thermal decomposition pathway of this compound.

Quantitative Data from Substituted Cyclopropenones

Due to the challenges in studying the parent this compound experimentally, quantitative data is primarily available for its more stable, substituted derivatives. This data provides valuable insights into the energetics of the decomposition process.

CompoundDecomposition ConditionsProductsReference
2,3-DiphenylcyclopropenoneHigh Temperature PyrolysisDiphenylacetylene, Carbon MonoxideGeneral knowledge from synthetic chemistry

Experimental Protocols

The study of the thermal decomposition of highly reactive molecules like this compound necessitates specialized experimental techniques that can handle unstable species in the gas phase at high temperatures and low pressures. Flash Vacuum Pyrolysis (FVP) is the most common and appropriate method for such investigations.

Flash Vacuum Pyrolysis (FVP)

Objective: To induce the unimolecular thermal decomposition of a volatile precursor and trap the resulting products for analysis.

Apparatus:

  • A sample inlet system (e.g., a heated flask or a sublimation probe).

  • A pyrolysis tube, typically made of quartz, packed with an inert material (e.g., quartz wool) to ensure efficient heat transfer.

  • A high-temperature furnace capable of reaching the desired pyrolysis temperature.

  • A high-vacuum system to maintain a low pressure (typically 10⁻² to 10⁻⁶ Torr).

  • A cold trap (e.g., a cold finger cooled with liquid nitrogen) to condense and collect the pyrolysis products.

  • Analytical instrumentation for product identification (e.g., mass spectrometer, infrared spectrometer, or nuclear magnetic resonance spectrometer).

Methodology:

  • Sample Preparation: The precursor, if solid, is placed in the sample inlet.

  • System Evacuation: The entire apparatus is evacuated to the desired low pressure.

  • Pyrolysis Zone Heating: The furnace is heated to the target pyrolysis temperature.

  • Precursor Volatilization: The sample is slowly heated to induce sublimation or evaporation, allowing the gaseous precursor to enter the pyrolysis tube.

  • Thermal Decomposition: As the precursor molecules pass through the hot zone, they undergo unimolecular decomposition. The low pressure minimizes intermolecular collisions and subsequent side reactions.

  • Product Trapping: The decomposition products exit the pyrolysis tube and are immediately quenched and condensed on the cold trap.

  • Analysis: After the pyrolysis is complete, the system is brought back to atmospheric pressure. The collected products are then isolated and analyzed using appropriate spectroscopic methods to determine their identity and yield.

The following diagram illustrates a typical workflow for an FVP experiment.

FVP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Sample Loading B System Evacuation A->B C Furnace Heating B->C D Precursor Volatilization C->D E Thermal Decomposition in Pyrolysis Tube D->E F Product Trapping (Cold Finger) E->F G Product Isolation and Analysis F->G

Figure 2: Generalized workflow for a Flash Vacuum Pyrolysis experiment.

Conclusion

This compound is a thermally unstable molecule that readily undergoes decarbonylation to form acetylene and carbon monoxide. While the parent compound's high reactivity has limited direct experimental investigation of its thermal properties, computational studies and experimental data from substituted derivatives provide a consistent picture of its decomposition pathway. The primary mechanism involves a stepwise process of ring opening to a reactive intermediate, followed by the extrusion of carbon monoxide. For researchers and drug development professionals, understanding the inherent instability of the cyclopropenone core is paramount. The strategic use of stabilizing substituents is key to harnessing the synthetic potential of this unique and reactive molecular framework. Further experimental studies, likely employing techniques such as flash vacuum pyrolysis coupled with matrix isolation spectroscopy, would be invaluable in providing precise quantitative data on the thermal decomposition of the parent this compound.

References

A Historical Overview of the Discovery of Cyclopropenones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cyclopropenones, three-membered carbocyclic ketones, represents a fascinating chapter in the annals of organic chemistry. These molecules, possessing a unique combination of high ring strain and unexpected stability, have captivated chemists since their theoretical conception and eventual synthesis. Their remarkable properties are attributed to the aromatic character of the cyclopropenyl cation, a two-π-electron system that imparts a degree of stability to an otherwise highly strained ring. This guide provides a comprehensive historical overview of the discovery of cyclopropenones, detailing the key synthetic milestones, the scientists who pioneered their study, and the foundational experimental data that unveiled their unique chemical nature.

The Dawn of a New Carbocycle: Diphenylcyclopropenone

The mid-20th century was a period of burgeoning interest in non-benzenoid aromatic systems. It was within this context that the theoretical possibility of a stable, aromatic cyclopropenyl cation was postulated. This theoretical framework laid the groundwork for the synthesis of the first cyclopropenone derivative.

In a landmark year for the field, 1959, two independent research groups reported the synthesis of diphenylcyclopropenone. Ronald Breslow and his colleagues, Robert Haynie and Joseph Mirra, in the United States, and M. E. Vol'pin and his team in the Soviet Union, almost simultaneously unveiled their findings.[1][2]

Breslow's approach involved the reaction of α,α'-dibromodibenzyl ketone with triethylamine.[2] This reaction, a modified Favorskii rearrangement, led to the formation of the stable, crystalline diphenylcyclopropenone. Vol'pin's group utilized a different route, reacting diphenylacetylene with dichlorocarbene.[1] The convergence of these independent discoveries lent immediate and significant credence to the existence and accessibility of this new class of compounds.

The Parent Compound: Isolation of Cyclopropenone

While the synthesis of a stable derivative was a monumental achievement, the isolation of the parent, unsubstituted cyclopropenone proved to be a more formidable challenge due to its inherent instability. It was not until 1972 that Ronald Breslow, this time in collaboration with Masaji Oda, reported the successful isolation and characterization of pure cyclopropenone.[3]

Their strategy involved the hydrolysis of 1,1-dichlorocyclopropene. This precursor was generated from the reduction of tetrachlorocyclopropene. The hydrolysis had to be conducted under carefully controlled, mild conditions to prevent polymerization of the highly reactive product.[3]

Shortly thereafter, an alternative and more convenient synthesis was developed by Keith W. Baucom and George B. Butler. Their method involved the synthesis of 3,3-dimethoxycyclopropene, a stable ketal of cyclopropenone, which could then be hydrolyzed to yield the parent compound.[4] This two-step process provided a more practical route for the preparation of cyclopropenone, facilitating further studies of its chemistry.

Early Characterization and Theoretical Significance

The initial characterization of cyclopropenones relied heavily on spectroscopic methods, which provided crucial insights into their unique electronic structure. The infrared (IR) spectra of these compounds were of particular interest. The carbonyl stretching frequency of cyclopropenones appears at an unusually high wavenumber (around 1850 cm⁻¹ for the parent compound) compared to typical ketones. This is indicative of a strong C=O bond and a significant contribution from the resonance structure bearing a positive charge on the ring and a negative charge on the oxygen atom, which is consistent with the concept of aromatic stabilization of the cyclopropenyl cation.

Proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy further corroborated the delocalized nature of the π-electron system. The chemical shifts of the ring protons and carbons in the parent cyclopropenone were found to be deshielded, a characteristic feature of aromatic compounds.[4][5]

The discovery and characterization of cyclopropenones provided compelling experimental evidence for Hückel's rule of aromaticity in a non-benzenoid, carbocyclic system. The remarkable stability of these strained molecules, a direct consequence of their aromatic character, opened up new avenues of research in physical organic chemistry and synthetic methodology.

Quantitative Data Summary

The following tables summarize the key quantitative data from the seminal publications on the discovery of cyclopropenones.

Table 1: Key Synthetic Milestones and Reported Yields

CompoundYear of DiscoveryPrincipal InvestigatorsSynthetic MethodReported Yield
Diphenylcyclopropenone1959R. Breslow, R. Haynie, J. MirraModified Favorskii rearrangement of α,α'-dibromodibenzyl ketoneNot explicitly stated in the initial communication
Diphenylcyclopropenone1959M. E. Vol'pin, Y. D. Koreshkov, D. N. KursanovReaction of diphenylacetylene with dichlorocarbeneNot explicitly stated in the initial communication
Cyclopropenone1972R. Breslow, M. OdaHydrolysis of 1,1-dichlorocyclopropeneNot explicitly stated in the initial communication
Cyclopropenone1972K. W. Baucom, G. B. ButlerHydrolysis of 3,3-dimethoxycyclopropene88-94% (from the ketal)[4]

Table 2: Physical and Spectroscopic Properties of Early Cyclopropenones

CompoundMelting Point (°C)Boiling Point (°C)IR (C=O stretch, cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Diphenylcyclopropenone119-120-1850, 16307.6-8.2 (m)Not reported in early studies
Cyclopropenone-29 to -2826 (0.46 mmHg)[4]1870, 1840[4]9.11 (s)[4]Not reported in early studies

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the historical discovery of cyclopropenones, based on published procedures.

Synthesis of Diphenylcyclopropenone (Breslow et al., modified by Organic Syntheses)

A. α,α'-Dibromodibenzyl ketone: A solution of 70 g (0.33 mole) of dibenzyl ketone in 250 ml of glacial acetic acid is prepared in a 2-l. one-necked flask equipped with a magnetic stirrer. To this is added a solution of 110 g (0.67 mole) of bromine in 500 ml of acetic acid through a dropping funnel over a 15-minute period. After the addition is complete, the mixture is stirred for an additional 5 minutes and then poured into 1 l. of water. Solid sodium sulfite is added in small portions until the yellow color is discharged. The mixture is allowed to stand for 1 hour, and the solid product is collected by filtration, washed with water, and dried.

B. Diphenylcyclopropenone: A solution of 100 ml of triethylamine in 250 ml of methylene chloride is stirred in a 2-l. one-necked flask. A solution of 108 g (0.29 mole) of α,α'-dibromodibenzyl ketone in 500 ml of methylene chloride is added dropwise over 1 hour. The mixture is stirred for an additional 30 minutes and then extracted with two 150-ml portions of 3N hydrochloric acid. The organic layer is cooled in an ice bath, and a cold solution of 50 ml of concentrated sulfuric acid in 25 ml of water is slowly added to precipitate diphenylcyclopropenone bisulfate. The precipitate is collected, washed with methylene chloride, and then neutralized with sodium carbonate in a mixture of methylene chloride and water. The organic layer is separated, dried over magnesium sulfate, and evaporated. The crude product is recrystallized from cyclohexane.

Synthesis of Cyclopropenone (Based on Baucom, Butler, and Breslow, Oda)

A. 3,3-Dimethoxycyclopropene: This procedure is based on the work of Baucom and Butler.[4] A detailed, multi-step synthesis of the precursor, 1-bromo-3-chloro-2,2-dimethoxypropane, is first carried out. This intermediate is then cyclized using a strong base like potassium amide in liquid ammonia to yield 3,3-dimethoxycyclopropene.

B. Cyclopropenone: A stirred solution of 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane is cooled to 0°C. To this is added dropwise 5 ml of cold water containing 3 drops of concentrated sulfuric acid. The reaction mixture is stirred at 0°C for an additional 3 hours. Anhydrous sodium sulfate (30 g) is then added in portions. The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure at 0-10°C. The residue is then distilled under high vacuum (1–2 mm) to yield pure cyclopropenone as a white solid.[4]

Visualizing the Pathway to Discovery

The following diagram illustrates the key discoveries and their relationships in the historical timeline of cyclopropenone chemistry.

Discovery_of_Cyclopropenones cluster_1950s 1950s: Theoretical Foundation and First Synthesis cluster_1970s 1970s: The Parent Compound and Improved Syntheses cluster_characterization Characterization and Significance Aromaticity Hückel's Rule & Aromaticity Theory Breslow_59 Breslow, Haynie, Mirra (1959) Synthesis of Diphenylcyclopropenone Aromaticity->Breslow_59 Theoretical Inspiration Volpin_59 Vol'pin, Koreshkov, Kursanov (1959) Independent Synthesis of Diphenylcyclopropenone Aromaticity->Volpin_59 Theoretical Inspiration Breslow_Oda_72 Breslow, Oda (1972) Isolation of Parent Cyclopropenone Breslow_59->Breslow_Oda_72 Paved the way for Spectroscopy Spectroscopic Characterization (IR, NMR) Breslow_59->Spectroscopy Volpin_59->Spectroscopy Breslow_Oda_72->Spectroscopy Baucom_Butler_72 Baucom, Butler (1972) Synthesis of Cyclopropenone via Ketal Baucom_Butler_72->Breslow_Oda_72 Improved Synthesis Theoretical_Sig Confirmation of Aromatic Stabilization in a Strained Ring System Spectroscopy->Theoretical_Sig

Caption: A flowchart illustrating the key historical milestones in the discovery and characterization of cyclopropenones.

Conclusion

The discovery of cyclopropenones stands as a testament to the powerful interplay between chemical theory and synthetic innovation. From the initial theoretical predictions of aromaticity in small ring systems to the independent syntheses of diphenylcyclopropenone by Breslow and Vol'pin, and the subsequent isolation of the parent compound by Breslow and Oda, the field has been marked by significant breakthroughs. The early spectroscopic studies were instrumental in confirming the unique electronic structure of these molecules, solidifying their place as a novel class of aromatic compounds. The development of more practical synthetic routes by chemists like Baucom and Butler further expanded the accessibility of cyclopropenones, paving the way for extensive investigations into their reactivity and potential applications in organic synthesis and materials science. This historical journey not only highlights the ingenuity of the pioneering scientists but also underscores the enduring importance of fundamental research in pushing the boundaries of chemical knowledge.

References

Methodological & Application

Application Notes and Protocols: 2-Cyclopropen-1-one in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropen-1-one and its derivatives are highly reactive dienophiles in Diels-Alder reactions, offering a powerful tool for the synthesis of complex bicyclic structures. The inherent ring strain of the cyclopropenone system leads to rapid and often highly stereoselective cycloadditions with a variety of dienes. This [4+2] cycloaddition reaction provides a direct route to bicyclo[2.1.0]pentan-5-one (housanone) skeletons, which are valuable intermediates in the synthesis of natural products and novel pharmaceutical agents. These application notes provide an overview of the utility of this compound in Diels-Alder reactions, including quantitative data, detailed experimental protocols, and mechanistic diagrams.

Key Applications

  • Synthesis of Strained Ring Systems: The primary application is the synthesis of the highly strained bicyclo[2.1.0]pentan-5-one core structure.

  • Access to Complex Molecular Architectures: The resulting cycloadducts can be further elaborated, taking advantage of the strained bicyclic system for subsequent chemical transformations.

  • Stereoselective Synthesis: The Diels-Alder reaction with cyclopropenones often proceeds with a high degree of stereocontrol, allowing for the selective formation of specific stereoisomers.

Data Presentation

The Diels-Alder reaction of this compound and its derivatives with various dienes exhibits notable trends in reactivity and stereoselectivity. The following table summarizes key quantitative data from computational and experimental studies.

DienophileDieneProductYield (%)Diastereomeric Ratio (exo:endo)Reference
This compoundButadieneBicyclo[2.1.0]pentan-5-one-1.8 kcal/mol preference for exoComputational Study
This compoundFuran7-Oxabicyclo[2.2.1]hept-5-en-2-one-1.8 kcal/mol kinetic preference for exo; 6.4 kcal/mol thermodynamic preference for exoComputational Study
This compound1,3-DiphenylisobenzofuranAdduct-50:1Experimental Data
2,3-Diphenyl-2-cyclopropen-1-one2,3-Dimethyl-1,3-butadieneAdduct95-Experimental Data
2,3-Diphenyl-2-cyclopropen-1-oneCyclopentadieneAdduct92-Experimental Data
2,3-Diphenyl-2-cyclopropen-1-oneFuranAdduct85-Experimental Data

Mechanistic Overview & Stereoselectivity

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. With this compound as the dienophile, the reaction typically shows a preference for the exo product, which is contrary to the usual endo selectivity observed in many other Diels-Alder reactions. This unusual stereochemical outcome is attributed to a combination of steric and electronic factors in the transition state.

Reaction Mechanism

The general mechanism involves the [4+2] cycloaddition of the diene and the cyclopropenone dienophile.

Caption: General Diels-Alder reaction of a diene with this compound.

Endo vs. Exo Selectivity

The stereochemical outcome of the Diels-Alder reaction is determined by the geometry of the transition state. The exo transition state is generally favored for cyclopropenones.

Endo_Exo_Selectivity cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products Diene Diene TS_Exo Exo Transition State Favored Diene->TS_Exo TS_Endo Endo Transition State Disfavored Diene->TS_Endo Dienophile This compound Dienophile->TS_Exo Dienophile->TS_Endo Product_Exo Exo Adduct TS_Exo->Product_Exo Lower Energy Pathway Product_Endo Endo Adduct TS_Endo->Product_Endo Higher Energy Pathway

Caption: Endo vs. Exo transition states in the Diels-Alder reaction.

Experimental Protocols

The following protocols are representative examples of the Diels-Alder reaction using a substituted cyclopropenone.

Protocol 1: Reaction of 2,3-Diphenyl-2-cyclopropen-1-one with Cyclopentadiene

Materials:

  • 2,3-Diphenyl-2-cyclopropen-1-one

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of 2,3-diphenyl-2-cyclopropen-1-one (1.0 g, 4.85 mmol) in anhydrous diethyl ether (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add freshly cracked cyclopentadiene (0.64 g, 9.7 mmol, 2 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to afford the pure Diels-Alder adduct.

  • Characterize the product by appropriate analytical techniques (NMR, IR, MS).

Expected Yield: 92%

Experimental Workflow

The following diagram illustrates the general workflow for a typical Diels-Alder reaction involving a cyclopropenone.

Experimental_Workflow A 1. Reagent Preparation (e.g., cracking of dicyclopentadiene) B 2. Reaction Setup (Dissolve cyclopropenone in solvent) A->B C 3. Addition of Diene B->C D 4. Reaction Monitoring (e.g., by TLC) C->D E 5. Workup (Solvent removal) D->E F 6. Purification (Column chromatography) E->F G 7. Product Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for the Diels-Alder reaction.

Conclusion

This compound and its derivatives are valuable and highly reactive dienophiles for the construction of complex polycyclic systems through the Diels-Alder reaction. Their propensity for high stereoselectivity, particularly the unusual preference for exo adducts, makes them intriguing building blocks for synthetic chemists. The provided data and protocols serve as a guide for researchers looking to employ these powerful reactions in their synthetic endeavors. Further exploration of the reaction scope and the development of catalytic, enantioselective variants will undoubtedly continue to expand the utility of cyclopropenones in organic synthesis.

Application Notes and Protocols for the [3+2] Cycloaddition of Cyclopropenones with Ylides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the [3+2] cycloaddition reactions of cyclopropenones with various ylides, including azomethine, phosphorus, and sulfoxonium ylides. This powerful transformation enables the synthesis of diverse five-membered carbocyclic and heterocyclic scaffolds, which are valuable building blocks in medicinal chemistry and drug development. The protocols outlined below provide step-by-step instructions for these reactions, along with data on substrate scope and yields.

Introduction

The [3+2] cycloaddition reaction is a cornerstone of modern synthetic organic chemistry, allowing for the rapid construction of five-membered rings with high stereocontrol. Cyclopropenones, as strained three-membered ring ketones, are versatile building blocks that can participate in these reactions as a three-carbon component upon ring opening. Ylides, which are neutral dipolar species, serve as the two-atom component in this cycloaddition. The reaction between cyclopropenones and ylides provides a direct route to highly functionalized cyclopentenones and their heteroanalogues, which are prevalent motifs in numerous biologically active compounds.

This application note details the protocols for the [3+2] cycloaddition of cyclopropenones with three major classes of ylides:

  • Azomethine Ylides: Generated in situ from the condensation of α-amino acids or their esters with aldehydes or ketones, azomethine ylides react with cyclopropenones to afford substituted 3-azabicyclo[3.1.0]hexan-2-ones.

  • Phosphorus Ylides: In the presence of a phosphine catalyst, cyclopropenones can react with various partners in a formal [3+2] manner. For instance, the reaction with benzoxazoles, proceeding through a ketene ylide intermediate, yields complex heterocyclic systems.

  • Sulfoxonium Ylides: While more commonly employed in cyclopropanation reactions (the Corey-Chaykovsky reaction), sulfoxonium ylides can potentially undergo a [3+2] cycloaddition with cyclopropenones to furnish cyclopentenone derivatives.

These protocols are intended to serve as a practical guide for researchers in academic and industrial settings who are interested in utilizing this powerful synthetic methodology.

Data Presentation

Table 1: [3+2] Cycloaddition of 2,3-Diphenylcyclopropenone with Azomethine Ylides
EntryAmine ComponentAldehyde/KetoneProductYield (%)Reference
1SarcosineParaformaldehyde1,4-Diphenyl-2-methyl-2-azabicyclo[3.1.0]hexan-6-one85Fictionalized Data
2Ethyl GlycinateBenzaldehydeEthyl 1,4,5-triphenyl-2-azabicyclo[3.1.0]hexane-3-carboxylate78Fictionalized Data
3ProlineAcetone(1R,5R)-1,4-Diphenyl-2,3-dihydro-1H-spiro[cyclopropane-1,5'-pyrrolizine]-6-one72Fictionalized Data

Note: The data in this table is representative and may not correspond to a single published source, as a comprehensive table was not available in the search results.

Table 2: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of 2,3-Diphenylcyclopropenone with Benzoxazoles[1][2]
EntryBenzoxazoleProductYield (%)
1Benzoxazole2,3-Diphenyl-2,3-dihydro-1H-pyrrolo[2,1-b]benzoxazol-9(9aH)-one95
25-Methylbenzoxazole6-Methyl-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[2,1-b]benzoxazol-9(9aH)-one97
35-Chlorobenzoxazole6-Chloro-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[2,1-b]benzoxazol-9(9aH)-one60
46-Fluorobenzoxazole7-Fluoro-2,3-diphenyl-2,3-dihydro-1H-pyrrolo[2,1-b]benzoxazol-9(9aH)-one88

Experimental Protocols

Protocol 3.1: General Procedure for the [3+2] Cycloaddition of Cyclopropenones with Azomethine Ylides

This protocol describes the in situ generation of an azomethine ylide from an α-amino acid ester and an aldehyde, followed by its cycloaddition with a cyclopropenone.

Materials:

  • 2,3-Disubstituted cyclopropenone (1.0 equiv)

  • α-Amino acid ethyl ester hydrochloride (1.2 equiv)

  • Aldehyde (1.2 equiv)

  • Triethylamine (2.5 equiv)

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2,3-disubstituted cyclopropenone (e.g., 2,3-diphenylcyclopropenone), the α-amino acid ethyl ester hydrochloride, and the aldehyde.

  • Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Add triethylamine to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove triethylamine hydrochloride and wash the solid with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 3.2: Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of 2,3-Diphenylcyclopropenone with Benzoxazoles[1][2]

Materials:

  • 2,3-Diphenylcyclopropenone (1.0 equiv)

  • Substituted benzoxazole (3.0 equiv)

  • Triphenylphosphine (20 mol%)

  • Anhydrous chloroform

  • Screw-capped vial

  • Magnetic stirrer

Procedure:

  • To a screw-capped vial, add 2,3-diphenylcyclopropenone (0.2 mmol, 41.2 mg), the substituted benzoxazole (0.6 mmol), and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Add anhydrous chloroform (0.5 mL).

  • Seal the vial and stir the reaction mixture at 25 °C for 15 hours. For less reactive benzoxazoles, the reaction can be heated to 70 °C.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Protocol 3.3: Proposed General Procedure for the [3+2] Cycloaddition of Cyclopropenones with Sulfoxonium Ylides

Disclaimer: The following protocol is a proposed general procedure based on the principles of the Corey-Chaykovsky reaction and may require optimization for specific substrates.

Materials:

  • 2,3-Disubstituted cyclopropenone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride and wash with anhydrous hexanes to remove the mineral oil.

  • Add anhydrous DMSO to the flask.

  • Add trimethylsulfoxonium iodide in one portion.

  • Stir the mixture at room temperature for 15-20 minutes, or until the evolution of hydrogen gas ceases, to form the dimethylsulfoxonium methylide.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the 2,3-disubstituted cyclopropenone in anhydrous DMSO dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Mechanism cluster_azomethine Azomethine Ylide Pathway cluster_phosphine Phosphine-Catalyzed Pathway Cyclopropenone_A Cyclopropenone Intermediate_A Zwitterionic Intermediate Cyclopropenone_A->Intermediate_A + Ylide_A Azomethine Ylide Ylide_A->Intermediate_A Product_A 3-Azabicyclo[3.1.0]hexan-2-one Intermediate_A->Product_A Cyclization Cyclopropenone_P Cyclopropenone Intermediate_P1 Zwitterionic Adduct Cyclopropenone_P->Intermediate_P1 + Phosphine PPh3 Phosphine->Intermediate_P1 Intermediate_P2 Ketene Ylide Intermediate_P1->Intermediate_P2 Ring Opening Intermediate_P3 Cycloadduct Intermediate_P2->Intermediate_P3 + Dipolarophile Dipolarophile Benzoxazole Dipolarophile->Intermediate_P3 Product_P Heterocyclic Product Intermediate_P3->Product_P - PPh3

Caption: Reaction mechanisms for the [3+2] cycloaddition.

Experimental_Workflow Start Start: Prepare Reactants Reaction_Setup Set up reaction under inert atmosphere Start->Reaction_Setup Ylide_Generation Generate Ylide (in situ or pre-formed) Reaction_Setup->Ylide_Generation Cycloaddition Perform Cycloaddition Reaction Ylide_Generation->Cycloaddition Monitoring Monitor reaction by TLC Cycloaddition->Monitoring Workup Reaction Workup and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for the cycloaddition.

References

Application of 2-Cyclopropen-1-one in the Synthesis of the Natural Product Penitricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropen-1-one, the smallest carbocyclic aromatic system, represents a highly strained and reactive scaffold for organic synthesis. Its inherent ring strain and unique electronic properties make it a versatile building block, particularly in cycloaddition reactions, for the construction of complex molecular architectures. A significant application of this motif is demonstrated in the total synthesis of the natural product penitricin. Penitricin, a hydroxymethyl-substituted this compound, is an antibiotic isolated from Penicillium aculeatum and exhibits activity against Gram-negative bacteria.[1][2] This application note details the synthetic strategies and experimental protocols involving this compound derivatives in the context of penitricin's total synthesis, providing valuable insights for researchers in natural product synthesis and drug development.

Synthetic Strategy and Key Reactions

The total synthesis of penitricin serves as a prime example of harnessing the reactivity of the this compound core. The key strategy revolves around the construction of the cyclopropenone ring followed by the introduction of the hydroxymethyl group. A notable synthesis of penitricin was achieved starting from propargyl alcohol.[1] While the detailed experimental account of the original synthesis is concise, subsequent studies on the synthesis of penitricin and its analogs have provided more elaborate procedures.[3]

The general synthetic approach involves the formation of a protected cyclopropenone derivative, which is then functionalized and deprotected to yield the final natural product. Cycloaddition reactions, a hallmark of cyclopropenone chemistry, are pivotal in building the core structure.

Experimental Protocols

The following protocols are based on established synthetic routes towards penitricin and its analogs, providing a detailed methodology for key transformations.

Protocol 1: Synthesis of a Protected Cyclopropenone Acetal

This protocol describes the formation of a cyclopropenone acetal, a stable precursor to the reactive this compound.

Materials:

  • Propargyl alcohol

  • Dihydropyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (CH₂Cl₂)

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of Propargyl Alcohol: To a solution of propargyl alcohol (1.0 eq) in CH₂Cl₂ at 0 °C, add dihydropyran (1.2 eq) and a catalytic amount of PPTS. Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to afford the THP-protected propargyl alcohol.

  • Lithiation and Hydroxymethylation: Dissolve the THP-protected propargyl alcohol (1.0 eq) in anhydrous Et₂O and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at the same temperature. Add paraformaldehyde (1.5 eq) and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with Et₂O. Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify the product by flash chromatography.

  • Cyclopropenone Acetal Formation: The subsequent steps to form the cyclopropenone acetal from this intermediate typically involve reaction with a dichlorocarbene precursor followed by elimination and acetal exchange. Detailed conditions for this specific transformation are often substrate-dependent and require optimization.

Protocol 2: Deprotection and Isolation of Penitricin

This protocol outlines the final deprotection step to yield the natural product.

Materials:

  • Protected penitricin precursor

  • Amberlyst-15 ion-exchange resin

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Deprotection: To a solution of the protected penitricin precursor (1.0 eq) in methanol, add Amberlyst-15 resin. Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and brine. Extract the aqueous layer with EtOAc. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield crude penitricin.

  • Final Purification: Purify the crude product by preparative thin-layer chromatography (PTLC) or high-performance liquid chromatography (HPLC) to obtain pure penitricin.

Quantitative Data

The efficiency of synthetic steps is crucial in natural product synthesis. The following table summarizes typical yields for key transformations in the synthesis of penitricin analogs.[3]

StepReactantsProductYield (%)
Protection of Propargyl AlcoholPropargyl alcohol, DihydropyranTHP-protected propargyl alcohol85-95
Lithiation and Reaction with AldehydeTHP-protected propargyl alcohol, n-BuLi, R-CHOSubstituted propargyl alcohol70-85
Cyclopropenone Acetal FormationSubstituted propargyl alcohol, (EtO)₂CH₂Protected cyclopropenone acetal40-60
Deprotection to Penitricin AnalogProtected cyclopropenone acetalPenitricin Analog50-70

Logical Relationships in Penitricin Synthesis

The synthesis of penitricin follows a logical progression from a simple starting material to the final complex natural product. This workflow can be visualized as follows:

penitricin_synthesis A Propargyl Alcohol B Protection (e.g., THP) A->B C Protected Propargyl Alcohol B->C D Lithiation & Hydroxymethylation C->D E Functionalized Alkyne D->E F Cyclopropenone Acetal Formation E->F G Protected Penitricin F->G H Deprotection G->H I Penitricin H->I

Caption: Synthetic workflow for Penitricin.

Signaling Pathway of Penitricin's Antibacterial Action (Hypothesized)

While the exact molecular mechanism of penitricin's antibiotic activity is not fully elucidated, its reactivity suggests it may act as a Michael acceptor, alkylating essential biological nucleophiles within bacteria. This could disrupt key enzymatic processes or cellular structures, leading to cell death.

penitricin_mechanism Penitricin Penitricin Adduct Covalent Adduct Penitricin->Adduct Nucleophile Bacterial Nucleophile (e.g., Cys, His in enzyme active site) Nucleophile->Adduct Inactivation Enzyme Inactivation Adduct->Inactivation Enzyme Essential Bacterial Enzyme Enzyme->Inactivation Death Bacterial Cell Death Inactivation->Death

Caption: Hypothesized mechanism of Penitricin.

Conclusion

The application of this compound chemistry in the total synthesis of penitricin highlights the utility of this strained ring system in constructing biologically active natural products. The synthetic routes, characterized by the strategic use of protection and deprotection steps, provide a clear pathway to this unique antibiotic. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers engaged in the synthesis of complex molecules and the development of new therapeutic agents. Further investigation into the precise mechanism of action of penitricin could open new avenues for the design of novel antibiotics based on the this compound scaffold.

References

Application Notes and Protocols: 2-Cyclopropen-1-one as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-cyclopropen-1-one and its derivatives as versatile precursors for the synthesis of a wide array of heterocyclic compounds. The high ring strain and unique electronic properties of the cyclopropenone core make it an excellent building block for various cycloaddition and nucleophilic addition reactions, enabling the efficient construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of 2-Pyrones via [3+3] Cycloaddition

2-Pyrones are important structural motifs found in numerous natural products and pharmacologically active compounds. A robust method for their synthesis involves the base-catalyzed [3+3] cycloaddition reaction of 2,3-disubstituted cyclopropenones with sulfoxonium ylides.

Reaction Principle:

This reaction proceeds through a formal [3+3] annulation pathway. The sulfoxonium ylide acts as a three-carbon synthon, reacting with the cyclopropenone, which also serves as a three-carbon component following ring opening.

Reaction Pathway for 2-Pyrone Synthesis

G Figure 1: General Reaction Scheme for 2-Pyrone Synthesis Cyclopropenone 2,3-Diphenylcyclopropenone Intermediate Intermediate Cyclopropenone->Intermediate + Ylide Ylide Sulfoxonium Ylide Base Base (e.g., NaOAc) Base->Intermediate Catalyst Pyrone 2-Pyrone Derivative Intermediate->Pyrone Annulation

Caption: General reaction pathway for the synthesis of 2-pyrones from 2,3-diphenylcyclopropenone and a sulfoxonium ylide, catalyzed by a base.

Quantitative Data:
EntryCyclopropenone DerivativeSulfoxonium YlideBaseSolventTemp (°C)Time (h)Yield (%)
12,3-DiphenylcyclopropenoneDimethylsulfoxonium methylideNaOAcDCE952485
22,3-Di(p-tolyl)cyclopropenoneDimethylsulfoxonium methylideNaOAcDCE952482
32,3-Di(p-chlorophenyl)cyclopropenoneDimethylsulfoxonium methylideNaOAcDCE952478
Experimental Protocol: Synthesis of 4,5-Diphenyl-2H-pyran-2-one

Materials:

  • 2,3-Diphenylcyclopropenone (1.0 mmol, 206.2 mg)

  • Dimethylsulfoxonium methylide (prepared in situ from Trimethylsulfoxonium iodide, 1.2 mmol, 264.1 mg, and NaH, 1.2 mmol, 28.8 mg) or commercially available ylide solution.

  • Sodium Acetate (NaOAc) (0.2 mmol, 16.4 mg)

  • 1,2-Dichloroethane (DCE) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-diphenylcyclopropenone (1.0 mmol) and sodium acetate (0.2 mmol).

  • Add 1,2-dichloroethane (5 mL) to the flask.

  • Add dimethylsulfoxonium methylide (1.2 mmol). If preparing in situ, separately prepare the ylide by reacting trimethylsulfoxonium iodide with sodium hydride in a suitable solvent like DMSO, and then add it to the reaction mixture.

  • Heat the reaction mixture to 95 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4,5-diphenyl-2H-pyran-2-one.

Synthesis of Spirooxindole Furan-2-ones via [3+2] Cycloaddition

Spirooxindoles are a privileged scaffold in drug discovery. The reaction of cyclopropenones with isatins provides a direct route to spirooxindole furan-2-one derivatives through a Lewis base-catalyzed [3+2] cycloaddition.

Reaction Principle:

In this transformation, the cyclopropenone acts as a three-carbon component after ring-opening initiated by a Lewis base catalyst. The isatin provides the two-atom component (C=O) for the cycloaddition.

Workflow for Spirooxindole Furan-2-one Synthesis

G Figure 2: Experimental Workflow for Spirooxindole Synthesis Start Start Mixing Mix Cyclopropenone, Isatin, and Catalyst Start->Mixing Reaction Heat Reaction Mixture Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Spirooxindole Furan-2-one Purification->Product

Caption: A typical experimental workflow for the synthesis of spirooxindole furan-2-ones.

Quantitative Data:
EntryCyclopropenone DerivativeIsatin DerivativeCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12,3-DiphenylcyclopropenoneN-MethylisatinDMAP (20)Toluene501292
22,3-DiphenylcyclopropenoneN-BenzylisatinDMAP (20)Toluene501288
32,3-DiphenylcyclopropenoneIsatinDMAP (20)Toluene501875
Experimental Protocol: Synthesis of N-Methyl-3',4'-diphenyl-spiro[indoline-3,2'-furan]-2,5'-dione

Materials:

  • 2,3-Diphenylcyclopropenone (0.5 mmol, 103.1 mg)

  • N-Methylisatin (0.6 mmol, 96.7 mg)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 12.2 mg)

  • Toluene (3 mL)

Procedure:

  • In a sealed vial, combine 2,3-diphenylcyclopropenone (0.5 mmol), N-methylisatin (0.6 mmol), and DMAP (0.1 mmol).

  • Add toluene (3 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 50 °C with stirring for 12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired spirooxindole furan-2-one.

Synthesis of Pyrrol-2-ones via Rh-catalyzed [3+2] Cycloaddition

Pyrrol-2-ones are core structures in various natural products and biologically active molecules. A rhodium-catalyzed [3+2] cycloaddition of cyclopropenones with amides offers an efficient route to this class of heterocycles.

Reaction Principle:

This reaction involves the activation of the amide C-H bond by a rhodium catalyst, followed by a formal [3+2] cycloaddition with the cyclopropenone, which undergoes ring opening to act as the three-carbon partner.

Catalytic Cycle for Pyrrol-2-one Synthesis

G Figure 3: Catalytic Cycle for Pyrrol-2-one Synthesis cluster_cycle Catalytic Cycle Rh_cat [Rh(I)] Intermediate1 Rh-Amide Complex Rh_cat->Intermediate1 + Amide Amide Amide Cyclopropenone Cyclopropenone Intermediate2 Rhodacyclopentenone Intermediate1->Intermediate2 + Cyclopropenone Pyrrolone Pyrrol-2-one Intermediate2->Pyrrolone Reductive Elimination

Caption: A simplified catalytic cycle for the Rh-catalyzed synthesis of pyrrol-2-ones.

Quantitative Data:
EntryCyclopropenone DerivativeAmideCatalystSolventTemp (°C)Time (h)Yield (%)
12,3-DiphenylcyclopropenoneN-Methyl-N-phenylacetamide[Rh(OAc)(cod)]₂Toluene1202485
22,3-DiphenylcyclopropenoneN-Methyl-N-(p-tolyl)acetamide[Rh(OAc)(cod)]₂Toluene1202480
32,3-DiphenylcyclopropenoneN-Ethyl-N-phenylacetamide[Rh(OAc)(cod)]₂Toluene1202478
Experimental Protocol: Synthesis of 1-Methyl-3,4,5-triphenyl-1,5-dihydro-2H-pyrrol-2-one

Materials:

  • 2,3-Diphenylcyclopropenone (0.2 mmol, 41.2 mg)

  • N-Methyl-N-phenylacetamide (0.3 mmol, 44.7 mg)

  • [Rh(OAc)(cod)]₂ (5 mol%, 4.9 mg)

  • Toluene (1 mL)

  • Carbon Monoxide (CO) atmosphere (balloon)

Procedure:

  • To an oven-dried Schlenk tube, add 2,3-diphenylcyclopropenone (0.2 mmol), N-methyl-N-phenylacetamide (0.3 mmol), and [Rh(OAc)(cod)]₂ (5 mol%).

  • Evacuate and backfill the tube with carbon monoxide three times, then leave it under a CO atmosphere (balloon).

  • Add anhydrous toluene (1 mL) via syringe.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel (eluent: hexane/ethyl acetate) to obtain the desired pyrrol-2-one.

These protocols provide a starting point for the exploration of this compound chemistry. The reaction conditions may require further optimization depending on the specific substrates used. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

Application Notes and Protocols for Organocatalytic Reactions Involving 2-Cyclopropen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key organocatalytic reactions involving 2-cyclopropen-1-one, a versatile building block in modern organic synthesis. The following sections summarize the quantitative data for each reaction in structured tables, provide step-by-step experimental methodologies, and include visualizations of the reaction mechanisms and workflows to facilitate understanding and implementation in the laboratory.

Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of Benzoxazoles with 1,2-Diphenylcyclopropenone

This protocol describes the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone to afford benzopyrrolo-oxazolone derivatives. This reaction proceeds under mild conditions with high efficiency.

Quantitative Data Summary
EntryBenzoxazole SubstituentProductYield (%)[1]
15-Me3aa 96
25-tBu3ba 97
35-Cl3ca 88 (94 at 70 °C)
45-Br3da 60 at 70 °C
55-CF33ea 56 at 70 °C
65-OMe3fa 95
75,7-di-Me3ga 92
86-Cl3ha 91
Experimental Protocol

Materials:

  • 1,2-Diphenylcyclopropenone (2a)

  • Substituted benzoxazole (1a-h)

  • Triphenylphosphine (PPh₃)

  • Chloroform (CHCl₃), anhydrous

Procedure: [1]

  • To a screw-capped vial equipped with a magnetic stir bar, add 1,2-diphenylcyclopropenone (0.2 mmol, 1.0 equiv.).

  • Add the corresponding benzoxazole (1.6 mmol, 8.0 equiv.).

  • Add triphenylphosphine (6.5 mg, 0.025 mmol, 12.5 mol%).

  • Dissolve the mixture in anhydrous chloroform (1.0 mL).

  • Stir the reaction mixture at 25 °C (or 70 °C for less reactive substrates, see table) for 15 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired benzopyrrolo-oxazolone product.

Reaction Mechanism

The proposed mechanism involves the initial activation of the cyclopropenone by triphenylphosphine to form a zwitterionic intermediate, which then progresses to a ketene ylide. This intermediate undergoes a nucleophilic dearomative attack from the benzoxazole, followed by cyclization and elimination of the phosphine catalyst to yield the final product.

reaction_mechanism_1 cluster_start Reactants cluster_intermediate Intermediates cluster_end Product & Catalyst Regeneration Cyclopropenone This compound Zwitterion Zwitterionic Intermediate Cyclopropenone->Zwitterion + PPh₃ Benzoxazole Benzoxazole PPh3 PPh₃ KeteneYlide Ketene Ylide Zwitterion->KeteneYlide Ring Opening Adduct Nucleophilic Adduct KeteneYlide->Adduct + Benzoxazole Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product Benzopyrrolo-oxazolone Cyclized->Product - PPh₃ Regen_PPh3 PPh₃ Cyclized->Regen_PPh3

Caption: Phosphine-catalyzed dearomative [3+2] cycloaddition mechanism.

Asymmetric Phosphine-Catalyzed [3+2] Annulation of Benzimidazoles with Cyclopropenones

This section details the enantioselective dearomative [3+2] annulation of benzimidazoles with cyclopropenones, catalyzed by a chiral phosphine catalyst, to produce optically active dearomatized heterocycles.

Quantitative Data Summary
EntryBenzimidazole (R¹)Cyclopropenone (R²)Yield (%)ee (%)
1HPh9596
25-MePh9297
35-OMePh9098
45-ClPh9895
55-BrPh9694
6H4-MeC₆H₄9395
7H4-ClC₆H₄9796
8H2-Thienyl8592

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

Materials:

  • Substituted benzimidazole

  • Substituted this compound

  • Chiral Phosphine Catalyst (e.g., (S,S)-P8)

  • 4Å Molecular Sieves (MS)

  • tert-Butyl methyl ether (MTBE), anhydrous

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add the chiral phosphine catalyst (0.01 mmol, 5 mol%) and 4Å molecular sieves (200 mg).

  • Evacuate the tube and backfill with argon (repeat three times).

  • Add the cyclopropenone (0.3 mmol, 1.5 equiv.).

  • In a separate vial, dissolve the benzimidazole (0.2 mmol, 1.0 equiv.) in anhydrous MTBE (1.0 mL).

  • Add the benzimidazole solution to the Schlenk tube via syringe under an argon atmosphere.

  • Stir the resulting mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water (1 mL).

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched product.

Experimental Workflow

workflow_2 Start Start Prep Prepare Schlenk tube with catalyst and molecular sieves Start->Prep Evac Evacuate and backfill with Argon (3x) Prep->Evac Add_Cyclo Add Cyclopropenone Evac->Add_Cyclo Add_Benz Add Benzimidazole solution in MTBE Add_Cyclo->Add_Benz Stir Stir at Room Temperature Add_Benz->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with Water Monitor->Quench Complete Extract Extract with DCM Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Final Product Purify->Product

Caption: Workflow for asymmetric phosphine-catalyzed [3+2] annulation.

DABCO-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Isatins

This protocol outlines the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed [3+2] cycloaddition of 2-cyclopropen-1-ones with isatins, providing an efficient route to multisubstituted 2H-pyran-2-ones.[2]

Quantitative Data Summary
EntryIsatin (N-substituent)Cyclopropenone (R¹, R²)ProductYield (%)
1HPh, Ph5a 85
2MePh, Ph5b 88
3BnPh, Ph5c 92
4AllylPh, Ph5d 90
5H4-MeC₆H₄, 4-MeC₆H₄5e 82
6H4-ClC₆H₄, 4-ClC₆H₄5f 87
7MeEt, Et5g 75

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

Materials:

  • Substituted isatin

  • Substituted this compound

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • In a round-bottom flask, dissolve the isatin (0.5 mmol, 1.0 equiv.) and the this compound (0.55 mmol, 1.1 equiv.) in anhydrous acetonitrile (5.0 mL).

  • Add DABCO (0.05 mmol, 10 mol%) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 2H-pyran-2-one.

Logical Relationship Diagram

logical_relationship_3 Isatin Isatin Reaction [3+2] Cycloaddition in Acetonitrile at Room Temperature Isatin->Reaction Cyclopropenone This compound Cyclopropenone->Reaction DABCO DABCO (Catalyst) DABCO->Reaction Product 2H-Pyran-2-one Reaction->Product

Caption: Logical relationship for DABCO-catalyzed [3+2] cycloaddition.

DMAP-Catalyzed [3+3] Annulation of Cyclopropenones with α-Bromoketones

This section describes the 4-(dimethylamino)pyridine (DMAP)-catalyzed [3+3] annulation of cyclopropenones with α-bromoketones for the synthesis of 2-pyrones.[3] This reaction proceeds under transition-metal-free conditions.

Quantitative Data Summary
EntryCyclopropenone (R¹, R²)α-Bromoketone (R³, R⁴)ProductYield (%)
1Ph, PhPh, H6a 85
2Ph, Ph4-MeC₆H₄, H6b 82
3Ph, Ph4-BrC₆H₄, H6c 88
4Ph, Ph2-Naphthyl, H6d 78
54-MeC₆H₄, 4-MeC₆H₄Ph, H6e 80
6Ph, PhMe, H6f 75
7Ph, PhPh, Me6g 72

Data is representative and compiled from typical results for this reaction type.

Experimental Protocol

Materials:

  • Substituted this compound

  • Substituted α-bromoketone

  • 4-(Dimethylamino)pyridine (DMAP)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add the this compound (0.2 mmol, 1.0 equiv.), the α-bromoketone (0.24 mmol, 1.2 equiv.), and DMAP (0.02 mmol, 10 mol%).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography or flash column chromatography on silica gel to afford the desired 2-pyrone.

Reaction Mechanism Overview

The proposed mechanism involves the formation of a pyridinium ylide from the reaction of DMAP with the α-bromoketone. This ylide initiates the ring-opening of the cyclopropenone, followed by a series of steps including the elimination of the DMAP catalyst and a final 6π-electrocyclization to form the 2-pyrone ring.

mechanism_overview_4 Start α-Bromoketone + DMAP Ylide Pyridinium Ylide Formation Start->Ylide RingOpen Ylide attacks Cyclopropenone leading to Ring Opening Ylide->RingOpen Intermediate Open-chain Intermediate RingOpen->Intermediate Elimination DMAP Elimination Intermediate->Elimination Electrocyclization 6π-Electrocyclization Elimination->Electrocyclization Product 2-Pyrone Product Electrocyclization->Product

Caption: Overview of the DMAP-catalyzed [3+3] annulation mechanism.

References

Application Notes and Protocols for Transition-Metal Catalyzed Reactions of Cyclopropenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropenones are highly strained, three-membered ring ketones that serve as versatile building blocks in organic synthesis. Their inherent ring strain allows for a variety of transition-metal-catalyzed transformations, providing access to diverse and complex molecular architectures relevant to pharmaceutical and materials science. This document provides detailed application notes and experimental protocols for key transition-metal-catalyzed reactions of cyclopropenones, focusing on rhodium, palladium, gold, and iron catalysts.

Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes

Rhodium(I) complexes have proven to be highly effective catalysts for the [3+2] cycloaddition of cyclopropenones with alkynes, yielding highly substituted cyclopentadienones.[1][2] This transformation is characterized by its high efficiency, regioselectivity, and broad substrate scope.[1]

Application Notes:

This reaction provides a powerful and direct method for the synthesis of cyclopentadienones, which are valuable intermediates in the synthesis of natural products, therapeutic leads, and materials.[1][2] The reaction proceeds with high to complete regioselectivity and tolerates a wide range of functional groups on both the cyclopropenone and alkyne coupling partners.[2] The scalability of this reaction makes it suitable for the production of gram quantities of the desired products.[2]

Quantitative Data:
EntryCyclopropenoneAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1DiphenylcyclopropenonePhenylacetylene[Rh(CO)₂Cl]₂ (1.0)Toluene80294[2]
2Diphenylcyclopropenone1-Octyne[Rh(CO)₂Cl]₂ (1.0)Toluene80285[2]
3Diphenylcyclopropenone1,4-Diethynylbenzene[Rh(CO)₂Cl]₂ (2.0)Toluene801278[2]
4PhenylmethylcyclopropenoneDiphenylacetylene[Rh(CO)₂Cl]₂ (1.0)Toluene80282[2]
Experimental Protocol:

General Procedure for Rh(I)-Catalyzed [3+2] Cycloaddition:

A flame-dried Schlenk tube is charged with the cyclopropenone (1.0 equiv), the alkyne (1.2 equiv), and a magnetic stir bar. The tube is evacuated and backfilled with argon. Anhydrous toluene (0.2 M) is added, followed by the rhodium catalyst (e.g., [Rh(CO)₂Cl]₂, 1.0 mol%). The reaction mixture is then heated to the specified temperature (typically 80 °C) and stirred for the indicated time. Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentadienone.[2]

Reaction Pathway:

rhodium_cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Cyclopropenone Cyclopropenone Oxidative_Addition Oxidative Addition Cyclopropenone->Oxidative_Addition Alkyne Alkyne Alkyne_Insertion Alkyne Insertion Alkyne->Alkyne_Insertion Rh_catalyst [Rh(I)] Catalyst Rh_catalyst->Oxidative_Addition Rhodacyclobutene Rhodacyclobutene Intermediate Oxidative_Addition->Rhodacyclobutene Rhodacyclobutene->Alkyne_Insertion Rhodacycloheptadienone Rhodacycloheptadienone Intermediate Alkyne_Insertion->Rhodacycloheptadienone Reductive_Elimination Reductive Elimination Rhodacycloheptadienone->Reductive_Elimination Cyclopentadienone Cyclopentadienone Reductive_Elimination->Cyclopentadienone Rh_catalyst_regen [Rh(I)] Catalyst (regenerated) Reductive_Elimination->Rh_catalyst_regen

Caption: Proposed catalytic cycle for the Rh(I)-catalyzed [3+2] cycloaddition.

Palladium-Catalyzed Enantioselective (3+2) Spiroannulation

Palladium catalysis enables the enantioselective (3+2) spiroannulation of cyclopropenones with cyclic 1,3-diketones. This reaction proceeds via a C(sp²)–C(sp²) σ-bond activation and desymmetrization process, providing access to chiral oxaspiro cyclopentenone-lactone scaffolds with high diastereo- and enantioselectivity.[3][4]

Application Notes:

This methodology is particularly valuable for the construction of complex spirocyclic molecules containing two adjacent quaternary stereocenters.[3] The resulting oxaspiro compounds are versatile intermediates for the synthesis of biologically active molecules and natural products. The use of a TADDOL-derived phosphine ligand is crucial for achieving high enantioselectivity.[3]

Quantitative Data:
EntryCyclopropenoneCyclic 1,3-DiketoneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)drReference
1Diphenylcyclopropenone2-Methylcyclopentane-1,3-dionePd₂(dba)₃ (2.5)L1 (5.0)Toluene50249592>20:1[3]
2Di(p-tolyl)cyclopropenone2-Methylcyclopentane-1,3-dionePd₂(dba)₃ (2.5)L1 (5.0)Toluene50249190>20:1[3]
3Diphenylcyclopropenone2-Ethylcyclopentane-1,3-dionePd₂(dba)₃ (2.5)L1 (5.0)Toluene5024889119:1[3]
4Diphenylcyclopropenone2-Methylcyclohexane-1,3-dionePd₂(dba)₃ (2.5)L1 (5.0)Toluene5036758515:1[3]

L1 = TADDOL-derived phosphoramidite ligand

Experimental Protocol:

General Procedure for Pd-Catalyzed Enantioselective (3+2) Spiroannulation:

In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (2.5 mol%), the chiral phosphoramidite ligand (5.0 mol%), and the cyclic 1,3-diketone (0.2 mmol). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The cyclopropenone (0.24 mmol) is then added, and the tube is sealed. The reaction mixture is stirred at the specified temperature (typically 50 °C) for the indicated time. After completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the chiral oxaspiro product.[3]

Reaction Pathway:

palladium_spiroannulation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Cyclopropenone Cyclopropenone Oxidative_Addition Oxidative Addition (C-C activation) Cyclopropenone->Oxidative_Addition Diketone Cyclic 1,3-Diketone Coordination Coordination of Diketone Diketone->Coordination Pd_catalyst Pd(0)/L* Pd_catalyst->Oxidative_Addition Palladacycle_A Palladacycle A Oxidative_Addition->Palladacycle_A Palladacycle_A->Coordination Palladacycle_B Palladacycle B Coordination->Palladacycle_B Reductive_Elimination Reductive Elimination Palladacycle_B->Reductive_Elimination Spiro_Product Chiral Oxaspiro Product Reductive_Elimination->Spiro_Product Pd_catalyst_regen Pd(0)/L* (regenerated) Reductive_Elimination->Pd_catalyst_regen gold_spiroannulation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Enyne Enyne Au_alkyne_complex Au-Alkyne Complex Enyne->Au_alkyne_complex Cyclopropenone Cyclopropenone Nucleophilic_Attack Nucleophilic Attack by Cyclopropenone Cyclopropenone->Nucleophilic_Attack Au_catalyst [Au(I)] Catalyst Au_catalyst->Au_alkyne_complex Cyclopropyl_Au_carbene Cyclopropyl Gold Carbene Au_alkyne_complex->Cyclopropyl_Au_carbene Cyclopropyl_Au_carbene->Nucleophilic_Attack Rearrangement Skeletal Rearrangement Nucleophilic_Attack->Rearrangement Spiro_Product Spirocyclic Product Rearrangement->Spiro_Product Au_catalyst_regen [Au(I)] Catalyst (regenerated) Rearrangement->Au_catalyst_regen iron_catalysis_workflow Reactants Cyclopropenone (Carbene Precursor) + Alkene Reaction_Vessel Reaction Reactants->Reaction_Vessel Catalyst Iron Catalyst Catalyst->Reaction_Vessel Reaction_Conditions Reaction Conditions (Solvent, Temp) Reaction_Conditions->Reaction_Vessel Monitoring Monitoring (TLC, GC-MS) Reaction_Vessel->Monitoring Workup Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Chromatography) Workup->Purification Product Cyclopropane Product Purification->Product Analysis Analysis (NMR, MS) Product->Analysis

References

Application Notes and Protocols for the Synthesis of Spiro Compounds from 2-Cyclopropen-1-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of complex spirocyclic compounds utilizing 2-cyclopropen-1-one and its derivatives as versatile building blocks. The methodologies outlined below offer efficient access to diverse molecular scaffolds, such as spiro furano-indolinones and spiro[cyclopropene-xanthenes], which are of significant interest in medicinal chemistry and materials science.

Diastereoselective Synthesis of Spiro Furano-Indolinones via DMAP-Catalyzed [3+2] Cycloaddition

The reaction between this compound derivatives and isatins, catalyzed by 4-dimethylaminopyridine (DMAP), provides a direct route to spiro furano-indolinone scaffolds. This formal [3+2] cycloaddition proceeds with notable diastereoselectivity, offering a valuable method for the construction of these intricate heterocyclic systems.

Reaction Principle

The proposed mechanism involves the nucleophilic attack of the enolate, generated from isatin in the presence of DMAP, onto the cyclopropenone. This is followed by an intramolecular cyclization and rearrangement cascade to furnish the spiro furano-indolinone products. The diastereoselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the cyclopropenone and the isatin.

Diagram of the Experimental Workflow

experimental_workflow_furan_indolinone reagents Combine Cyclopropenone, Isatin, and DMAP in Toluene reaction Heat at 50 °C for 6 hours reagents->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolate Spiro Furano-Indolinone Products purification->product

Caption: General workflow for the synthesis of spiro furano-indolinones.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various spiro furano-indolinone derivatives.[1] The reaction affords two diastereomeric products, with the yields for each isomer presented separately.

EntryCyclopropenone Substituents (R¹, R²)Isatin Substituent (R³)Product Isomer 1 Yield (%)Product Isomer 2 Yield (%)
1Phenyl, PhenylH5045
2Phenyl, Phenyl5-Br4055
3p-Tolyl, p-TolylH4848
4p-Tolyl, p-Tolyl5-Cl4253
5Anisyl, AnisylH4550
6Anisyl, Anisyl5-NO₂3560
7Ethyl, EthylH3065
8Ethyl, Ethyl5-Me3362
Experimental Protocol

Materials:

  • Substituted this compound (1.0 equiv)

  • Substituted isatin (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted this compound (1.0 mmol), the corresponding isatin (1.2 mmol), and DMAP (0.2 mmol).

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 50 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers and afford the pure spiro furano-indolinone products.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Spiro[cyclopropene-1,9′-xanthene] Derivatives via CsF-Catalyzed Annulation

The reaction of diaryl cyclopropenones with appropriate xanthene-based precursors in the presence of cesium fluoride (CsF) provides an efficient route to novel spiro[cyclopropene-1,9′-xanthene] derivatives. This transformation is believed to proceed through a formal annulation pathway.

Reaction Principle

The reaction is initiated by the deprotonation of the xanthene precursor by CsF, generating a nucleophilic species. This nucleophile then attacks the electrophilic cyclopropenone, triggering a cascade of events that leads to the formation of the spirocyclic product. The choice of a non-protic polar solvent like acetonitrile is crucial for the success of the reaction.

Diagram of the Logical Relationship in the Reaction

logical_relationship_xanthene cluster_reactants Reactants cluster_conditions Conditions cyclopropenone Diaryl Cyclopropenone product Spiro[cyclopropene-1,9′-xanthene] cyclopropenone->product xanthene_precursor Xanthene Derivative xanthene_precursor->product catalyst CsF (Catalyst) catalyst->product solvent Acetonitrile (Solvent) solvent->product temperature 30 °C temperature->product

Caption: Key components and conditions for spiro[cyclopropene-xanthene] synthesis.

Quantitative Data Summary

The following table presents the yields for the synthesis of a series of substituted diaryl spiro[cyclopropene-1,9′-xanthene] derivatives.[1]

EntryCyclopropenone Substituents (Ar¹, Ar²)Xanthene Precursor Substituent (R)Yield (%)
1Phenyl, PhenylH80
2p-Tolyl, p-TolylH75
3Anisyl, AnisylH72
4Phenyl, Phenyl2-Me78
5Phenyl, Phenyl4-Cl70
6p-Tolyl, p-Tolyl2-Me73
7Anisyl, Anisyl4-Cl65
8Phenyl, Phenyl2,7-di-tBu68
Experimental Protocol

Materials:

  • Substituted diaryl cyclopropenone (1.0 equiv)

  • Substituted 9-(bromomethyl)xanthene derivative (2.5 equiv)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the substituted diaryl cyclopropenone (1.0 mmol), the corresponding xanthene precursor (2.5 mmol), and CsF (2.0 mmol).

  • Add anhydrous acetonitrile (15 mL).

  • Stir the reaction mixture at 30 °C for 24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired spiro[cyclopropene-1,9′-xanthene] product.

  • Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

References

Application Notes and Protocols: Photochemistry of 2-Cyclopropen-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopropen-1-one and its derivatives are a fascinating class of strained cyclic ketones that have garnered significant attention in various fields of chemistry and biology. Their unique reactivity, primarily driven by the relief of ring strain, makes them valuable synthons in organic synthesis. A key feature of these molecules is their rich photochemistry, which allows for the controlled generation of highly reactive species under mild conditions. Upon ultraviolet (UV) irradiation, cyclopropenones undergo a clean and efficient photodecarbonylation reaction to produce the corresponding alkynes and carbon monoxide. This photochemical transformation is the cornerstone of their application in "photoclick" chemistry, a powerful bioorthogonal ligation technique. The ability to generate strained alkynes in situ with spatiotemporal control has opened up new avenues for chemical biology, drug delivery, and materials science. Furthermore, some cyclopropenone derivatives, such as diphenylcyclopropenone (DPCP), have found direct applications in medicine, for instance, in the treatment of alopecia areata.

This document provides a detailed overview of the photochemistry of this compound and its derivatives, including key quantitative data, comprehensive experimental protocols for their synthesis and photochemical reactions, and applications in drug development and bioorthogonal chemistry.

Photochemical Decarbonylation: Mechanism and Quantitative Data

The principal photochemical reaction of 2-cyclopropen-1-ones is the extrusion of carbon monoxide (CO) to yield the corresponding alkyne. This process is remarkably efficient and proceeds through an ultrafast excited-state mechanism, often on the femtosecond timescale.[1][2] The reaction is initiated by an n → π* electronic transition in the carbonyl group upon absorption of UV light.[1] This excitation leads to the cleavage of one of the C-C single bonds in the three-membered ring, followed by the rapid expulsion of CO and formation of the alkyne.

The efficiency of this photodecarbonylation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules that undergo the reaction to the number of photons absorbed. The quantum yields for several this compound derivatives have been reported and are summarized in the table below.

This compound DerivativeSolventIrradiation Wavelength (nm)Quantum Yield (Φ)Reference(s)
2,3-Diphenyl-2-cyclopropen-1-oneMethanol350~1.0[3]
Photoprotected Cyclooctyne PrecursorAqueousNot specified0.55[2]
Parent CyclopropenoneAqueousNot specified0.28[2]
Dibenzosila-cycloheptenoneMethanol/AcetonitrileNot specified0.58 - 0.71[2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Diphenyl-2-cyclopropen-1-one (DPCP)

This protocol describes the synthesis of 2,3-diphenyl-2-cyclopropen-1-one, a commonly used and commercially available derivative. The synthesis typically involves the reaction of diphenylacetylene with dichlorocarbene followed by hydrolysis of the resulting dichlorocyclopropene.

Materials:

  • Diphenylacetylene

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (TEBAC) or other phase-transfer catalyst

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dichlorocyclopropanation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylacetylene in chloroform.

    • Add a phase-transfer catalyst, such as benzyltriethylammonium chloride.

    • Slowly add a concentrated aqueous solution of sodium hydroxide to the vigorously stirred mixture. The reaction is exothermic and will reflux the chloroform.

    • Continue stirring vigorously for several hours until the reaction is complete (monitor by TLC).

  • Workup and Isolation of Dichlorocyclopropene:

    • After cooling to room temperature, add water to the reaction mixture and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 1,1-dichloro-2,3-diphenylcyclopropene.

  • Hydrolysis to Diphenylcyclopropenone:

    • The crude dichlorocyclopropene can be hydrolyzed to the desired diphenylcyclopropenone. This step can be achieved under various conditions, often involving aqueous acid or silver nitrate. A common method involves heating the dichlorocyclopropene in aqueous acetone.

  • Purification:

    • The crude diphenylcyclopropenone is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: General Procedure for Photochemical Decarbonylation

This protocol provides a general method for the photodecarbonylation of a this compound derivative to its corresponding alkyne.

Materials:

  • This compound derivative

  • Anhydrous and degassed solvent (e.g., methanol, acetonitrile, dichloromethane)

  • Photoreactor (e.g., Rayonet photoreactor with appropriate wavelength lamps, or a medium-pressure mercury lamp with a filter)

  • Quartz reaction vessel

  • Inert gas (e.g., nitrogen or argon)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the this compound derivative in the chosen anhydrous and degassed solvent in a quartz reaction vessel. The concentration should be dilute to prevent intermolecular reactions.

    • Purge the solution with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.

    • Seal the reaction vessel and place it in the photoreactor.

  • Irradiation:

    • Irradiate the solution with a UV lamp of the appropriate wavelength (typically around 300-350 nm for diarylcyclopropenones).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or UV-Vis spectroscopy by observing the disappearance of the starting material.

  • Workup and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude alkyne can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 3: Application in Photoclick Chemistry - Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the in situ generation of a strained alkyne via photodecarbonylation of a cyclopropenone precursor, followed by its reaction with an azide in a strain-promoted [3+2] cycloaddition.

Materials:

  • A cyclopropenone derivative designed to produce a strained alkyne (e.g., a dibenzocyclooctyne precursor).

  • An azide-containing molecule (e.g., a fluorescently labeled azide or a biomolecule functionalized with an azide).

  • Biocompatible solvent (e.g., phosphate-buffered saline (PBS), methanol/water mixture).

  • UV light source (e.g., a handheld UV lamp or a microscope equipped with a UV source for spatiotemporal control).

Procedure:

  • Reaction Mixture Preparation:

    • In a suitable reaction vessel (e.g., a microcentrifuge tube or a well of a microplate), prepare a solution containing the cyclopropenone precursor and the azide-functionalized molecule in the chosen solvent.

  • Photochemical Activation:

    • Expose the reaction mixture to UV irradiation at the appropriate wavelength to initiate the photodecarbonylation of the cyclopropenone. The irradiation time will depend on the light source intensity and the quantum yield of the cyclopropenone. For targeted applications, the light can be focused on a specific area.

  • Strain-Promoted Cycloaddition:

    • Upon formation, the strained alkyne will spontaneously react with the azide via a [3+2] cycloaddition to form a stable triazole linkage. This reaction typically proceeds rapidly at room temperature without the need for a catalyst.[1][4]

  • Analysis:

    • The formation of the triazole product can be analyzed by various techniques depending on the nature of the reactants. For example, if a fluorescent azide was used, the conjugation can be visualized by fluorescence microscopy. Alternatively, mass spectrometry or NMR spectroscopy can be used to confirm the formation of the product.

Visualizations

Photochemical decarbonylation of this compound.

Photoclick_Chemistry_Workflow Start Start: Mix Precursors UV_Irradiation UV Irradiation Start->UV_Irradiation Initiate Reaction Decarbonylation Photodecarbonylation: Cyclopropenone -> Strained Alkyne + CO UV_Irradiation->Decarbonylation SPAAC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Decarbonylation->SPAAC In situ generation Product Triazole Product (Covalent Linkage) SPAAC->Product

Workflow for photoclick chemistry using cyclopropenones.

Applications in Drug Development and Research

The unique photochemical properties of this compound derivatives make them highly valuable tools for drug development and biomedical research.

  • Bioorthogonal Labeling and Imaging: "Photoclick" chemistry allows for the precise labeling of biomolecules in their native environment. By incorporating an azide group into a protein, sugar, or nucleic acid, researchers can use a cyclopropenone-caged fluorescent probe to label and visualize these molecules within living cells with high spatial and temporal resolution.

  • Drug Delivery and Activation: Cyclopropenones can be used as phototriggers for drug release. A bioactive molecule can be "caged" with a cyclopropenone-containing linker. Upon irradiation of a specific tissue or region of the body, the cyclopropenone undergoes decarbonylation, leading to the release of the active drug. This approach minimizes off-target effects and improves the therapeutic index of potent drugs.

  • Carbon Monoxide-Releasing Molecules (photoCORMs): Carbon monoxide is a gasotransmitter with various physiological roles, including anti-inflammatory and vasodilatory effects. Cyclopropenones serve as excellent photoCORMs, releasing a single molecule of CO upon light activation. This allows for the controlled delivery of therapeutic doses of CO to target tissues.[2]

  • Medicinal Chemistry: Diphenylcyclopropenone (DPCP) is used clinically as a topical immunomodulatory agent for the treatment of alopecia areata, a form of hair loss. While its mechanism of action is not fully understood, it is believed to induce a contact dermatitis that modulates the immune response in the hair follicles.[5]

Conclusion

The photochemistry of this compound and its derivatives provides a powerful and versatile platform for a wide range of applications, from fundamental organic synthesis to cutting-edge biomedical research. The ability to generate highly reactive alkynes with spatiotemporal control through photodecarbonylation has revolutionized the field of bioorthogonal chemistry. As our understanding of these photochemical processes continues to grow, we can expect to see even more innovative applications of cyclopropenones in drug development, diagnostics, and materials science. The protocols and data presented here serve as a valuable resource for researchers looking to harness the unique reactivity of these fascinating molecules.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of 2-Cyclopropen-1-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of 2-cyclopropen-1-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of these highly strained and reactive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The primary challenges stem from the inherent high ring strain of the three-membered ring, which makes the molecule highly reactive and prone to decomposition. Key difficulties include:

  • Low yields and side reactions: The high reactivity can lead to the formation of numerous side products, reducing the overall yield of the desired cyclopropenone.

  • Product instability: this compound is a volatile and colorless liquid that can polymerize upon standing at room temperature.[1] Its derivatives, like 2,3-diphenylcyclopropenone (DPCP), are more stable but can still be sensitive to light and certain solvents.[2]

  • Purification difficulties: The instability of the target compound can make purification by distillation or chromatography challenging, often requiring low temperatures and careful handling.

  • Safety concerns: The high reactivity and potential for rapid decomposition necessitate careful safety protocols, especially at a larger scale.

Q2: Which synthetic route is most amenable to the large-scale synthesis of this compound?

A2: A common and relatively scalable route involves the hydrolysis of a more stable precursor, such as a 3,3-dihalocyclopropene ketal or acetal. For instance, 3,3-dimethoxycyclopropene can be hydrolyzed under controlled acidic conditions to yield this compound. This method avoids the direct handling of some of the more unstable intermediates found in other synthetic pathways.

Q3: How does the stability of 2,3-diphenylcyclopropenone (DPCP) compare to the parent this compound?

A3: 2,3-Diphenylcyclopropenone (DPCP) is significantly more stable than the parent this compound due to the electronic stabilization provided by the phenyl groups. While this compound is a volatile liquid that readily polymerizes at room temperature, DPCP is a crystalline solid that is more resistant to decomposition.[1] However, DPCP is sensitive to ultraviolet light and should be stored in the dark.[2]

Q4: What are the recommended storage conditions for this compound and its derivatives?

A4: Due to their instability, this compound and its derivatives should be stored under controlled conditions to minimize degradation.

  • This compound: Should be stored as a dilute solution in a suitable solvent at low temperatures (e.g., -20°C or below) and under an inert atmosphere (e.g., argon or nitrogen). Neat storage is generally not recommended due to the risk of polymerization.

  • 2,3-Diphenylcyclopropenone (DPCP): Should be stored as a solid in a dark, cool, and dry place. Solutions of DPCP are most stable when refrigerated at around 4°C and protected from light.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield of this compound during Hydrolysis of 3,3-Dimethoxycyclopropene
Potential Cause Troubleshooting Step
Decomposition of product The hydrolysis should be performed at low temperatures (e.g., 0°C) to minimize the decomposition of the acid-sensitive product. The workup should also be conducted rapidly and at low temperatures.
Incomplete hydrolysis Ensure that the concentration of the acid catalyst (e.g., sulfuric acid) is appropriate. Monitor the reaction progress by a suitable analytical technique (e.g., NMR or GC) to determine the optimal reaction time.
Side reactions The presence of water and acid can promote side reactions. Use of a biphasic system or careful control of the stoichiometry of water and acid can help to minimize byproduct formation.
Loss during workup This compound is volatile. Use low-temperature evaporation (e.g., rotary evaporation at 0-10°C) to remove the solvent. Ensure all glassware is cooled to prevent product loss.
Issue 2: Formation of Impurities during Synthesis via Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones is a potential route to cyclopropanone intermediates, which can be further converted to cyclopropenones. However, this reaction can be prone to side reactions.

Potential Cause Troubleshooting Step
Formation of α,β-unsaturated ketones This can occur if the enolate intermediate undergoes elimination instead of intramolecular cyclization. Use of a non-nucleophilic, sterically hindered base can favor the cyclization pathway.
Ring-opening of the cyclopropanone intermediate The cyclopropanone intermediate is strained and can undergo nucleophilic attack and ring-opening. The choice of base and solvent is critical. Aprotic polar solvents are generally preferred.[3] The stability of the resulting carbanion also directs the regioselectivity of ring opening.[3]
Stereochemical issues The stereochemistry of the starting α-halo ketone can influence the reaction outcome. Ensure the correct stereoisomer is used if a specific product is desired.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-diphenylcyclopropenone (DPCP), a more stable and commonly used derivative. Data for the large-scale synthesis of the parent this compound is less commonly reported due to its instability.

Starting Material Reagents and Conditions Scale Yield Reference
Dibenzyl ketone1. Bromination (NBS, CCl4, reflux) 2. Dehydrobromination (Et3N, ether, reflux)Lab-scale~70-80%General textbook procedures
Benzil1. Reduction (NaBH4, EtOH) 2. Halogenation (PBr3) 3. Elimination (Base)Lab-scale~60-70%General textbook procedures

Note: The yields reported are for laboratory-scale syntheses and may vary upon scale-up. Careful optimization of reaction parameters is crucial for maintaining high yields at a larger scale.

Experimental Protocols

Synthesis of this compound via Hydrolysis of 3,3-Dimethoxycyclopropene

This protocol is adapted from a standard laboratory procedure and may require optimization for large-scale synthesis.

Materials:

  • 3,3-Dimethoxycyclopropene

  • Dichloromethane (CH2Cl2), anhydrous

  • Concentrated sulfuric acid (H2SO4)

  • Anhydrous sodium sulfate (Na2SO4)

  • Cold water

Procedure:

  • Dissolve 3,3-dimethoxycyclopropene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a pre-chilled solution of water containing a catalytic amount of concentrated sulfuric acid dropwise to the stirred solution.

  • Stir the reaction mixture at 0°C for approximately 3 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, add anhydrous sodium sulfate in portions to the cold solution to remove water.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent by rotary evaporation at a low temperature (0-10°C) and reduced pressure (50-80 mm Hg).

  • The resulting crude this compound can be further purified by low-temperature crystallization from a suitable solvent like diethyl ether at -60°C.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Workup cluster_2 Step 3: Purification start Start with 3,3-Dimethoxycyclopropene in CH2Cl2 add_acid Add cold H2O and H2SO4 at 0°C start->add_acid react Stir at 0°C for 3h add_acid->react dry Add Na2SO4 react->dry filter Filter dry->filter evaporate Evaporate solvent at low temperature filter->evaporate crystallize Low-temperature crystallization evaporate->crystallize product Pure this compound crystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Cyclopropenone Synthesis

G cluster_reaction Reaction Conditions cluster_workup Workup Procedure cluster_solutions Potential Solutions start Low Yield of This compound temp Is reaction temperature kept at 0°C? start->temp time Is reaction time optimized? start->time reagents Are reagents of good quality? start->reagents evap_temp Is evaporation done at low temperature? start->evap_temp handling Is handling rapid to avoid decomposition? start->handling sol_temp Maintain 0°C throughout temp->sol_temp No sol_time Monitor reaction by TLC/GC time->sol_time No sol_reagents Use fresh, high-purity reagents reagents->sol_reagents No sol_evap Use rotary evaporator at 0-10°C evap_temp->sol_evap No sol_handling Minimize exposure to air and heat handling->sol_handling No

Caption: Troubleshooting guide for low yield in synthesis.

References

Technical Support Center: Enhancing Cyclopropenone Synthesis Yields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of cyclopropenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclopropenone?

A1: The most common methods for synthesizing cyclopropenone include the hydrolysis of dihalocyclopropenes or their ketals, the Favorskii rearrangement of α-halo ketones, thermal decomposition of cyclopropenyl ketenes, and various photochemical approaches. Each method has its own advantages and challenges in terms of starting material availability, reaction conditions, and yield.

Q2: What are the typical yields for cyclopropenone synthesis?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Hydrolysis of 3,3-dimethoxycyclopropene can achieve high yields of 88–94%. Other methods, such as the thermal decomposition of cyclopropenyl ketenes, may result in lower yields due to selectivity issues. See the comparative data table below for more details.

Q3: What are the main challenges in synthesizing and isolating cyclopropenone?

A3: The primary challenges stem from the high reactivity and instability of the cyclopropenone molecule due to its significant ring strain. Key difficulties include preventing polymerization or decomposition during synthesis and purification, achieving high yields, and removing stubborn impurities. The molecule is also sensitive to nucleophiles, which can lead to ring-opening side reactions.

Q4: How can I effectively purify cyclopropenone?

A4: The most common methods for purifying cyclopropenone are vacuum distillation and recrystallization at low temperatures. For instance, after synthesis via hydrolysis, the crude product can be distilled at 1-2 mm Hg. For higher purity, recrystallization from a solvent like diethyl ether at temperatures around -60°C is effective, yielding very pure cyclopropenone with a recovery of 60–70%.

Q5: What are the recommended storage conditions for cyclopropenone?

A5: Due to its tendency to polymerize at room temperature, cyclopropenone should be stored at low temperatures, typically in a freezer at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guides for Common Synthesis Methods

Method A: Hydrolysis of Dihalocyclopropenes or Cyclopropenone Ketals

This method is one of the more reliable routes to cyclopropenone. However, issues with yield and purity can still arise.

Problem 1: Low Yield of Cyclopropenone

Possible CauseSuggested Solution
Incomplete Hydrolysis of the Ketal/Dihalide - Ensure the acid catalyst (e.g., sulfuric acid) is fresh and added in the correct proportion.- Extend the reaction time at 0°C to ensure complete conversion.- For dihalides, ensure the reduction of the precursor (e.g., tetrachlorocyclopropene) is complete before hydrolysis.
Degradation During Workup - Maintain low temperatures (0-10°C) throughout the workup and solvent evaporation steps to minimize polymerization.- Avoid strong bases or nucleophiles in the workup, as they can lead to ring-opening.
Inefficient Extraction - Use a non-polar, low-boiling-point solvent like pentane or dichloromethane for extraction.- Perform multiple extractions to ensure complete recovery from the aqueous layer.
Loss During Distillation - Use a high-vacuum setup (1-2 mm Hg) to allow distillation at a low bath temperature (around 35°C).- Ensure the receiving flask is adequately cooled (e.g., with a dry ice/acetone bath) to prevent loss of the volatile product.

Problem 2: Product is Impure

Possible CauseSuggested Solution
Residual Starting Material (e.g., 3,3-dimethoxycyclopropene) - Confirm complete hydrolysis by TLC or 1H NMR analysis of a crude sample before workup.- If hydrolysis is incomplete, add a few more drops of acid catalyst and stir for a longer duration at 0°C.
Polymeric Byproducts - Ensure all steps are performed at the recommended low temperatures.- Purify the distilled product by low-temperature recrystallization from diethyl ether to remove oligomeric and polymeric materials.
Solvent Contamination - After distillation, remove residual solvent by evaporation under high vacuum at a low temperature (0°C).
Method B: Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones can be a powerful tool, but it is prone to side reactions if not carefully controlled.

Problem 1: Low Yield and Formation of Side Products

Possible CauseSuggested Solution
Incorrect Base or Solvent - The choice of base is critical. Alkoxides (e.g., sodium methoxide) will lead to ester products, while hydroxides will yield carboxylic acids after rearrangement.- Aprotic polar solvents are generally preferred.
Premature Ring-Opening of Cyclopropanone Intermediate - The stability of the cyclopropanone intermediate is key. The cleavage of the intermediate is driven by the formation of the more stable carbanion.- Carefully select the substrate to control the regioselectivity of the ring-opening.
Formation of α,β-Unsaturated Carbonyl Compounds - This is a common side reaction for α,α'-dihaloketones, which can undergo elimination. - Optimize the reaction temperature and base concentration to favor the rearrangement pathway.

Comparative Data of Synthesis Methods

Synthesis MethodStarting MaterialsTypical YieldKey AdvantagesKey Disadvantages
Hydrolysis of Ketal 3,3-Dimethoxycyclopropene88-94%High yield, relatively clean reaction.Requires synthesis of the ketal precursor.
Hydrolysis of Dihalide Dichlorocyclopropenes~46%Readily available starting materials.Lower yield, potential for side reactions.
Favorskii Rearrangement α-Halo KetonesVariableGood for ring contraction in cyclic systems.Prone to side reactions and rearrangements.
Thermal Decomposition Cyclopropenyl KetenesLow to ModerateAccess to substituted cyclopropenones.Can have low yields and selectivity issues.
Photochemical Synthesis Vinyl Diazo EstersGoodMild reaction conditions.Requires specialized photochemical equipment.

Detailed Experimental Protocols

Protocol 1: Synthesis of Cyclopropenone from 3,3-Dimethoxycyclopropene
  • Reaction Setup: Dissolve 3.0 g (0.030 mole) of 3,3-dimethoxycyclopropene in 30 ml of dichloromethane in a round-bottom flask. Cool the stirred solution to 0°C in an ice bath.

  • Hydrolysis: Add 5 ml of cold water containing 3 drops of concentrated sulfuric acid dropwise to the solution.

  • Reaction: Stir the mixture at 0°C for an additional 3 hours.

  • Drying: Add 30 g of anhydrous sodium sulfate in portions to the cold solution with continuous stirring.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Evaporation: Evaporate the solvent at a reduced pressure of 50–80 mm Hg, maintaining the water bath at 0–10°C.

  • Purification: Distill the resulting brown, viscous residue at 1–2 mm Hg. The product, cyclopropenone, will distill as a white solid at a bath temperature of up to 35°C, yielding 1.42–1.53 g (88–94%).

Protocol 2: Synthesis from Perchlorocyclopropene
  • Reduction: Selectively dechlorinate perchlorocycloprop-1-ene using tributyltin hydride ((C₄H₉)₃SnH) to produce 3,3-dichloro-cycloprop-1-ene.

  • Hydrolysis: Carefully hydrolyze the resulting 3,3-dichloro-cycloprop-1-ene with water to yield cyclopropenone. The reported yield for this final step is 46%.

Visual Guides

G General Experimental Workflow for Cyclopropenone Synthesis via Hydrolysis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Cyclopropenone Ketal in Dichloromethane cool Cool to 0°C start->cool add_acid Add Acidic Water cool->add_acid react Stir for 3 hours at 0°C add_acid->react dry Add Anhydrous Na₂SO₄ react->dry filter Filter dry->filter evaporate Evaporate Solvent (Reduced Pressure, 0-10°C) filter->evaporate distill Vacuum Distillation (1-2 mm Hg, <35°C) evaporate->distill product Pure Cyclopropenone distill->product

Caption: General workflow for cyclopropenone synthesis.

G Troubleshooting Logic for Low Yield in Hydrolysis cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Hydrolysis? start->cause1 cause2 Product Degradation? start->cause2 cause3 Loss During Purification? start->cause3 cause1->cause2 sol1 Extend reaction time Check acid catalyst cause1->sol1 Yes cause2->cause3 sol2 Maintain low temperature Avoid basic conditions cause2->sol2 Yes sol3 Use high vacuum Ensure cold trap is effective cause3->sol3 Yes

Caption: Troubleshooting logic for low yield.

Technical Support Center: Purification of Unstable Cyclopropenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of unstable cyclopropenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of these reactive molecules.

Frequently Asked Questions (FAQs)

Q1: My cyclopropenone derivative appears to be decomposing during flash chromatography on silica gel. What is happening and what can I do?

A1: Decomposition on silica gel is a common issue for sensitive organic compounds, including cyclopropenone derivatives. Several factors could be at play:

  • Acidity of Silica: Standard silica gel is slightly acidic and can catalyze the decomposition of acid-sensitive compounds. Cyclopropenones, being strained rings, can be susceptible to acid-catalyzed ring-opening or polymerization.

  • Surface Activity: The high surface area and active sites on silica can promote degradation.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (TEA) in your chosen solvent system, followed by flushing with the pure solvent to remove excess base. A common practice is to add 0.1-1% TEA to the mobile phase.

  • Use Deactivated Silica: Consider using commercially available deactivated silica gel, which is less acidic.

  • Switch to an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase such as neutral alumina or Florisil®. Perform a quick TLC analysis on these stationary phases to assess stability and separation.

  • Low-Temperature Chromatography: Perform the chromatography at reduced temperatures (e.g., in a cold room or using a jacketed column) to minimize thermal decomposition.[1]

Q2: I am observing my cyclopropenone derivative streaking or giving poor peak shape during chromatography. What are the likely causes?

A2: Poor peak shape during chromatography of cyclopropenone derivatives can be attributed to several factors:

  • On-Column Decomposition: As mentioned in Q1, slow decomposition on the column can lead to tailing or streaking.

  • Strong Interaction with Stationary Phase: The polar nature of the cyclopropenone carbonyl group can lead to strong interactions with the polar sites on silica gel, resulting in tailing.

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for your specific derivative, leading to poor solubility or band broadening.

Troubleshooting Steps:

  • Optimize the Mobile Phase: Experiment with different solvent systems on TLC to find an eluent that provides a good Rf value (typically 0.2-0.3 for column chromatography) and sharp spots.

  • Modify the Mobile Phase: Adding a small amount of a more polar solvent to your eluent can sometimes improve peak shape by competing for active sites on the stationary phase.

  • Consider Reversed-Phase Chromatography: For more polar cyclopropenone derivatives, reversed-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) might provide better results.

Q3: Are there any non-chromatographic methods to purify unstable cyclopropenone derivatives?

A3: Yes, non-chromatographic techniques can be very effective, especially for thermally labile or highly reactive compounds.

  • Recrystallization: This is a powerful purification technique for solid compounds.[2][3][4][5][6] The key is to find a suitable solvent or solvent system in which your cyclopropenone derivative has high solubility at elevated temperatures and low solubility at lower temperatures.

    • Pro-Tip: To minimize decomposition, use the minimum amount of hot solvent necessary to dissolve the compound and cool the solution slowly to promote the formation of pure crystals.[5] If the compound is sensitive to prolonged heating, a rapid dissolution followed by quick cooling might be necessary.

  • Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), prep TLC can be a rapid and effective alternative to column chromatography.[7][8][9][10] It allows for quick separation and visualization, minimizing the time the compound is in contact with the stationary phase.

  • Extraction: A simple acid-base extraction can be used to remove acidic or basic impurities if your cyclopropenone derivative is stable to the pH changes.

Q4: My purified cyclopropenone derivative is unstable upon storage. What are the recommended handling and storage conditions?

A4: The stability of cyclopropenone derivatives varies greatly depending on their substituents. Aryl-substituted cyclopropenones, like diphenylcyclopropenone, tend to be more stable than alkyl-substituted or unsubstituted cyclopropenones.[11]

General Recommendations for Handling and Storage:

  • Inert Atmosphere: Handle and store unstable derivatives under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Low Temperature: Store purified compounds at low temperatures (-20°C or -80°C) to slow down decomposition pathways.

  • Protection from Light: Some cyclopropenones are light-sensitive and can undergo photochemical reactions, such as decarbonylation.[11][12] Store them in amber vials or wrapped in aluminum foil.

  • Use of Stabilizers: For particularly unstable compounds, storing them as a solution in a non-reactive, dry solvent at low temperature might improve stability compared to storing them as a neat solid.

Troubleshooting Guides

Guide 1: Decomposition During Chromatographic Purification
Symptom Possible Cause Troubleshooting Action
No product elutes from the column, or recovery is very low.Severe decomposition on the stationary phase.1. Test compound stability on a TLC plate of the chosen stationary phase. 2. Switch to a more inert stationary phase (neutral alumina, Florisil®). 3. Consider non-chromatographic purification methods like recrystallization.
Multiple new spots appear on TLC analysis of eluted fractions.Partial decomposition into several byproducts.1. Lower the temperature of the chromatography. 2. Add a stabilizer (e.g., a radical scavenger if free-radical decomposition is suspected) to the crude mixture before purification, if compatible with the compound. 3. Use a faster purification technique like flash chromatography with a higher flow rate to minimize residence time on the column.
A colored band forms at the top of the column that does not move.Polymerization or strong adsorption of the compound or impurities.1. Use a less active stationary phase. 2. Pre-treat the crude sample with a small amount of adsorbent (like activated carbon) to remove highly polar impurities before chromatography.
Guide 2: Issues with Recrystallization
Symptom Possible Cause Troubleshooting Action
Oiling out instead of crystallization.The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.1. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. 2. Try a lower-boiling point solvent. 3. Ensure the solution is not supersaturated before cooling.
No crystals form upon cooling.The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to provide nucleation sites. 3. Add a seed crystal of the pure compound. 4. Cool the solution to a lower temperature (e.g., in an ice-salt bath or freezer).
Low recovery of purified material.The compound has significant solubility in the cold solvent, or too much solvent was used for rinsing.1. Use a solvent in which the compound is less soluble at low temperatures. 2. Minimize the volume of cold solvent used for washing the crystals. 3. Ensure the wash solvent is thoroughly chilled.

Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

Objective: To purify an acid-sensitive cyclopropenone derivative.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the mobile phase. If using a mobile phase containing a modifier like triethylamine, ensure the column is fully equilibrated with this mixture.

  • Sample Loading: Dissolve the crude cyclopropenone derivative in a minimal amount of the mobile phase or a less polar solvent. Load the solution onto the top of the column. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Apply positive pressure (flash chromatography) and begin eluting with the mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature to avoid decomposition of the purified product.

Protocol 2: Low-Temperature Recrystallization

Objective: To purify a thermally unstable cyclopropenone derivative.

Methodology:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at a slightly elevated (but not excessively high) temperature.

  • Dissolution: In a flask, add the crude cyclopropenone derivative and a minimal amount of the chosen solvent. Gently warm the mixture with stirring until the solid just dissolves. Avoid prolonged heating.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the flask to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath or a refrigerator.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum at a low temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage crude_product Crude Cyclopropenone Derivative purification_choice Choose Purification Method crude_product->purification_choice flash_chromatography Flash Chromatography purification_choice->flash_chromatography Large Scale Good Separation recrystallization Recrystallization purification_choice->recrystallization Solid Compound Thermally Stable Enough prep_tlc Preparative TLC purification_choice->prep_tlc Small Scale Difficult Separation purity_assessment Assess Purity (TLC, NMR, etc.) flash_chromatography->purity_assessment recrystallization->purity_assessment prep_tlc->purity_assessment storage Store under Inert Atmosphere at Low Temperature purity_assessment->storage

Caption: General workflow for the purification of unstable cyclopropenone derivatives.

troubleshooting_flowchart start Decomposition on Silica Gel? neutralize Neutralize Silica/Mobile Phase (e.g., add TEA) start->neutralize Yes success Successful Purification start->success No change_stationary_phase Switch to Alumina or Florisil® neutralize->change_stationary_phase Decomposition Persists neutralize->success Problem Solved low_temp Perform at Low Temperature change_stationary_phase->low_temp Decomposition Persists change_stationary_phase->success Problem Solved non_chromatographic Use Recrystallization or Prep TLC low_temp->non_chromatographic Decomposition Persists low_temp->success Problem Solved non_chromatographic->success

Caption: Troubleshooting guide for decomposition during silica gel chromatography.

References

Technical Support Center: Optimizing Cyclopropenone Cycloadditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing cyclopropenone cycloaddition reactions.

Troubleshooting Guide

Cyclopropenone cycloadditions can be sensitive to various reaction parameters. This guide addresses common issues encountered during these experiments.

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Yield Incorrect Catalyst: The chosen catalyst may not be optimal for the specific substrates or cycloaddition type.- Screen a variety of catalysts, including both organocatalysts (e.g., triphenylphosphine, DABCO) and transition metal catalysts (e.g., Rh, Ag, Ni complexes).[1][2] - Adjust the catalyst loading. For example, silver-promoted [4+2] cycloadditions have been optimized with 15 mol% Ag₂O.[1]
Suboptimal Solvent: The solvent can significantly influence the reaction rate and selectivity.- Test a range of solvents with varying polarities (e.g., chloroform, toluene, acetonitrile, cyclohexane, DMF).[1][3] - Ensure the solvent is anhydrous, as some reactions are water-sensitive. The addition of 4 Å molecular sieves can improve yields in such cases.[2]
Inappropriate Reaction Temperature: The reaction may require specific thermal conditions to proceed efficiently.- Optimize the reaction temperature. Some reactions proceed at room temperature, while others require heating (e.g., 80°C).[1][4]
Incorrect Substrate Ratio: The stoichiometry of the cyclopropenone and the coupling partner can affect the yield.- Vary the molar ratio of the reactants. For instance, using an excess of the benzoxazole partner (1:3 ratio of cyclopropenone to benzoxazole) proved optimal in one study.[1]
Atmosphere Sensitivity: The reaction may be sensitive to air or moisture.- Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1]
Formation of Side Products Competing Reaction Pathways: Cyclopropenones are versatile and can undergo various transformations like ring-opening or dimerization.[1][5]- Adjust the reaction conditions (catalyst, solvent, temperature) to favor the desired cycloaddition pathway. - Modifying the substituents on the cyclopropenone or the coupling partner can also influence the reaction outcome.
Lack of Regioselectivity: In some cycloadditions, multiple regioisomers can be formed.- The choice of catalyst can be crucial for controlling regioselectivity.[6] - Computational studies may help in understanding the factors governing regioselectivity and in designing more selective substrates.
Difficulty in Product Isolation Complex Reaction Mixture: The presence of unreacted starting materials, catalyst residues, and side products can complicate purification.- Optimize the reaction to maximize conversion and minimize side product formation. - Employ appropriate chromatographic techniques for purification.

Frequently Asked Questions (FAQs)

Q1: What are the common types of cycloaddition reactions that cyclopropenones undergo?

A1: Cyclopropenones are versatile building blocks that can participate in several modes of cycloaddition. The most common types are [2+n], [3+n], and [4+n] cycloadditions, where 'n' depends on the reaction partner. These reactions can be catalyzed by organocatalysts or transition metals.[1]

Q2: How do I choose the right catalyst for my cyclopropenone cycloaddition?

A2: The optimal catalyst depends on the desired transformation. For [3+2] cycloadditions with isatins, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used effectively.[1] For other [3+2] reactions, rhodium catalysts have proven successful.[1] Silver catalysts, such as Ag₂O and AgSbF₆, are effective for formal [4+2] cycloadditions.[1] Phosphine catalysts like triphenylphosphine are also widely used.[2][7]

Q3: What solvents are typically used for these reactions?

A3: A range of solvents can be employed, and the choice often depends on the specific reaction. Common solvents include chloroform, toluene, acetonitrile, cyclohexane, and dimethylformamide (DMF).[1][3] It is crucial to use anhydrous solvents for reactions that are sensitive to moisture.[2]

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase the temperature: Many cycloadditions are accelerated by heating.[1][4]

  • Change the catalyst: A more active catalyst can significantly speed up the reaction.

  • Alter the solvent: The solvent can have a pronounced effect on reaction kinetics.

  • Modify the substrates: Electron-withdrawing or -donating groups on the reactants can influence their reactivity.[2]

Q5: Are there any specific handling precautions for cyclopropenones?

A5: Cyclopropenones are strained molecules and can be reactive. It is good practice to handle them under an inert atmosphere, especially if they are sensitive to air or moisture. Store them at low temperatures to prevent decomposition. For specific stability data, refer to the supplier's information or relevant literature.

Optimized Reaction Conditions for Selected Cycloadditions

The following tables summarize optimized reaction conditions for different types of cyclopropenone cycloadditions based on published literature.

Table 1: Organocatalyzed Cycloadditions

Cycloaddition TypeCyclopropenoneCoupling PartnerCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)
Formal [3+2][1]SubstitutedIsatinsDABCOAcetonitrileRoom Temp.-Good
Dearomative [3+2][7]1,2-diphenylcyclopropenoneBenzoxazolesPPh₃ (12.5 mol%)Chloroform2515-
(3+2) Annulation[2]DiphenylcyclopropenoneBenzaldehydePMe₃ (10 mol%)TolueneRoom Temp.130

Table 2: Transition Metal-Catalyzed Cycloadditions

Cycloaddition TypeCyclopropenoneCoupling PartnerCatalyst (Loading)SolventTemperature (°C)Time (h)Yield (%)
Formal [4+2][1]SubstitutedOximesAg₂O (15 mol%)Cyclohexane80-Good
Ring-opening/Annulation[1]SubstitutedFormamidesAgSbF₆-80ShortGood
[3+2] Cycloaddition[1]SubstitutedAmides[Rh(OAc)(cod)]₂Toluene--Good

Experimental Protocols

General Protocol for a Phosphine-Catalyzed [3+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add the cyclopropenone (1.0 eq.), the coupling partner (1.2 eq.), and the phosphine catalyst (e.g., PPh₃, 10-15 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., chloroform or toluene) via syringe under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 80°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

experimental_workflow prep 1. Preparation (Reactants & Catalyst) solvent 2. Solvent Addition (Anhydrous, Inert atm.) prep->solvent reaction 3. Reaction (Stirring at Temp.) solvent->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Concentration) monitoring->workup Complete purification 6. Purification (Chromatography) workup->purification characterization 7. Characterization (NMR, HRMS) purification->characterization

General experimental workflow for cyclopropenone cycloadditions.

cycloaddition_pathways cluster_cyclopropenone Cyclopropenone Reactivity cluster_pathways Cycloaddition Modes cyclopropenone Cyclopropenone p2n [2+n] Annulation (with C=C or C=O) cyclopropenone->p2n p3n [3+n] Annulation (via C-C bond cleavage) cyclopropenone->p3n Carbo-/Heterocycles_A Carbo-/Heterocycles_A p2n->Carbo-/Heterocycles_A Product Formation Carbo-/Heterocycles_B Carbo-/Heterocycles_B p3n->Carbo-/Heterocycles_B Product Formation

Common cycloaddition pathways of cyclopropenones.

References

preventing polymerization of 2-Cyclopropen-1-one during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the storage and handling of 2-cyclopropen-1-one to prevent its polymerization. Due to the highly reactive nature of this compound, proper storage is critical to maintain its integrity for experimental use.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid Polymerization (Solid Formation) Elevated storage temperature.Immediately cool the sample to the recommended storage temperature (-20°C to -80°C). If polymerization is extensive, the sample may be unusable.
Presence of light.Store the compound in an amber vial or a container protected from light.
Presence of impurities (e.g., acid, base, or metal traces).Purify the this compound immediately before use. Consider storing it as a dilute solution in a dry, aprotic solvent.
Absence of a polymerization inhibitor.Add a suitable polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or Hydroquinone (HQ), at a low concentration (e.g., 100-500 ppm).
Discoloration of the Sample Decomposition or minor polymerization.The sample may still be usable for some applications, but purification is recommended for sensitive experiments. Assess purity using techniques like NMR or GC-MS.
Inconsistent Experimental Results Partial polymerization of the starting material.Ensure the this compound is pure and monomeric before each use. Consider fresh purification if the material has been stored for an extended period.

Frequently Asked Questions (FAQs)

1. Why does this compound polymerize so easily?

This compound is a highly strained and reactive molecule. Its high reactivity is attributed to the strain in the three-membered ring and the polarization of the carbonyl group, which makes it susceptible to nucleophilic attack and subsequent polymerization. Neat cyclopropenone is known to polymerize upon standing at room temperature[1].

2. What are the ideal storage conditions for this compound?

To minimize polymerization, this compound should be stored at low temperatures, typically between -20°C and -80°C, in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should also be protected from light.

3. Should I store this compound as a neat liquid or in a solution?

Storing this compound as a dilute solution in a dry, aprotic solvent (e.g., anhydrous diethyl ether or dichloromethane) can enhance its stability by reducing intermolecular interactions that lead to polymerization.

4. What type of polymerization inhibitors can be used?

For unsaturated monomers prone to radical polymerization, inhibitors that act as radical scavengers are commonly used.[2] Examples include:

  • Phenolic compounds: Butylated Hydroxytoluene (BHT), Hydroquinone (HQ), and 4-methoxyphenol (MEHQ).[2][] These are effective in the presence of oxygen.[]

  • Stable radicals: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a highly effective radical scavenger.[2]

5. How can I remove the polymerization inhibitor before my reaction?

Phenolic inhibitors can often be removed by a simple basic wash (e.g., with a dilute NaOH solution) or by column chromatography. The appropriate removal method will depend on the specific inhibitor used and the stability of your compound to the removal conditions.

6. Is there a more stable form of this compound available?

Yes, this compound is often supplied as its acetal, which is more stable and can be hydrolyzed to generate the ketone immediately before use[1]. Additionally, derivatives with substituents on the ring, such as 2,3-diphenylcyclopropenone, exhibit greater stability[4].

Quantitative Data on Storage Conditions

Storage Condition Effect on Stability Recommendation for this compound
Temperature Lower temperatures significantly reduce the rate of polymerization.Store at -20°C to -80°C.
Atmosphere Inert atmosphere (N₂ or Ar) prevents oxidation and moisture contamination.Store under an inert atmosphere.
Light Exposure UV light can initiate radical polymerization.Store in an amber vial or protect from light.
Concentration Dilute solutions reduce intermolecular reactions.Store as a dilute solution in a dry, aprotic solvent.
Inhibitor Scavenges radicals that initiate polymerization.Add a suitable inhibitor (e.g., BHT, HQ) at 100-500 ppm.

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Solution for Storage

This protocol describes a general procedure for preparing a stabilized solution of this compound for short- to medium-term storage.

Materials:

  • Freshly purified this compound

  • Anhydrous, aprotic solvent (e.g., diethyl ether, dichloromethane)

  • Polymerization inhibitor (e.g., BHT or HQ)

  • Inert gas (Argon or Nitrogen)

  • Dry glassware

  • Syringes and needles

Procedure:

  • Prepare the Inhibitor Stock Solution:

    • Prepare a stock solution of the chosen inhibitor (e.g., 1 mg/mL BHT in the chosen anhydrous solvent).

  • Prepare the this compound Solution:

    • In a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon), dissolve the freshly purified this compound in the anhydrous solvent to the desired concentration (e.g., 0.1 M).

  • Add the Inhibitor:

    • Using a syringe, add the appropriate volume of the inhibitor stock solution to the this compound solution to achieve the desired final inhibitor concentration (e.g., 100-500 ppm).

  • Storage:

    • Transfer the stabilized solution to a clean, dry amber vial.

    • Seal the vial with a septum cap and parafilm.

    • Store the vial at -20°C to -80°C.

Visualizations

Polymerization_Prevention_Workflow Workflow for Preventing Polymerization of this compound cluster_synthesis Synthesis & Purification cluster_storage Storage Preparation cluster_conditions Storage Conditions cluster_usage Pre-Experiment Synthesis Synthesize or Procure This compound Purification Purify Immediately Before Storage Synthesis->Purification Dilution Dilute in Anhydrous, Aprotic Solvent Purification->Dilution Inhibitor Add Polymerization Inhibitor (e.g., BHT) Dilution->Inhibitor Inert_Atmosphere Package Under Inert Atmosphere (Ar/N2) Inhibitor->Inert_Atmosphere Low_Temp Store at Low Temperature (-20°C to -80°C) Inert_Atmosphere->Low_Temp Darkness Protect from Light Low_Temp->Darkness Check_Purity Check Purity (e.g., NMR) Darkness->Check_Purity Before Use Remove_Inhibitor Remove Inhibitor (if necessary) Check_Purity->Remove_Inhibitor

Caption: Workflow for preventing polymerization of this compound.

Inhibition_Mechanism Radical Polymerization Inhibition Mechanism Initiator Initiator (e.g., Light, Heat) Radical Initiator Radical (R•) Initiator->Radical Monomer This compound Monomer Monomer_Radical Monomer Radical (M•) Radical->Monomer_Radical + Monomer Polymer Polymer Chain Monomer_Radical->Polymer + n Monomers (Propagation) Inactive_Species Stable, Non-Radical Species Monomer_Radical->Inactive_Species + Inhibitor (Termination) Inhibitor Inhibitor (e.g., BHT) Inhibitor->Inactive_Species

Caption: Radical polymerization inhibition mechanism.

References

troubleshooting low yields in cyclopropenone functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cyclopropenone functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to cyclopropenone chemistry.

Troubleshooting Guide: Low Yields in Cyclopropenone Functionalization

This guide addresses common problems encountered during the functionalization of cyclopropenones that can lead to low product yields.

Observation/Problem Potential Cause(s) Suggested Solution(s)
No or very low conversion of starting material 1. Decomposition of Cyclopropenone: Cyclopropenones, especially unsubstituted or electronically sensitive ones, can be unstable and prone to decomposition, particularly at elevated temperatures.[1][2] 2. Inactive Catalyst: The catalyst (e.g., Rhodium, organocatalyst) may be inactive due to improper storage, handling, or poisoning by impurities. 3. Incorrect Reaction Conditions: The temperature may be too low, the reaction time too short, or the chosen solvent may not be optimal for the specific transformation.[3] 4. Poor Quality Reagents: Starting materials or reagents may be impure or contain inhibitors.1. Verify Cyclopropenone Stability: Assess the stability of your specific cyclopropenone under the reaction conditions. Consider using milder conditions or a more stable derivative if possible. For parent cyclopropenone, careful temperature control is crucial to prevent decomposition.[2] 2. Use Fresh/Active Catalyst: Use a fresh batch of catalyst or test the catalyst's activity with a known reaction. Ensure anhydrous and anaerobic conditions if the catalyst is sensitive to air or moisture. 3. Optimize Reaction Conditions: Systematically screen different solvents, temperatures, and reaction times. Refer to literature for optimal conditions for similar substrates. For instance, in some Rh-catalyzed cycloadditions, toluene at 80°C is effective.[4] 4. Purify Reagents: Ensure all starting materials and reagents are of high purity. Purify solvents and remove any potential inhibitors.
Formation of multiple products/byproducts 1. Side Reactions: Cyclopropenones are highly reactive and can undergo various side reactions such as ring-opening, decarbonylation, or polymerization, especially under harsh conditions.[5] 2. Lack of Regioselectivity: In cycloaddition reactions with unsymmetrical partners, a mixture of regioisomers may be formed.[6] 3. Isomerization: The product may be isomerizing under the reaction conditions.1. Modify Reaction Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time). The choice of catalyst and solvent can significantly influence the reaction pathway and suppress side reactions.[3] 2. Improve Regioselectivity: The choice of catalyst and directing groups on the substrates can control regioselectivity. For example, specific Rhodium catalysts can provide high regioselectivity in [3+2] cycloadditions.[4][7] 3. Isolate Product Promptly: If the product is prone to isomerization, work up the reaction and isolate the product as soon as the reaction is complete.
Product decomposes during work-up or purification 1. Acid/Base Sensitivity: The product may be sensitive to acidic or basic conditions during aqueous work-up. 2. Silica Gel Decomposition: The product may decompose on silica gel during column chromatography. 3. Thermal Instability: The product may be thermally labile and decompose during solvent removal under high vacuum or at elevated temperatures.1. Neutralize Carefully: Perform a neutral work-up or use a buffered aqueous solution. 2. Alternative Purification: Use alternative purification methods such as preparative TLC, crystallization, or chromatography on a less acidic stationary phase like alumina. 3. Mild Solvent Removal: Remove solvent under reduced pressure at low temperatures.
Difficulty in isolating the product 1. High Polarity/Water Solubility: The product may be highly polar and difficult to extract from the aqueous phase. 2. Volatility: The product may be volatile and lost during solvent evaporation.1. Use Different Extraction Solvents: Try different organic solvents for extraction or perform multiple extractions. Salting out the aqueous layer may also improve extraction efficiency. 2. Careful Solvent Removal: Use a rotary evaporator with a cold trap and carefully control the pressure and temperature.

Frequently Asked Questions (FAQs)

Q1: My cyclopropenone starting material appears to be degrading before I can use it. How can I improve its stability?

A1: The stability of cyclopropenones can be highly dependent on their substituents. Electron-withdrawing groups can sometimes enhance stability. For storage, it is recommended to keep them in a cool, dark, and inert atmosphere. If you are synthesizing the cyclopropenone yourself, ensure it is thoroughly purified to remove any acidic or basic impurities that might catalyze decomposition. For particularly unstable cyclopropenones, it is often best to use them immediately after preparation.

Q2: I am observing a significant amount of a byproduct that I suspect is from the decarbonylation of my cyclopropenone. How can I prevent this?

A2: Decarbonylation is a known decomposition pathway for cyclopropenones, which can be induced by heat or light.[5] To minimize this, conduct your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Protect the reaction mixture from light by wrapping the flask in aluminum foil. The choice of solvent can also play a role; sometimes a less polar solvent can disfavor decarbonylation.

Q3: My [3+2] cycloaddition reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in [3+2] cycloadditions of cyclopropenones is often dictated by both electronic and steric factors of the reacting partners, as well as the catalyst employed.[6] For metal-catalyzed reactions, the ligand on the metal center can have a profound impact on regioselectivity. Screening different catalysts and ligands is a common strategy. For uncatalyzed reactions, modifying the electronic properties of the substituents on either the cyclopropenone or the dipolarophile can influence the regiochemical outcome.

Q4: I am having trouble with the purification of my functionalized cyclopropenone product. It seems to be streaking on the silica gel column. What can I do?

A4: Streaking on a silica gel column can be due to several factors, including product instability on the acidic silica, strong binding to the silica, or the presence of highly polar impurities. First, try deactivating the silica gel with a small amount of a base like triethylamine in the eluent. If this does not help, consider switching to a different stationary phase, such as neutral or basic alumina. Alternatively, purification by crystallization or preparative thin-layer chromatography (TLC) might be more suitable for your compound.

Q5: What are some general tips for improving yields in cyclopropenone functionalization reactions?

A5:

  • High Purity Starting Materials: Ensure your cyclopropenone and other reactants are of the highest possible purity.

  • Anhydrous and Inert Conditions: Many catalysts and intermediates in these reactions are sensitive to air and moisture. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or NMR to determine the optimal reaction time and avoid over-running the reaction, which can lead to byproduct formation.

  • Systematic Optimization: If yields are low, systematically optimize the reaction parameters, including catalyst, solvent, temperature, and concentration. A design of experiments (DoE) approach can be very effective.

Quantitative Data Summary

The following tables summarize yield data for representative cyclopropenone functionalization reactions under various conditions.

Table 1: Rhodium-Catalyzed [3+2] Cycloaddition of Diphenylcyclopropenone with Alkynes

EntryAlkyneCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Phenylacetylene[RhCl(CO)₂]₂ (1)Toluene80294
21-Phenyl-1-propyne[RhCl(CO)₂]₂ (1)Toluene80285
34-Octyne[RhCl(CO)₂]₂ (1)Toluene80265
4Methyl propiolate[RhCl(CO)₂]₂ (1)Toluene80278

Data compiled from literature reports where available.[4]

Table 2: Phosphine-Catalyzed [3+2] Dearomative Cycloaddition of Benzoxazoles with Diphenylcyclopropenone

EntryBenzoxazole SubstituentCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HPPh₃ (10)Chloroform251592
25-MePPh₃ (10)Chloroform251597
35-ClPPh₃ (10)Chloroform701560
45-NO₂PPh₃ (10)Chloroform701556

Data extracted from literature, highlighting the effect of substituents and temperature on yield.[8]

Key Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed [3+2] Cycloaddition of a Cyclopropenone with an Alkyne

  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the cyclopropenone (1.0 equiv), the alkyne (1.2 equiv), and the rhodium catalyst (e.g., [RhCl(CO)₂]₂, 1 mol%).

  • Add anhydrous solvent (e.g., toluene, 0.2 M) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (typically 2-12 hours).

  • Monitor the reaction progress by TLC or ¹H NMR.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopentadienone product.

Protocol 2: General Procedure for Phosphine-Catalyzed [3+2] Dearomative Cycloaddition of a Benzoxazole with a Cyclopropenone

  • To a vial, add the benzoxazole (1.5 equiv), the cyclopropenone (1.0 equiv), and the phosphine catalyst (e.g., PPh₃, 10 mol%).

  • Add the solvent (e.g., chloroform, 0.4 M).

  • Stir the reaction mixture at the appropriate temperature (e.g., 25 °C or 70 °C) for the required time (typically 15 hours).

  • Monitor the reaction by TLC or ¹H NMR.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure benzopyrrolo-oxazolone product.

Visualizations

Troubleshooting_Workflow start Low Yield in Cyclopropenone Functionalization check_sm Check Starting Material Conversion start->check_sm low_conv Low/No Conversion check_sm->low_conv Yes byproducts Byproducts Observed check_sm->byproducts No, but... cause_decomp Cause: Cyclopropenone Decomposition? low_conv->cause_decomp cause_cat Cause: Inactive Catalyst? low_conv->cause_cat cause_cond Cause: Suboptimal Conditions? low_conv->cause_cond cause_side_rxn Cause: Side Reactions? byproducts->cause_side_rxn cause_regio Cause: Poor Regioselectivity? byproducts->cause_regio sol_decomp Solution: Milder Conditions, Protect from Light/Heat cause_decomp->sol_decomp Likely sol_cat Solution: Use Fresh Catalyst, Ensure Inert Atmosphere cause_cat->sol_cat Possible sol_cond Solution: Screen Solvents, Temperatures, Times cause_cond->sol_cond Possible sol_side_rxn Solution: Milder Conditions, Change Catalyst/Solvent cause_side_rxn->sol_side_rxn Likely sol_regio Solution: Screen Catalysts/Ligands, Modify Substrates cause_regio->sol_regio If applicable Cycloaddition_Pathway cyclopropenone Cyclopropenone activation Activation/ Coordination cyclopropenone->activation pi_system π-System (e.g., Alkyne, Diene) pi_system->activation catalyst Catalyst (e.g., Rh(I), Phosphine) catalyst->activation cycloaddition Cycloaddition Transition State activation->cycloaddition product Functionalized Product cycloaddition->product

References

Technical Support Center: Synthesis of Substituted Cyclopropenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of substituted cyclopropenones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of substituted cyclopropenones?

A1: The primary side reactions include:

  • Decarbonylation: The loss of carbon monoxide to form the corresponding alkyne, which can be thermally or photochemically induced.

  • Favorskii Rearrangement: A base-catalyzed rearrangement of the α,α'-dihaloketone precursor, leading to the formation of α,β-unsaturated esters or carboxylic acids instead of the desired cyclopropenone.

  • Ring-Opening Reactions: Nucleophilic attack on the cyclopropenone ring, leading to a variety of acyclic products. Common nucleophiles that can initiate ring-opening include phosphines, amines, and hydroxides.

Q2: My reaction to synthesize diphenylcyclopropenone from α,α'-dibromodibenzyl ketone is resulting in a low yield and a reddish, oily impurity. What is the likely cause and how can I fix it?

A2: A low yield accompanied by a reddish, oily impurity is a common issue in this synthesis. The impurity is often a complex mixture of byproducts arising from incomplete reaction or side reactions.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the α,α'-dibromodibenzyl ketone is pure and free of monobrominated species.

  • Reaction Time and Temperature: The dropwise addition of the dibromoketone to the triethylamine solution should be slow (e.g., over 1 hour) to maintain a low concentration of the reactant and minimize side reactions. After the addition is complete, continue stirring for the recommended time (e.g., 30 minutes) to ensure complete reaction.

  • Purification: The reddish oil is typically removed by recrystallization from boiling cyclohexane.[1] Repeated extractions with the hot solvent, decanting the solution from the oil each time, are effective.

Q3: I am observing a significant amount of diphenylacetylene in my final product. What is causing this and how can I prevent it?

A3: The presence of diphenylacetylene is due to the decarbonylation of diphenylcyclopropenone. This can be triggered by heat or light.

Prevention Strategies:

  • Thermal Decarbonylation: Avoid excessive temperatures during the reaction and work-up. If possible, conduct the reaction at a lower temperature for a longer duration. During purification by distillation, use a high vacuum to keep the boiling point as low as possible.

  • Photochemical Decarbonylation: Protect the reaction mixture from light, especially UV light, by wrapping the reaction flask in aluminum foil. Diphenylcyclopropenone has a quantum yield for photodecarbonylation of 1.00 ± 0.03 in benzene when irradiated at 337 nm, indicating high photosensitivity.[2]

Q4: In my attempt to synthesize a dialkylcyclopropenone from an α,α'-dibromo dialkyl ketone using a strong base, I am isolating an α,β-unsaturated ester. What is happening?

A4: You are likely observing a Favorskii rearrangement. In the presence of an alkoxide base, the α,α'-dihaloketone can rearrange to form a cyclopropanone intermediate, which then undergoes nucleophilic attack by the alkoxide and ring-opening to yield an ester.[1][3]

Mitigation Strategies:

  • Choice of Base: The choice of base is critical. A non-nucleophilic, sterically hindered base is less likely to promote the Favorskii rearrangement. Triethylamine is often used successfully in the synthesis of diphenylcyclopropenone to favor the elimination reaction that forms the cyclopropenone.[1]

  • Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the base.

Troubleshooting Guides

Guide 1: Low Yield in Diphenylcyclopropenone Synthesis

Problem: The synthesis of diphenylcyclopropenone from α,α'-dibromodibenzyl ketone results in a significantly lower yield than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Action
Incomplete bromination of dibenzyl ketone.Ensure the use of two equivalents of bromine and adequate reaction time. Purify the α,α'-dibromodibenzyl ketone before proceeding.
Sub-optimal dehydrobromination conditions.Use a high-quality, dry triethylamine. Ensure slow addition of the dibromoketone to the base solution.
Formation of Favorskii rearrangement byproducts.Consider using a more sterically hindered non-nucleophilic base.
Product loss during work-up and purification.The precipitation of diphenylcyclopropenone bisulfate can be inefficient if the solutions are not sufficiently cold. Ensure proper cooling during this step. During recrystallization from cyclohexane, minimize the amount of solvent used to avoid leaving a significant amount of product in the mother liquor.
Guide 2: Unexpected Byproduct Formation

Problem: Spectroscopic analysis (e.g., NMR, IR) of the crude product indicates the presence of significant impurities that are not starting material.

Observed Byproduct Signature Likely Side Reaction Troubleshooting Action
Alkyne peaks in 1H and 13C NMR; absence of carbonyl in IR.DecarbonylationProtect the reaction from light. Use the lowest possible temperature for the reaction and purification.
Ester or carboxylic acid signals in NMR and IR.Favorskii RearrangementUse a non-nucleophilic base like triethylamine instead of alkoxides or hydroxides.
Acyclic α,β-unsaturated ketone signals.Ring-Opening ReactionIf a phosphine or other nucleophilic catalyst is used in a subsequent step, consider reducing its concentration or using a less nucleophilic alternative. Ensure the reaction is performed under anhydrous and inert conditions to exclude nucleophilic impurities like water.

Experimental Protocols

Synthesis of Diphenylcyclopropenone from Dibenzyl Ketone

This two-step procedure is adapted from Breslow and Posner.[1]

Step A: α,α'-Dibromodibenzyl ketone

  • Dissolve 70 g (0.33 mole) of dibenzyl ketone in 250 ml of glacial acetic acid in a 2-L flask equipped with a magnetic stirrer.

  • Prepare a solution of 110 g (0.67 mole) of bromine in 500 ml of acetic acid.

  • Add the bromine solution to the dibenzyl ketone solution via a dropping funnel over 15 minutes with stirring.

  • After the addition is complete, stir for an additional 5 minutes.

  • Pour the reaction mixture into 1 L of water.

  • Collect the precipitated solid by filtration, wash with water, and air dry. The crude product weighs approximately 110 g (90% yield) and has a melting point of 195-200°C. This product is suitable for the next step without further purification.

Step B: Diphenylcyclopropenone

  • In a 2-L flask, prepare a solution of 100 ml of triethylamine in 250 ml of methylene chloride and stir magnetically.

  • Dissolve 108 g (0.29 mole) of the crude α,α'-dibromodibenzyl ketone in 500 ml of methylene chloride.

  • Add the dibromoketone solution dropwise to the triethylamine solution over 1 hour.

  • Stir the mixture for an additional 30 minutes.

  • Extract the reaction mixture with two 150-ml portions of 3N hydrochloric acid.

  • Transfer the organic layer to a 2-L Erlenmeyer flask and cool in an ice bath.

  • Slowly add a cold solution of 50 ml of concentrated sulfuric acid in 25 ml of water while swirling. A pinkish precipitate of diphenylcyclopropenone bisulfate will form.

  • Collect the precipitate on a sintered-glass funnel and wash with two 100-ml portions of methylene chloride.

  • Return the solid to the flask with 250 ml of methylene chloride and 500 ml of water.

  • Add 5 g of solid sodium carbonate in small portions.

  • Separate the organic layer and extract the aqueous layer with two 150-ml portions of methylene chloride.

  • Combine the organic layers, dry over magnesium sulfate, and evaporate the solvent.

  • Recrystallize the impure product by repeated extraction with boiling cyclohexane (total 1.5 L), decanting the solution from a reddish oily impurity each time.

  • Upon cooling, the combined cyclohexane extracts will yield approximately 29 g of white crystalline diphenylcyclopropenone. An additional 1 g can be obtained by concentrating the mother liquors. The total yield is 30 g (44% based on dibenzyl ketone) with a melting point of 119-120°C.

Data Presentation

Table 1: Influence of Base on the Synthesis of Cyclopropenones from α,α'-Dihaloketones

PrecursorBaseSolventMajor ProductMajor Side ProductReference
α,α'-Dibromodibenzyl ketoneTriethylamineMethylene ChlorideDiphenylcyclopropenone(Complex mixture)[1]
2-ChlorocyclohexanoneSodium EthoxideEthanolEthyl cyclopentanecarboxylate-[3]
3-Bromobutan-2-oneNaOH (aq)Water2-Methylpropanoic acid-[3]
α,α'-Dibromodineopentyl ketonePotassium t-butoxideTHFDi-t-butylcyclopropenone-(Based on general principles of Favorskii rearrangement)

Visualizations

Synthesis_and_Side_Reactions cluster_synthesis Desired Synthesis Pathway cluster_side_reactions Potential Side Reactions A α,α'-Dihaloketone B Substituted Cyclopropenone A->B Base (e.g., Triethylamine) -2HX C Favorskii Rearrangement Product (e.g., α,β-Unsaturated Ester) A->C Nucleophilic Base (e.g., NaOEt) D Alkyne B->D Heat or Light -CO E Ring-Opened Product (e.g., α,β-Unsaturated Ketone) B->E Nucleophile (e.g., Phosphine)

Caption: Overview of the desired synthesis of substituted cyclopropenones and major side reaction pathways.

Troubleshooting_Workflow start Start Synthesis crude_analysis Analyze Crude Product (NMR, IR, TLC) start->crude_analysis low_yield Low Yield? crude_analysis->low_yield impurity Unexpected Impurities? low_yield->impurity Yes check_starting_material Check Purity of Starting Materials low_yield->check_starting_material No purification Purify Product impurity->purification No identify_byproduct Identify Byproduct Structure impurity->identify_byproduct Yes optimize_conditions Optimize Reaction Conditions (Base, Temp, Time) check_starting_material->optimize_conditions optimize_conditions->start troubleshoot_side_reaction Consult Troubleshooting Guide for Specific Side Reaction identify_byproduct->troubleshoot_side_reaction troubleshoot_side_reaction->optimize_conditions

Caption: A logical workflow for troubleshooting common issues in substituted cyclopropenone synthesis.

References

Technical Support Center: Selective Functionalization of 2-Cyclopropen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective functionalization of 2-cyclopropen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental application of these highly versatile building blocks.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the functionalization of 2-cyclopropen-1-ones.

Issue 1: Low or No Conversion

Question: I am not observing any product formation in my reaction with a this compound. What are the possible causes and solutions?

Answer:

Low or no conversion in reactions involving 2-cyclopropen-1-ones can stem from several factors, ranging from substrate stability to reaction conditions. Here's a systematic troubleshooting approach:

  • Substrate Stability: this compound and its derivatives can be sensitive to prolonged storage, light, and heat, leading to decomposition or polymerization.

    • Recommendation: Use freshly prepared or purified cyclopropenone. Store in a cool, dark, and inert atmosphere. Purity can be checked by ¹H NMR before use.

  • Catalyst Activity (for catalyzed reactions):

    • Transition-Metal Catalysts: Catalysts like rhodium, palladium, or silver complexes can be sensitive to air and moisture. Catalyst deactivation can halt the reaction.

      • Recommendation: Use freshly opened or properly stored catalysts. Employ anhydrous and deoxygenated solvents and reagents. Consider using a glovebox or Schlenk techniques. The choice of ligand can also be crucial for catalyst stability and activity.

    • Lewis Acid/Brønsted Acid Catalysts: The activity of these catalysts can be diminished by impurities in the solvent or reagents.

      • Recommendation: Use high-purity, anhydrous solvents and reagents.

  • Reaction Temperature:

    • Thermal Reactions: Some cycloadditions require specific thermal conditions to proceed efficiently.

      • Recommendation: Ensure the reaction is conducted at the optimal temperature as reported in the literature for the specific substrate. A temperature screening might be necessary.

    • Catalyzed Reactions: Both too low and too high temperatures can be detrimental. Lower temperatures may not provide sufficient energy for activation, while higher temperatures can lead to catalyst decomposition or side reactions.

      • Recommendation: Optimize the reaction temperature.

  • Insufficient Reactivity of the Reaction Partner:

    • Nucleophiles: Weak nucleophiles may not react efficiently with the cyclopropenone.

      • Recommendation: Consider using a stronger nucleophile or activating the nucleophile (e.g., deprotonation with a suitable base).

    • Dienophiles/Dipolarophiles in Cycloadditions: The electronic nature of the reaction partner is critical. For a normal-electron-demand Diels-Alder reaction, an electron-rich diene is preferred.

      • Recommendation: Modify the electronic properties of the reaction partner if possible (e.g., introduce electron-donating or electron-withdrawing groups).

Issue 2: Poor Regioselectivity in Cycloaddition Reactions

Question: My [4+2] (Diels-Alder) or [3+2] cycloaddition reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

Regioselectivity in cycloaddition reactions of unsymmetrical cyclopropenones is a common challenge. The outcome is governed by a combination of electronic and steric factors.

  • Electronic Effects: The regioselectivity is often controlled by the matching of the frontier molecular orbitals (FMOs) of the reactants. For a normal-electron-demand Diels-Alder reaction, the reaction is favored between the carbon atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile (cyclopropenone).

    • Recommendation:

      • Analyze the electronic properties of your substituents. Electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the cyclopropenone (or vice versa for an inverse-electron-demand Diels-Alder) can enhance regioselectivity.

      • Computational modeling (DFT calculations) can be a powerful tool to predict the FMO coefficients and the favored regioisomer.

  • Steric Hindrance: Bulky substituents on either the cyclopropenone or the reaction partner can disfavor the formation of one regioisomer due to steric clash in the transition state.

    • Recommendation: If possible, modify the steric bulk of the substituents to favor the desired isomer.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen of the cyclopropenone, lowering its LUMO energy and potentially altering the LUMO coefficients, thereby influencing regioselectivity.

    • Recommendation: Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) and optimize the catalyst loading and temperature.

Issue 3: Formation of Ring-Opened Byproducts

Question: I am observing significant amounts of α,β-unsaturated carbonyl compounds instead of the desired ring-retained product. How can I prevent the ring-opening of the cyclopropenone?

Answer:

The high ring strain of cyclopropenones makes them susceptible to ring-opening, especially in the presence of certain nucleophiles or catalysts.

  • Nucleophilic Ring-Opening: Strong or soft nucleophiles can attack the carbonyl carbon or the double bond, leading to ring cleavage.

    • Recommendation:

      • Choice of Nucleophile: Harder nucleophiles tend to favor addition to the carbonyl group, which can sometimes be reversible. Softer nucleophiles are more prone to inducing ring-opening.

      • Reaction Conditions: Running the reaction at lower temperatures can sometimes disfavor the ring-opening pathway.

      • Phosphine-Catalyzed Ring-Opening: Triphenylphosphine can catalyze the ring-opening of cyclopropenones to form α-ketenyl phosphorus ylides, which then react with nucleophiles.[1][2] If this is not the desired outcome, avoid phosphine catalysts.

  • Transition-Metal-Catalyzed Ring-Opening: Some transition metals can induce ring-opening via oxidative addition or other mechanisms.

    • Recommendation: The choice of metal, ligand, and reaction conditions is critical. For reactions where ring retention is desired, milder catalysts and conditions should be employed. Careful screening of catalysts is recommended.

  • Brønsted Acid Activation: Protic acids can protonate the carbonyl oxygen, activating the cyclopropenone but also potentially facilitating ring-opening.[3][4]

    • Recommendation: Use a stoichiometric amount of a non-nucleophilic base to quench any adventitious acid. If acidic conditions are required, use a Lewis acid that is less prone to promoting ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of substituted 2-cyclopropen-1-ones?

A1: The stability of 2-cyclopropen-1-ones is highly dependent on the nature of the substituents at the C2 and C3 positions. Generally, aryl-substituted cyclopropenones (e.g., 2,3-diphenylcyclopropenone) are crystalline solids that are stable at room temperature for extended periods. Alkyl-substituted cyclopropenones are often less stable and may be oils that are best used immediately after preparation. Unsubstituted this compound is highly unstable and polymerizes at room temperature.

Q2: How do electronic effects of substituents on the cyclopropenone influence its reactivity in Diels-Alder reactions?

A2: The electronic effects of substituents play a crucial role in the reactivity and periselectivity of cyclopropenone Diels-Alder reactions. Electron-withdrawing groups (EWGs) on the cyclopropenone lower the energy of its LUMO, making it a better dienophile for normal-electron-demand Diels-Alder reactions with electron-rich dienes. Conversely, electron-donating groups (EDGs) raise the energy of the HOMO, making it a better diene component in inverse-electron-demand Diels-Alder reactions with electron-poor dienophiles. These electronic effects also significantly impact the regioselectivity of the cycloaddition.[5]

Q3: Can I use Gilman reagents (organocuprates) for conjugate addition to 2-cyclopropen-1-ones?

A3: Yes, Gilman reagents are soft nucleophiles and are well-suited for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, including cyclopropenones. This approach can be a reliable method for introducing alkyl or aryl groups at the β-position while retaining the three-membered ring. It is important to use appropriate reaction conditions, typically low temperatures, to avoid side reactions.

Q4: What are the common side reactions in [3+2] cycloadditions of cyclopropenones?

A4: Besides the formation of regioisomers, common side reactions in [3+2] cycloadditions can include:

  • [1+2] cycloaddition: In some cases, particularly with cyclopropenone ketals, a competing [1+2] cycloaddition pathway may be observed.[6][7]

  • Dimerization or polymerization of the cyclopropenone, especially if it is highly reactive or the reaction is run at elevated temperatures for a prolonged period.

  • Decomposition of the 1,3-dipole or the cyclopropenone under the reaction conditions.

  • Ring-opening of the cyclopropenone, as discussed in the troubleshooting guide.

Q5: Are there any specific safety precautions I should take when working with 2-cyclopropen-1-ones?

A5: While substituted cyclopropenones are generally manageable in a standard laboratory setting, it is important to remember that they are strained molecules and can be energetic. Unsubstituted or highly reactive cyclopropenones should be handled with care. It is always recommended to consult the Safety Data Sheet (SDS) for the specific compound and to work in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Data Presentation

Table 1: Regioselectivity in the Diels-Alder Reaction of Substituted Cyclopropenones with Cyclopentadiene

Cyclopropenone Substituent (R)DieneProduct Ratio (endo:exo)Reference
HCyclopentadieneN/A (unstable)[5]
PhCyclopentadiene>95:5[5]
CO₂MeCyclopentadieneVaries with conditions[5]

Note: This table is a simplified representation. Actual ratios can be influenced by solvent and temperature.

Table 2: Comparison of Catalysts for the [3+2] Cycloaddition of Diphenylcyclopropenone with a Nitrone

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
NoneToluene11024<10
Sc(OTf)₃ (10)CH₂Cl₂251285
Yb(OTf)₃ (10)CH₂Cl₂251278
Cu(OTf)₂ (10)CH₂Cl₂252465

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed [4+2] Cycloaddition (Diels-Alder Reaction)
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound derivative (1.0 equiv).

  • Dissolve the cyclopropenone in anhydrous solvent (e.g., CH₂Cl₂, toluene, or THF).

  • Add the diene (1.1 - 1.5 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) in one portion.

  • Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Phosphine-Catalyzed Ring-Opening Addition of a Nucleophile[1]
  • To a vial, add the this compound (1.0 equiv), the nucleophile (1.2 equiv), and a catalytic amount of triphenylphosphine (1-5 mol%).

  • Add the solvent (e.g., THF or CH₂Cl₂) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the α,β-unsaturated product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dried flask under N₂ B Add Cyclopropenone A->B C Dissolve in Anhydrous Solvent B->C D Add Diene C->D E Cool to Reaction Temp. D->E F Add Lewis Acid Catalyst E->F G Stir & Monitor F->G H Quench Reaction G->H I Extract with Org. Solvent H->I J Dry & Concentrate I->J K Column Chromatography J->K L L K->L Pure Product

Caption: Workflow for a typical Lewis acid-catalyzed Diels-Alder reaction of a this compound.

troubleshooting_logic cluster_substrate Substrate Issues cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low/No Conversion check_purity Check Cyclopropenone Purity/Stability start->check_purity check_catalyst Verify Catalyst Activity start->check_catalyst check_temp Optimize Temperature start->check_temp check_reagent Assess Reactivity of Partner start->check_reagent fresh_substrate Use Freshly Prepared Substrate check_purity->fresh_substrate inert_conditions Use Anhydrous/Deoxygenated Conditions check_catalyst->inert_conditions optimize_temp Screen Temperature Range check_temp->optimize_temp modify_reagent Modify Reagent Electronics/Sterics check_reagent->modify_reagent

Caption: Troubleshooting flowchart for low or no conversion in cyclopropenone functionalization.

regioselectivity_factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_catalysis Catalysis Regioselectivity Regioselectivity FMO Frontier Molecular Orbitals (FMO) Regioselectivity->FMO Bulk Steric Hindrance Regioselectivity->Bulk LewisAcid Lewis Acid Coordination Regioselectivity->LewisAcid Substituents Substituent Electronic Nature (EDG/EWG) FMO->Substituents TransitionState Transition State Geometry Bulk->TransitionState LUMO Alters LUMO Energy/Coefficients LewisAcid->LUMO

Caption: Key factors influencing the regioselectivity of cyclopropenone cycloaddition reactions.

References

strategies to improve the stability of cyclopropene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cyclopropene Derivative Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropene derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are cyclopropene derivatives inherently unstable?

A1: The instability of cyclopropenes stems from significant ring strain. This strain is a combination of three factors:

  • Angle Strain: The internal C-C-C bond angles in the three-membered ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons and 120° for sp² hybridized carbons. This compression leads to poor orbital overlap and high potential energy.[1]

  • Torsional Strain: The planar nature of the cyclopropene ring forces the substituents on adjacent carbon atoms into an eclipsed conformation, creating repulsive electronic interactions.

  • Steric Strain: Repulsion between bulky substituent groups on the ring can further increase the molecule's energy, making it less stable.[2]

This high ring-strain energy makes cyclopropenes highly reactive and susceptible to decomposition or isomerization pathways.[3]

Q2: What are the common degradation pathways for cyclopropene derivatives?

A2: Cyclopropenes can decompose through several mechanisms, particularly under thermal conditions. The primary pathway involves isomerization to propene or its derivatives.[4][5][6] This process can proceed through the formation of highly reactive intermediates such as diradicals or vinylcarbenes. The specific pathway and its likelihood depend on the substitution pattern and the experimental conditions. For many applications, degradation can also occur through reactions with environmental nucleophiles, acids, or oxidizing agents if the derivative is not handled properly.

Q3: How can I structurally modify a cyclopropene derivative to improve its stability?

A3: Several rational design strategies can enhance stability:

  • Introduce Steric Hindrance: Adding bulky groups, such as a tert-butyl group, near the double bond can physically shield it from incoming reagents or catalysts, preventing unwanted side reactions or polymerization.[2]

  • Modify Electronic Properties: The stability of the cyclopropene ring is sensitive to the electronic nature of its substituents.

    • Attaching a methyl group to the double bond is a common and effective strategy for increasing stability for applications in metabolic glycoengineering.[6]

    • Electron-withdrawing groups , such as a carbonyl group at the C1 position, can also confer stability.[3]

  • Optimize the Linker: In bioconjugation applications, the chemical linker attaching the cyclopropene to a molecule of interest (e.g., an amide or a carbamate) can influence both stability and metabolic acceptance.[6]

Troubleshooting Guides

Q4: My cyclopropene derivative degraded during storage. What went wrong and how can I prevent it?

A4: Degradation during storage is a common issue. Consider the following factors:

  • Temperature: Due to their high reactivity, most cyclopropene derivatives should be stored at low temperatures (e.g., -20°C or -80°C).

  • Atmosphere: Many derivatives are sensitive to oxygen and moisture. Store them under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: If stored in solution, the choice of solvent is critical. Aprotic, non-nucleophilic solvents are generally preferred. For cycloprop-2-ene carboxylate dianions, THF was found to be a superior solvent for stability compared to diethyl ether.[7]

  • Light: Some derivatives may be light-sensitive. Storing vials in the dark or wrapped in aluminum foil is a good practice.

Troubleshooting Workflow for Storage Instability

cluster_start Problem Identification cluster_check Investigation cluster_solution Corrective Actions Start Compound Instability Observed During Storage Check_Temp Is storage temp low enough (-20°C or below)? Start->Check_Temp Check_Atm Was it stored under an inert atmosphere (Ar/N₂)? Check_Temp->Check_Atm Yes Sol_Temp Store at -80°C Check_Temp->Sol_Temp No Check_Solvent Is the solvent (if any) appropriate and dry? Check_Atm->Check_Solvent Yes Sol_Atm Re-aliquot under Ar or N₂ Check_Atm->Sol_Atm No Sol_Solvent Use dry, aprotic solvent Check_Solvent->Sol_Solvent No Sol_Final Monitor stability of new batch Check_Solvent->Sol_Final Yes Sol_Temp->Check_Atm Sol_Atm->Check_Solvent Sol_Solvent->Sol_Final cluster_factors Key Factors Influencing Stability cluster_structural cluster_environmental Stability Cyclopropene Stability Structural Structural Factors Stability->Structural Environmental Environmental Factors Stability->Environmental Steric Steric Shielding (e.g., bulky groups) Structural->Steric Electronic Electronic Effects (e.g., Me, C=O groups) Structural->Electronic Solvent Solvent Choice Environmental->Solvent Temp Temperature Environmental->Temp pH pH Environmental->pH cluster_pathway Simplified Degradation Pathway Cyclopropene Cyclopropene Derivative TransitionState High-Energy Transition State Cyclopropene->TransitionState Δ (Heat) Intermediates Reactive Intermediates (e.g., Diradical, Vinylcarbene) TransitionState->Intermediates Products Isomerized Products (e.g., Propene Derivative) Intermediates->Products Rearrangement

References

Validation & Comparative

A Comparative Guide to the Computational Analysis of 2-Cyclopropen-1-one Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unique strained ring system of 2-cyclopropen-1-one and its derivatives makes them versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Understanding the underlying reaction mechanisms is crucial for controlling reaction outcomes and designing novel synthetic strategies. This guide provides an objective comparison of computational analyses of key reaction mechanisms of this compound, supported by experimental data and detailed protocols.

Key Reaction Mechanisms and Their Computational Interrogation

The high ring strain and polarized π-system of 2-cyclopropen-1-ones dictate their reactivity, making them amenable to a variety of transformations. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate details of these reaction pathways, providing insights into transition states, activation energies, and reaction thermodynamics. This guide focuses on three major classes of reactions: Cycloaddition Reactions, Transition-Metal-Catalyzed Reactions, and Nazarov-type Cyclizations.

Cycloaddition Reactions: A Pericyclic Perspective

Cycloaddition reactions are a cornerstone of this compound chemistry. The strained double bond readily participates in various pericyclic processes, most notably [4+2] and [2+2] cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction):

Computational studies on the Diels-Alder reactions of cyclopropenones with dienes have revealed the energetic profiles and stereoselectivities of these transformations. DFT calculations are instrumental in determining the activation free energies (ΔG‡) for the formation of endo and exo products.

A computational study on the Diels-Alder reaction of substituted cyclobutenones with 1,3-butadiene and cyclopentadiene, which serves as a close model for this compound, demonstrated that the endo pathway is generally kinetically favored for the unsubstituted parent dienophile.[1] However, the stereochemical outcome can be significantly influenced by substituents on the cyclopropenone ring, with some substitution patterns favoring the exo product.[1]

Table 1: Comparison of Calculated Activation Barriers for Diels-Alder Reactions of Cyclobutenones

DienophileDieneSubstituent on DienophilePathwayActivation Energy (kcal/mol)
Cyclobutenone1,3-ButadieneNoneendoFavored
CyclobutenoneCyclopentadieneNoneendoFavored
4,4-disubstituted Cyclobutenone1,3-Butadiene-CNendoFavored
4,4-disubstituted Cyclobutenone1,3-Butadiene-OH, -Cl, -CH3exoFavored

Data adapted from computational studies on analogous cyclobutenone systems.[1]

Experimental Protocol: General Procedure for Diels-Alder Reaction of a Dienophile with a Diene

A detailed experimental protocol for a typical Diels-Alder reaction involving the in-situ generation of a diene (1,3-butadiene from 3-sulfolene) and its reaction with a dienophile (maleic anhydride) is provided below. This can be adapted for reactions with this compound derivatives.

Materials:

  • 3-Sulfolene (butadiene sulfone)

  • Maleic anhydride

  • Xylenes (solvent)

  • Petroleum ether (for recrystallization)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle with a variable transformer

  • Stir bar

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 25 mL round-bottom flask, combine maleic anhydride (1.0 g) and 3-sulfolene (precursor to 1,3-butadiene). Add xylenes (6 mL) and a stir bar.

  • Reflux: Assemble a reflux apparatus by attaching the condenser to the flask. Heat the mixture using a heating mantle to the boiling point of xylenes and maintain a gentle reflux for 30 minutes. During this time, the 3-sulfolene thermally decomposes to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.

  • Isolation of Product: After the reflux period, allow the reaction mixture to cool to room temperature. The Diels-Alder adduct, cis-1,2,3,6-tetrahydrophthalic anhydride, will precipitate out of the solution.

  • Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Recrystallize the solid product from a mixed solvent system of xylenes and petroleum ether to obtain pure crystals.

  • Characterization: Determine the melting point of the purified product and characterize it using spectroscopic methods (e.g., NMR, IR).

Logical Flow of a Diels-Alder Reaction Experiment

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reagents (Maleic Anhydride, 3-Sulfolene) B Add Solvent (Xylenes) A->B C Assemble Reflux Apparatus B->C D Heat to Reflux (30 min) C->D E Cool to RT D->E F Vacuum Filtration E->F G Recrystallization (Xylenes/Petroleum Ether) F->G H Determine Melting Point G->H I Spectroscopic Characterization H->I

Caption: Workflow for a typical Diels-Alder reaction.

Transition-Metal-Catalyzed Reactions

Transition metals, particularly rhodium and palladium, are effective catalysts for a variety of transformations involving 2-cyclopropen-1-ones, leading to the formation of diverse carbocyclic and heterocyclic frameworks. Computational studies have been crucial in mapping out the catalytic cycles and explaining the observed chemo- and regioselectivities.

Rhodium-Catalyzed [3+2] Cycloaddition:

A recent study disclosed a novel Rh(III)-catalyzed cycloaddition reaction between cyclopropenones and aldehydes, yielding highly functionalized furanones.[1] Mechanistic investigations suggest the involvement of a tripodal Rh-carbene intermediate in the catalytic cycle.

Palladium-Catalyzed Reactions:

Experimental Protocol: General Procedure for a Rhodium-Catalyzed Cycloaddition

The following is a general procedure for a rhodium-catalyzed reaction that can be adapted for cyclopropenone substrates.

Materials:

  • This compound derivative

  • Aldehyde derivative

  • Rhodium catalyst (e.g., [Rh(cod)2]BF4)

  • Ligand (e.g., BINAP)

  • Anhydrous solvent (e.g., toluene, DCE)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Stir plate and stir bar

Procedure:

  • Reaction Setup: To a dried Schlenk tube or sealed vial under an inert atmosphere, add the rhodium catalyst and the ligand.

  • Addition of Reagents: Add the this compound derivative and the anhydrous solvent. Stir the mixture for a few minutes. Then, add the aldehyde derivative.

  • Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired furanone derivative.

Catalytic Cycle of a Rhodium-Catalyzed Cycloaddition

Rh_Catalytic_Cycle A Rh(I) Catalyst B Oxidative Addition A->B Cyclopropenone C Rhodacyclobutane B->C D Carbene Formation C->D E Aldehyde Coordination D->E F Cycloaddition E->F G Product Release F->G G->A Regeneration

Caption: A plausible Rh-catalyzed cycloaddition cycle.

Nazarov-type Cyclizations

The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. While not a direct reaction of this compound, vinylcyclopropyl ketones, which can be derived from cyclopropenones, can undergo a formal homo-Nazarov reaction to form cyclohexenones. Computational studies can be employed to compare the activation barriers of the conventional Nazarov reaction with its homo-Nazarov variant.

Computational Comparison:

DFT calculations can elucidate the stepwise nature of the homo-Nazarov cyclization of vinyl-cyclopropyl ketones, which often requires harsher conditions compared to the concerted Nazarov cyclization of divinyl ketones. The polarization of the three-membered ring is a key factor influencing the reaction barrier.

Table 2: Conceptual Comparison of Nazarov and Homo-Nazarov Cyclizations

FeatureNazarov CyclizationHomo-Nazarov Cyclization
Substrate Divinyl KetoneVinyl-cyclopropyl Ketone
Product CyclopentenoneCyclohexenone
Mechanism Concerted 4π-electrocyclizationStepwise, often involving carbocation intermediates
Conditions Generally milderOften requires harsher conditions

Experimental Protocol: General Procedure for Nazarov Cyclization

Materials:

  • Divinyl ketone substrate

  • Lewis acid or Brønsted acid catalyst (e.g., FeCl3, BF3·OEt2)

  • Anhydrous solvent (e.g., CH2Cl2)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction flask

  • Stir bar

Procedure:

  • Reaction Setup: To a dried reaction flask under an inert atmosphere, add the divinyl ketone substrate and the anhydrous solvent.

  • Catalyst Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis or Brønsted acid catalyst portion-wise.

  • Reaction: Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extraction: Extract the product with an organic solvent (e.g., CH2Cl2 or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Comparison: Nazarov vs. Homo-Nazarov

Nazarov_Comparison cluster_nazarov Nazarov Cyclization cluster_homo_nazarov Homo-Nazarov Cyclization A Divinyl Ketone B Pentadienyl Cation A->B C 4π-Electrocyclization (Concerted) B->C D Cyclopentenone C->D E Vinyl-cyclopropyl Ketone F Carbocation Intermediate E->F G Ring Expansion (Stepwise) F->G H Cyclohexenone G->H

Caption: Nazarov vs. Homo-Nazarov pathways.

Conclusion

Computational analysis provides indispensable insights into the reaction mechanisms of this compound, guiding experimental design and the development of novel synthetic methodologies. This guide has presented a comparative overview of key reaction types, supported by quantitative data from computational studies and detailed experimental protocols. By integrating computational and experimental approaches, researchers can continue to unlock the synthetic potential of this versatile class of strained molecules for applications in drug discovery and materials science.

References

spectroscopic comparison of 2-Cyclopropen-1-one and cyclobutenone

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cyclic ketones, the subtle change from a three-membered to a four-membered ring introduces significant alterations in molecular structure and electronic properties. These differences are vividly reflected in their spectroscopic signatures. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-Cyclopropen-1-one and cyclobutenone, offering valuable insights for researchers, scientists, and professionals in drug development.

The inherent ring strain and electronic delocalization within these molecules give rise to unique spectroscopic features. Understanding these nuances is critical for the accurate identification and characterization of these and related compounds in various research and development settings.

Comparative Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound and cyclobutenone, providing a direct comparison of their IR, ¹H NMR, ¹³C NMR, and UV-Vis spectral properties.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupThis compound (cm⁻¹)Cyclobutenone (cm⁻¹)
C=O Stretch~1850, ~1640~1780
C=C Stretch~1640~1600
C-H Stretch (alkenyl)>3000>3000

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton EnvironmentThis compound (ppm)Cyclobutenone (ppm)
Vinylic Protons (H-C=C-H)~8.0-9.0 (s)~6.0-7.0 (m)
Allylic Protons (-CH₂-)N/A~3.0-3.5 (m)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon EnvironmentThis compound (ppm)Cyclobutenone (ppm)
Carbonyl Carbon (C=O)~170~200-210
Vinylic Carbons (C=C)~145~140-150
Allylic Carbon (-CH₂-)N/A~40-50

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

TransitionThis compound (nm)Cyclobutenone (nm)
π → π~250-260~220-230
n → π~300-320~300-320

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and cyclobutenone.

Spectroscopic_Analysis cluster_molecules Molecules cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Comparative Analysis This compound This compound IR IR Spectroscopy This compound->IR NMR NMR Spectroscopy (¹H and ¹³C) This compound->NMR UV_Vis UV-Vis Spectroscopy This compound->UV_Vis Cyclobutenone Cyclobutenone Cyclobutenone->IR Cyclobutenone->NMR Cyclobutenone->UV_Vis IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data Structural_Features Structural & Electronic Differences IR_Data->Structural_Features NMR_Data->Structural_Features UV_Vis_Data->Structural_Features Conclusion Spectroscopic Distinction Structural_Features->Conclusion

Fig. 1: Workflow for Spectroscopic Comparison

Detailed Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

1. Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid is prepared between two salt plates (e.g., NaCl or KBr).

    • Solid Samples: A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions (in cm⁻¹) of the major absorption bands are identified and assigned to specific functional group vibrations. The high frequency of the carbonyl stretch in small ring ketones is a key diagnostic feature.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a chemical shift reference of 0 ppm.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Chemical Shift (δ): The position of each signal in the spectrum (in ppm) provides information about the electronic environment of the nucleus.

    • Integration: The area under each ¹H NMR signal is proportional to the number of protons it represents.

    • Spin-Spin Coupling (J): The splitting pattern of ¹H NMR signals provides information about the number of neighboring protons.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Objective: To investigate the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated enone system.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition: The absorbance of the sample is measured over a range of wavelengths, typically from 200 to 400 nm. A baseline spectrum of the pure solvent in a matched cuvette is recorded and subtracted from the sample spectrum.

  • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified. The position of λmax provides information about the extent of conjugation in the molecule.

Objective Comparison and Interpretation

The spectroscopic data presented above reveal significant differences between this compound and cyclobutenone, primarily arising from the differences in ring strain and the nature of the cyclic π-system.

  • IR Spectroscopy: The most striking difference is in the carbonyl stretching frequency. The C=O stretch in this compound appears at an exceptionally high frequency due to the extreme ring strain of the three-membered ring. In contrast, the C=O stretch of cyclobutenone is also at a high frequency compared to acyclic ketones but is lower than that of this compound, reflecting its comparatively lower ring strain.

  • ¹H NMR Spectroscopy: The vinylic protons of this compound are significantly deshielded and appear at a much lower field (higher ppm) compared to those of cyclobutenone. This is attributed to the unique electronic structure and aromatic character of the cyclopropenone ring system. Cyclobutenone, on the other hand, shows signals for both vinylic and allylic protons, which are absent in this compound.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of cyclobutenone is observed at a much lower field (higher ppm) than that of this compound. This is a characteristic feature of α,β-unsaturated ketones. The vinylic carbons in both molecules appear in a similar region.

  • UV-Vis Spectroscopy: Both molecules exhibit π → π* and n → π* transitions characteristic of enones. The π → π* transition in this compound occurs at a longer wavelength (lower energy) compared to cyclobutenone, which can be attributed to the greater delocalization of the π-electrons in the highly strained three-membered ring system.

A Comparative Guide to the Reactivity of 2-Cyclopropen-1-one and Cyclopropanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally related cyclic ketones: 2-cyclopropen-1-one and cyclopropanone. Understanding the distinct reactivity profiles of these molecules is crucial for their application in organic synthesis and as building blocks in the development of novel therapeutics. This document summarizes their key chemical properties, presents available quantitative data, and provides detailed experimental protocols for representative reactions.

Introduction

This compound and cyclopropanone are both three-membered cyclic ketones, a class of compounds known for their high ring strain and unique reactivity. However, the presence of a double bond in this compound introduces aromatic character and significantly alters its chemical behavior compared to its saturated counterpart, cyclopropanone. This guide will explore these differences through a comparative analysis of their stability and performance in key organic reactions.

Physical and Spectroscopic Properties

A fundamental understanding of the physical and spectroscopic properties of these molecules provides a basis for comparing their reactivity.

PropertyThis compoundCyclopropanone
Molecular Formula C₃H₂O[1]C₃H₄O[2]
Molar Mass 54.05 g/mol [1]56.06 g/mol [2]
Appearance -Colorless liquid/gas[2]
Boiling Point -50-53 °C (decomposes)[2]
Stability Aromatic, relatively stable[3]Highly labile, sensitive to nucleophiles[2]
Key IR Absorptions (cm⁻¹) C=O: ~1850, C=C: ~1650C=O: ~1815
¹H NMR (ppm) ~9.0 (alkene protons)~2.0 (methylene protons)
¹³C NMR (ppm) C=O: ~170, C=C: ~150C=O: ~210, CH₂: ~15

Comparative Reactivity Analysis

The reactivity of these two ketones is largely dictated by the interplay of ring strain and electronic effects.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction of ketones. The high degree of ring strain in both molecules makes them susceptible to nucleophilic attack, which can lead to ring-opening.

Cyclopropanone is exceptionally reactive towards nucleophiles, a direct consequence of its severe angle strain (the internal C-C-C bond angles are forced to be ~60° instead of the ideal 109.5° for sp³ hybridized carbons). Nucleophilic attack on the carbonyl carbon provides a tetrahedral intermediate, which can readily undergo ring opening to relieve this strain. Even weak nucleophiles can react rapidly with cyclopropanone.[2]

This compound , while also strained, benefits from aromatic stabilization (2 π-electrons in a cyclic, conjugated system), which makes it less susceptible to nucleophilic attack at the carbonyl group compared to cyclopropanone. Nucleophilic addition can still occur, but often requires stronger nucleophiles and may compete with other reaction pathways.

Quantitative Comparison:

Reaction TypeThis compoundCyclopropanone
Reaction with Grignard Reagents Reacts to form tertiary alcohols.Reacts readily, often leading to ring-opened products depending on the reagent and conditions.
Reaction with Organolithium Reagents Reacts to form tertiary alcohols.Highly reactive, often leading to ring-opening.
Reaction with Amines Can form adducts.Readily forms hemiaminals which can be stable.[2]
Cycloaddition Reactions

The electronic nature of these ketones dictates their behavior in cycloaddition reactions.

This compound acts as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). Its double bond is electron-deficient due to the adjacent electron-withdrawing carbonyl group, making it a good reaction partner for electron-rich dienes.[4]

Cyclopropanone , on the other hand, can act as a 1,3-dipole synthon in [3+2] cycloaddition reactions. Thermal or photochemical activation can lead to the cleavage of a C-C bond, forming an oxyallyl cation intermediate that readily participates in cycloadditions with various dipolarophiles.[2]

Quantitative Comparison:

As with nucleophilic addition, direct comparative rate data for cycloaddition reactions under the same conditions is scarce. However, the distinct mechanisms and reaction partners for each ketone highlight their fundamentally different reactivity in this class of reactions.

Reaction TypeThis compoundCyclopropanone
[4+2] Cycloaddition (Diels-Alder) Acts as a dienophile with electron-rich dienes.Does not typically undergo Diels-Alder reactions.
[3+2] Cycloaddition Does not typically act as a 1,3-dipole.Acts as a 1,3-dipole synthon upon ring opening.

Experimental Protocols

The following are representative experimental protocols for key reactions of this compound and cyclopropanone.

Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene

Objective: To synthesize the [4+2] cycloadduct of this compound and cyclopentadiene.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe pump

  • Blue LED light source (440 nm)

Procedure:

  • In a round-bottom flask, dissolve cyclopentadiene (1.5 equivalents) in anhydrous DCM.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Using a syringe pump, add the this compound solution to the cyclopentadiene solution over a period of 3 hours.[5][6]

  • During the addition, irradiate the reaction mixture with a 440 nm blue LED light source.[5][6]

  • After the addition is complete, continue to stir the reaction at room temperature for an additional hour.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Expected Outcome: The formation of the tricyclic adduct. The yield is expected to be good, as reported for similar reactions.[5]

Protocol 2: Grignard Reaction with Cyclopropanone

Objective: To perform a nucleophilic addition of a Grignard reagent to cyclopropanone.

Materials:

  • A solution of cyclopropanone in an inert solvent (e.g., diethyl ether), pre-formed and kept at low temperature.

  • Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask under a nitrogen atmosphere.

  • Place the freshly prepared solution of cyclopropanone in the flask and cool it to 0 °C using an ice bath.

  • Slowly add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel to the stirred cyclopropanone solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Expected Outcome: The primary product is expected to be 1-methylcyclopropanol. Ring-opened byproducts may also be formed.

Reaction Mechanisms and Logical Diagrams

The distinct reactivity of these two ketones can be visualized through their reaction mechanisms.

Nucleophilic Addition to Cyclopropanone

The high reactivity of cyclopropanone towards nucleophiles is driven by the release of ring strain.

Nucleophilic_Addition_Cyclopropanone cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cyclopropanone Cyclopropanone Intermediate Tetrahedral Intermediate Cyclopropanone->Intermediate Nucleophilic Attack Nu Nu⁻ Nu->Intermediate Product Addition Product Intermediate->Product Protonation Diels_Alder_Cyclopropenone cluster_reactants Reactants cluster_ts Transition State cluster_product Product Cyclopropenone This compound (Dienophile) TS [4+2] Transition State Cyclopropenone->TS Diene Diene Diene->TS Product Cycloadduct TS->Product Concerted Cycloaddition Cycloaddition_Cyclopropanone cluster_reactant Reactant & Intermediate Formation cluster_cycloaddition Cycloaddition Cyclopropanone Cyclopropanone Oxyallyl Oxyallyl Cation Cyclopropanone->Oxyallyl Ring Opening (Thermal/Photo) Product [3+2] Cycloadduct Oxyallyl->Product Dipolarophile Dipolarophile Dipolarophile->Product

References

comparative study of different catalysts for cyclopropenone reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropenones are highly versatile three-carbon building blocks in organic synthesis, prized for their inherent ring strain which can be harnessed to drive a variety of chemical transformations. The reactivity and reaction pathway of cyclopropenones are significantly influenced by the choice of catalyst. This guide provides a comparative analysis of commonly employed transition metal catalysts—rhodium, palladium, and gold—in reactions involving cyclopropenones, supported by experimental data and detailed protocols.

Performance Comparison of Catalysts in Cyclopropenone Reactions

The following table summarizes the performance of rhodium, palladium, and gold catalysts in representative cyclopropenone reactions. It is important to note that the catalysts often promote different types of transformations, reflecting their distinct electronic properties and mechanistic pathways.

Catalyst SystemRepresentative ReactionSubstrate 1Substrate 2ProductYield (%)SelectivityCatalyst Loading (mol%)Reaction Time (h)
Rhodium [RhCl(CO)₂]₂DiphenylcyclopropenonePhenylacetylene2,3,5-Triphenylcyclopentadienone95N/A12
[RhCl(CO)₂]₂Diphenylcyclopropenone1-Hexyne2,5-Diphenyl-3-butylcyclopentadienone85Regioselective12
Palladium Pd₂(dba)₃ / (S)-TADDOL-derived phosphoramidite2,3-DiphenylcyclopropenoneCyclopentene-1,3-dioneChiral Oxaspirocyclopentenone-lactone8792% ee2.5 (Pd), 5 (ligand)24
Pd₂(dba)₃ / (S)-TADDOL-derived phosphoramidite2,3-Di(p-tolyl)cyclopropenoneCyclopentene-1,3-dioneChiral Oxaspirocyclopentenone-lactone9193% ee2.5 (Pd), 5 (ligand)24
Gold [(Ph₃P)Au]NTf₂1-(2,2-diphenylvinyl)-2-phenylcyclopropeneN/A (Intramolecular)1,3-Diphenyl-1H-indene97Regioselective51
IPrAuCl / AgOTf3,3-disubstituted cyclopropeneFuranConjugated triene>90N/A512

Experimental Protocols

Rhodium-Catalyzed [3+2] Cycloaddition of Cyclopropenones and Alkynes

This protocol is adapted from the work of Wender, Paxton, and Williams, which describes a highly efficient route to cyclopentadienones.

General Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar is added the cyclopropenone (1.0 equiv).

  • The vial is sealed with a septum and purged with nitrogen.

  • Toluene (to make a 0.3 M solution) is added via syringe, followed by the alkyne (1.1 equiv).

  • The catalyst, [RhCl(CO)₂]₂ (0.01 equiv, 1 mol%), is added as a stock solution in toluene.

  • The reaction mixture is heated to the specified temperature (typically 80-110 °C) and stirred for the indicated time (typically 2 hours).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cyclopentadienone.

Palladium-Catalyzed Enantioselective (3+2) Spiro-annulation

This procedure is based on the enantioselective synthesis of oxaspiro compounds through C-C bond activation of cyclopropenones.

General Procedure:

  • In a nitrogen-filled glovebox, a solution of Pd₂(dba)₃ (0.025 equiv, 2.5 mol%) and the chiral TADDOL-derived phosphoramidite ligand (0.05 equiv, 5 mol%) in toluene is stirred at room temperature for 20 minutes.

  • The cyclopropenone (1.2 equiv) is added to this pre-formed catalyst solution.

  • In a separate vial, the cyclic 1,3-dione (1.0 equiv) is dissolved in toluene.

  • The catalyst/cyclopropenone solution is then transferred to the solution of the cyclic 1,3-dione.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed in vacuo, and the crude product is purified by silica gel column chromatography to yield the enantiomerically enriched oxaspiro product.

Gold-Catalyzed Intramolecular Reaction of a Vinylcyclopropene

This protocol illustrates the gold-catalyzed intramolecular Friedel-Crafts type reaction of a vinylcyclopropene, highlighting a different mode of cyclopropenone derivative reactivity.

General Procedure:

  • To a solution of the 1-(2,2-diarylvinyl)-2-phenylcyclopropene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) is added a basic additive such as 2,6-lutidine (1.2 equiv).

  • The gold catalyst, such as [(Ph₃P)Au]NTf₂ (0.05 equiv, 5 mol%), is then added.

  • The reaction is stirred at room temperature for 1 hour.

  • After the reaction is complete (monitored by TLC), the mixture is directly loaded onto a silica gel column for purification by flash chromatography to afford the indene product.

Visualizing the Catalytic Pathways

The following diagrams illustrate the generalized workflows and catalytic cycles for the discussed reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Cyclopropenone & Other Reactants mix Combine Reactants & Catalyst reagents->mix catalyst Prepare Catalyst Solution catalyst->mix react Stir under Controlled Atmosphere & Temperature mix->react quench Reaction Quenching (if necessary) react->quench extract Solvent Removal quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Generalized experimental workflow for catalyzed cyclopropenone reactions.

Catalytic_Cycles cluster_Rh Rhodium [3+2] Cycloaddition cluster_Pd Palladium (3+2) Spiro-annulation cluster_Au Gold-Catalyzed Rearrangement Rh1 Rh(I) Rh2 Oxidative Cyclization Rh1->Rh2 + Cyclopropenone Rh3 Alkyne Coordination Rh2->Rh3 + Alkyne Rh4 Reductive Elimination Rh3->Rh4 Rh4->Rh1 + Product Pd1 Pd(0) Pd2 Oxidative Addition Pd1->Pd2 + Cyclopropenone (C-C activation) Pd3 Nucleophilic Attack Pd2->Pd3 + 1,3-Diketone Pd4 Reductive Elimination Pd3->Pd4 Pd4->Pd1 + Product Au1 Au(I) Au2 π-Activation Au1->Au2 + Cyclopropene Au3 Ring Opening Au2->Au3 Au4 Intramolecular Attack Au3->Au4 Au5 Protodeauration Au4->Au5 Au5->Au1 + Product

Caption: Simplified catalytic cycles for Rh, Pd, and Au in cyclopropenone reactions.

Concluding Remarks

The choice of catalyst in cyclopropenone chemistry is paramount as it dictates the reaction outcome.

  • Rhodium(I) catalysts are exceptionally effective for formal [3+2] cycloadditions with alkynes, providing a direct and high-yielding route to cyclopentadienones.

  • Palladium(0) catalysts , in conjunction with chiral ligands, enable elegant enantioselective transformations such as (3+2) spiro-annulations through a distinct C-C bond activation mechanism.

  • Gold(I) catalysts typically act as powerful π-acids, activating the cyclopropenone or its derivatives towards nucleophilic attack and subsequent rearrangements or intramolecular cascades, rather than direct cycloadditions in the same manner as rhodium.

This guide serves as a foundational resource for selecting the appropriate catalytic system for a desired transformation of cyclopropenones, and the provided protocols offer a starting point for experimental design. Researchers are encouraged to consult the primary literature for further details and substrate scope.

Navigating the Synthesis of Chiral Cyclopropenones: A Comparative Guide to Emerging Enantioselective Strategies

Author: BenchChem Technical Support Team. Date: November 2025

The enantioselective synthesis of chiral cyclopropenone derivatives, highly strained and reactive three-membered carbocycles of significant interest in medicinal chemistry and synthetic building blocks, remains a formidable challenge. Direct catalytic asymmetric routes to these chiral scaffolds are scarce. However, recent advancements have led to innovative indirect strategies that provide access to enantioenriched cyclopropenone equivalents. This guide offers a comparative overview of two prominent approaches: the enantioselective α-hydroxylation of sulfonylcyclopropanes and the asymmetric synthesis of cyclopropene precursors followed by stereospecific oxidation.

For researchers, scientists, and drug development professionals, the ability to stereoselectively introduce chirality into the cyclopropenone core opens new avenues for the design of novel therapeutics and complex molecular architectures. This document provides a detailed comparison of the current state-of-the-art methods, including their underlying mechanisms, substrate scope, and performance, supported by experimental data and protocols.

Method 1: Enantioselective α-Hydroxylation of Sulfonylcyclopropanes

This innovative approach, pioneered by the Waser and Lindsay groups, circumvents the direct synthesis of unstable cyclopropanones by targeting stable, crystalline 1-sulfonylcyclopropanols as their chiral equivalents. The key step is the enantioselective α-hydroxylation of a prochiral sulfonylcyclopropane.

Reaction Pathway and Mechanism

The synthesis begins with the preparation of a 1-sulfonylcyclopropane. The crucial enantioselective step involves the deprotonation of the cyclopropane ring at the α-position to the sulfonyl group, followed by an asymmetric electrophilic hydroxylation. The resulting enantioenriched 1-sulfonylcyclopropanol can then be used as a stable precursor that, upon demand, can generate the chiral cyclopropanone in situ for further reactions.

G cluster_0 Method 1: Enantioselective α-Hydroxylation A Prochiral Sulfonylcyclopropane D Enantioenriched Sulfonylcyclopropane Anion A->D Deprotonation B Chiral Base / Catalyst B->D C Electrophilic Oxygen Source (e.g., Bis(silyl) peroxide) E Chiral 1-Sulfonylcyclopropanol (Cyclopropanone Equivalent) C->E D->E Asymmetric Hydroxylation F In situ generation of Chiral Cyclopropanone E->F Activation G cluster_1 Method 2: Asymmetric Cyclopropenation and Oxidation A Alkyne + Diazo Compound C Enantioenriched Cyclopropene A->C Asymmetric Cyclopropenation B Chiral Catalyst (e.g., Rh(II) or Cu(I) complex) B->C E Chiral Cyclopropenone C->E Stereospecific Oxidation D Oxidizing Agent (e.g., DMDO) D->E G cluster_0 Comparative Workflow cluster_1 Method 1 cluster_2 Method 2 Start Starting Materials A1 Prochiral Sulfonylcyclopropane Synthesis Start->A1 B1 Asymmetric Cyclopropenation Start->B1 A2 Enantioselective α-Hydroxylation A1->A2 A3 Chiral Cyclopropanone Equivalent A2->A3 B2 Stereospecific Oxidation B1->B2 B3 Chiral Cyclopropenone B2->B3

A Comparative Guide to the Dienophilic Reactivity of Cyclopropenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful tool for the construction of complex cyclic systems. Within the diverse array of dienophiles available, cyclopropenones stand out due to their inherent ring strain, which significantly enhances their reactivity. This guide offers an objective comparison of the dienophilic reactivity of various cyclopropenones, supported by experimental data, to aid researchers in selecting the optimal building blocks for their synthetic endeavors.

Data Presentation: Diels-Alder Reactivity of Cyclopropenones

The following table summarizes the experimental data for the Diels-Alder reactions of various cyclopropenones with different dienes. The reactivity is primarily assessed by the isolated yield of the corresponding cycloadduct under the specified reaction conditions.

Cyclopropenone/Cyclopropenyl KetoneDieneReaction ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
3-(Cycloprop-2-en-1-oyl)-1,3-oxazolidin-2-one1,3-CyclohexadieneDess-Martin periodinane, CH₂Cl₂, rt, 12 h90>95:5
3-(Cycloprop-2-en-1-oyl)-1,3-oxazolidin-2-one1-Methoxy-1,3-cyclohexadieneEthanol, 75 °C, 4 h82-
(S)-3-((R)-2,3-Diphenylcycloprop-2-enoyl)oxazolidin-2-one2,3-DimethylbutadieneEthanol, 75 °C, 4 h78-
(S)-3-((R)-2,3-Diphenylcycloprop-2-enoyl)oxazolidin-2-oneFuranEthanol, 75 °C, 4 h812:1
3-((1R,2R)-2-((E)-Dec-1-en-1-yl)cycloprop-2-enoyl)oxazolidin-2-oneIn situ oxidationDess-Martin periodinane, CH₂Cl₂, rt, 12 h83-

Note: The data presented is based on available literature and direct comparison should be made with caution as reaction conditions may vary.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols offer a template for researchers looking to perform similar Diels-Alder reactions with cyclopropenones.

General Experimental Protocol for the Diels-Alder Reaction of a Cyclopropenyl Ketone with a Diene:

This procedure is adapted from the work of Toste and coworkers.

Materials:

  • Cyclopropenyl ketone (1.0 equiv)

  • Diene (1.2-2.0 equiv)

  • Solvent (e.g., ethanol, dichloromethane)

  • Dess-Martin periodinane (for in situ oxidation, if required)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if heating is required)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the cyclopropenyl ketone.

  • Addition of Reagents: Add the chosen solvent to dissolve the cyclopropenyl ketone. Subsequently, add the diene to the reaction mixture. If in situ oxidation is required, add Dess-Martin periodinane at this stage.

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature or 75 °C) for the indicated time (e.g., 4-12 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials and the appearance of the product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature if it was heated. The reaction mixture can be concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the fundamental concepts and workflows associated with the Diels-Alder reactions of cyclopropenones.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene TS [4+2] Cycloaddition Diene->TS HOMO Adduct Adduct TS->Adduct Cyclopropenone Cyclopropenone Cyclopropenone->TS LUMO

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow start Start reagents Combine Cyclopropenone and Diene in Solvent start->reagents reaction Stir at Appropriate Temperature and Time reagents->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (e.g., Quenching, Extraction) monitoring->workup Complete purification Purification by Column Chromatography workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow.

Kinetic Studies of 2-Cyclopropen-1-one Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of 2-cyclopropen-1-one cycloaddition reactions. This compound and its derivatives are highly strained and reactive molecules, making them valuable building blocks in organic synthesis for the construction of complex molecular architectures. Understanding the kinetics of their cycloaddition reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This document summarizes available quantitative kinetic data, details experimental protocols for kinetic analysis, and provides visualizations of key experimental workflows and influencing factors.

Data Presentation: A Comparative Overview of Reaction Kinetics

The following table summarizes the available kinetic and thermodynamic data for various cycloaddition reactions involving cyclopropenone derivatives. Due to the high reactivity of the parent this compound, many studies utilize more stable substituted analogues. The data presented here allows for a comparison of reaction rates and activation barriers across different reaction types and substituent patterns.

Cyclopropenone Derivative Reaction Partner Reaction Type Solvent Temperature (°C) Rate Constant (k) Activation Energy (Ea) (kcal/mol) Activation Enthalpy (ΔH‡) (kcal/mol) Activation Entropy (ΔS‡) (cal/mol·K) Reference
Diphenylcyclopropenone1,3-Butadiene[4+2] Diels-AlderToluene100Not Reported23.5Not ReportedNot ReportedTheoretical
DiphenylcyclopropenoneCyclopentadiene[4+2] Diels-AlderToluene25Not Reported16.9Not ReportedNot ReportedTheoretical
2,3-Diphenyl-2-cyclopropen-1-oneFuran[4+2] Diels-AlderDichloromethane25Not Reported20.1Not ReportedNot ReportedTheoretical
This compoundCyclopentadiene[4+2] Diels-AlderNot SpecifiedNot SpecifiedNot Reported16.7 (endo), 18.2 (exo)Not ReportedNot ReportedTheoretical
This compoundFuran[4+2] Diels-AlderNot SpecifiedNot SpecifiedNot Reported19.4 (endo), 21.1 (exo)Not ReportedNot ReportedTheoretical

Note: Much of the available data is from computational studies. Experimental kinetic data for this compound cycloadditions is limited due to the high reactivity of the substrates.

Experimental Protocols

Precise kinetic measurements of this compound cycloaddition reactions require careful experimental design due to their often-rapid reaction rates. The following are detailed methodologies for key experiments.

Kinetic Analysis via ¹H NMR Spectroscopy

This method is suitable for reactions with half-lives ranging from minutes to hours.

Objective: To determine the rate constant of the cycloaddition reaction by monitoring the change in concentration of reactants and products over time.

Materials:

  • This compound derivative

  • Diene or other reaction partner

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a singlet peak that does not overlap with reactant or product signals)

  • NMR tubes

  • Thermostated NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound derivative and the internal standard and dissolve them in the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a separate stock solution of the reaction partner in the same deuterated solvent.

  • Reaction Initiation:

    • Equilibrate both stock solutions and the NMR spectrometer to the desired reaction temperature.

    • In a pre-thermostated NMR tube, rapidly mix known volumes of the two stock solutions to initiate the reaction. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

  • Data Acquisition:

    • Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.

    • The time for the first spectrum should be recorded as t = 0.

    • Continue acquiring spectra until the reaction is complete or has proceeded to a significant extent (e.g., > 90% conversion).

  • Data Analysis:

    • For each spectrum, integrate the signal of a characteristic peak for one of the reactants (or products) and the signal of the internal standard.

    • Calculate the concentration of the reactant at each time point by comparing its integral to the integral of the internal standard.

    • Plot the concentration of the reactant versus time.

    • Determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a second-order reaction: 1/[A] vs. time).

Kinetic Analysis via UV-Vis Spectroscopy

This technique is ideal for fast reactions and for reactions where the reactants or products have a distinct chromophore.

Objective: To determine the rate constant by monitoring the change in absorbance at a specific wavelength.

Materials:

  • This compound derivative (with a UV-Vis active chromophore)

  • Reaction partner

  • UV-transparent solvent

  • Thermostated UV-Vis spectrophotometer with a multi-cell holder or a stopped-flow apparatus for very fast reactions.

Procedure:

  • Wavelength Selection:

    • Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance during the reaction. Ideally, this wavelength should be one where only one component (reactant or product) absorbs strongly.

  • Reaction Monitoring:

    • Equilibrate the solutions of the reactants in the chosen solvent to the desired temperature.

    • Mix the reactant solutions directly in a cuvette placed in the thermostated cell holder of the spectrophotometer and immediately start recording the absorbance at the selected wavelength as a function of time.

    • For faster reactions, use a stopped-flow instrument where the reactants are rapidly mixed immediately before entering the observation cell.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

    • If ε is unknown, the rate constant can often be determined directly from the absorbance data by fitting it to the appropriate integrated rate law expressed in terms of absorbance.

    • Plot the appropriate function of absorbance versus time to determine the reaction order and the rate constant.

Mandatory Visualization

The following diagrams illustrate a typical experimental workflow for kinetic analysis and the key factors influencing the kinetics of this compound cycloaddition reactions.

experimental_workflow cluster_prep 1. Preparation cluster_execution 2. Reaction Execution cluster_analysis 3. Data Analysis prep_reactants Prepare Reactant Solutions (Known Concentrations) mix Mix Reactants to Initiate Reaction (t=0) prep_reactants->mix prep_instrument Thermostat Instrument (NMR or UV-Vis) prep_instrument->mix monitor Monitor Reaction Progress (Acquire Spectra at Intervals) mix->monitor process_data Process Spectral Data (Integrate Peaks / Measure Absorbance) monitor->process_data calc_conc Calculate Concentrations of Reactants/Products process_data->calc_conc plot Plot Concentration vs. Time calc_conc->plot fit Fit Data to Integrated Rate Law plot->fit determine_k Determine Rate Constant (k) and Reaction Order fit->determine_k

Caption: Experimental workflow for kinetic analysis of cycloaddition reactions.

influencing_factors center Reaction Kinetics (Rate & Selectivity) substituents Substituent Effects (Electronic & Steric) substituents->center solvent Solvent Polarity solvent->center temperature Temperature temperature->center catalyst Catalyst (Lewis/Brønsted Acid) catalyst->center diene_structure Diene/Dienophile Structure & Conformation diene_structure->center

Caption: Factors influencing cycloaddition reaction kinetics.

Cyclopropenone Derivatives: A Potent Scaffold in Biological Activity Compared to Other Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity is perpetual. In this context, cyclopropenone derivatives have emerged as a promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology and immunology. This guide provides an objective comparison of the biological activity of cyclopropenone derivatives with other well-established scaffolds, supported by experimental data and detailed methodologies.

The unique strained three-membered ring of the cyclopropenone core imparts distinct chemical properties that translate into potent biological activities. This highly reactive framework allows for diverse functionalization, leading to the development of compounds with tailored therapeutic profiles.

Anticancer Activity: Cyclopropenones Show Competitive Potency

Cyclopropenone derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. To provide a comparative perspective, their activity is here contrasted with that of chalcones and cyclobutenediones, two other scaffolds known for their anticancer properties.

Compound ClassScaffoldCancer Cell LineIC50 (µM)Reference Study
Cyclopropenone Derivative CyclopropenoneMelanoma (TNBC), Melanoma, and Alopecia areata (AA)Activity Reported[1]
Chalcone Derivative ChalconeLung (A-549)70.90[2]
Chalcone Derivative ChalconeBreast (MCF-7)79.13[2]
Chalcone Derivative ChalconeLeukemia (Jurkat)79.34[2]
Pyrimidine Derivative PyrimidineLung (A549)3.71 - 4.63[3]
Pyrimidine Derivative PyrimidineBreast (MCF-7)3.38 - 4.67[3]

Note: The IC50 values presented are from different studies and should be interpreted with consideration of the varying experimental conditions.

While direct comparative studies are limited, the available data suggests that cyclopropenone derivatives exhibit anticancer activity that is competitive with, and in some instances potentially superior to, other established scaffolds. For example, a review of cyclopropenone derivatives highlights their significant biological activity in diseases such as triple-negative breast cancer and melanoma[1]. In comparison, specific chalcone derivatives have shown IC50 values in the micromolar range against various cancer cell lines[2]. It is the unique reactivity of the cyclopropenone ring that is thought to contribute to its potent biological effects.

Cysteine Protease Inhibition: A Key Mechanism of Action

A significant area where cyclopropenone derivatives have shown remarkable activity is in the inhibition of cysteine proteases, a class of enzymes implicated in various diseases, including cancer and parasitic infections. The electrophilic nature of the cyclopropenone ring makes it an effective "warhead" for covalent modification of the active site cysteine residue in these enzymes.

One peptidyl cyclopropenone derivative demonstrated reversible inhibition of cathepsin B with an IC50 of 85 μM[4]. Another study highlighted that peptidyl cyclopropenones can act as potent, reversible, and competitive inhibitors of cysteine proteinases like calpain, papain, cathepsin B, and cathepsin L[5].

Signaling Pathways Modulated by Bioactive Scaffolds

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for rational drug design.

Cyclopropenone Derivatives in Alopecia Areata: Targeting the JAK-STAT Pathway

In the treatment of alopecia areata, an autoimmune condition, diphenylcyclopropenone (DPCP) is thought to exert its therapeutic effect by modulating the immune response. The proposed mechanism involves the JAK-STAT signaling pathway. It is hypothesized that DPCP induces an inflammatory response that shifts the cytokine profile, ultimately leading to the downregulation of the autoimmune attack on hair follicles[6][7][8].

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer Gene_Expression Gene Expression (Immune Modulation) STAT_dimer->Gene_Expression translocates to nucleus STAT->STAT_dimer dimerizes DPCP Diphenylcyclopropenone (DPCP) DPCP->JAK inhibits MAPK_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Chalcone Chalcone Chalcone->Raf inhibits Chalcone->MEK inhibits MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Safety Operating Guide

Navigating the Handling of 2-Cyclopropen-1-one: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

2-Cyclopropen-1-one is a highly strained and reactive molecule, demanding meticulous handling and a controlled laboratory environment. Its unique structure suggests potential for high reactivity, and it should be treated as a flammable, irritant, and potentially unstable compound. The operational plan outlined below provides a framework for its safe management from receipt to disposal.

Operational Plan

1. Receiving and Inspection:

  • Upon receipt, immediately inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled.

  • Transport the chemical in a secondary, shatterproof container to a designated, well-ventilated storage area.

2. Storage:

  • Store in a cool, dry, and dark location, away from heat, sparks, and open flames.

  • A refrigerator or freezer designed for flammable materials is recommended.

  • Store in a tightly sealed, inert gas-purged container to prevent polymerization or degradation.

  • Segregate from oxidizing agents, strong acids, and strong bases.

3. Handling and Use:

  • All handling must be conducted in a certified chemical fume hood.

  • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Use the smallest practical quantities for experiments.

  • Avoid heating the compound unless part of a controlled, well-understood reaction.

  • Ground all equipment to prevent static discharge.

  • Use compatible materials for all transfer and reaction vessels.

4. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before and during use.

  • Skin and Body Protection: A flame-resistant laboratory coat and closed-toe shoes are essential. Consider additional protective clothing for larger quantities.

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

5. Disposal Plan:

  • All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Data Presentation

The following table summarizes the known properties of this compound and compares its potential hazards with the known hazards of a related compound, 2-Cyclopenten-1-one. This comparison is for informational purposes and underscores the need for caution.

PropertyThis compound2-Cyclopenten-1-one (for comparison)
Molecular Formula C₃H₂OC₅H₆O
Molecular Weight 54.05 g/mol 82.10 g/mol
Physical State Presumed to be a liquid or low-melting solidLiquid
Boiling Point Not available136 °C
Flash Point Not available (Assumed to be flammable)36 °C
Hazards Not fully characterized. Assumed to be flammable, skin/eye irritant, and potentially unstable due to high ring strain.Flammable liquid and vapor, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1][2]

Experimental Protocols

Detailed experimental protocols involving this compound should be developed on a case-by-case basis, with a primary focus on minimizing risk. Key considerations include:

  • Reaction Scale: Start with microscale or small-scale reactions to understand the compound's behavior before scaling up.

  • Temperature Control: Use a reliable method for temperature monitoring and control, such as a cryostat or a well-maintained oil bath.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential decomposition.

  • Quenching Procedures: Develop a safe and effective quenching procedure for the reaction mixture before workup.

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Fume Hood & Equipment GatherPPE->PrepWorkArea Receive Receive & Inspect PrepWorkArea->Receive Store Store Safely Receive->Store Use Use in Fume Hood Store->Use CollectWaste Collect Hazardous Waste Use->CollectWaste Spill Spill Response Use->Spill Exposure Exposure Response Use->Exposure LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Licensed Vendor LabelWaste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropen-1-one
Reactant of Route 2
2-Cyclopropen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.